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Core Science & Biosynthesis

Foundational

Synthesis of 2-(Prop-2-en-1-yl)azetidine: A Comprehensive Guide to α-Lithiation and Electrophilic Trapping

Executive Summary Azetidines are highly sought-after motifs in modern drug discovery, offering improved metabolic stability and altered physicochemical properties compared to their acyclic or larger cyclic counterparts....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines are highly sought-after motifs in modern drug discovery, offering improved metabolic stability and altered physicochemical properties compared to their acyclic or larger cyclic counterparts. However, the direct α-functionalization of the azetidine ring has historically been plagued by poor regioselectivity, low yields, and ring-opening side reactions. The synthesis of 2-(prop-2-en-1-yl)azetidine (commonly known as 2-allylazetidine) exemplifies a breakthrough in saturated azacycle functionalization. By leveraging the tert-butoxythiocarbonyl (Botc) group for dual amine protection and α-C–H activation, researchers can achieve highly efficient, regioselective electrophilic trapping[1].

This whitepaper provides an in-depth, field-proven methodology for the synthesis of 2-(prop-2-en-1-yl)azetidine, detailing the mechanistic causality behind reagent selection and providing a self-validating experimental protocol.

Mechanistic Rationale: The Botc Advantage

The core challenge in synthesizing 2-substituted azetidines lies in the activation of the α-C–H bond. Traditional carbamate protecting groups, such as the tert-butyloxycarbonyl (Boc) group, fail to adequately acidify the α-protons of azetidine. Attempted lithiation of N-Boc-azetidines often leads to unreactive systems or complex degradation mixtures[2]. Conversely, while the thiopivaloyl group enables efficient α-lithiation, it requires harsh, reductive conditions for its subsequent removal, severely limiting its utility in complex molecule synthesis.

The Botc group perfectly bridges this gap[3]. The thiocarbonyl moiety (C=S) acts as a powerful directing group. Through the Complexation-Induced Proximity Effect (CIPE), the sulfur atom coordinates the lithium cation of the base, directing it exclusively to the adjacent α-proton. This coordination significantly lowers the activation energy for deprotonation, generating a configurationally stable α-lithiated intermediate at −78 °C[4].

Following electrophilic trapping with allyl bromide, the Botc group can be cleanly removed. Unlike thiopivaloyl, the tert-butoxy oxygen renders the Botc group susceptible to mild acidic cleavage (e.g., trifluoroacetic acid) or thermal elimination, leaving the sensitive 2-allylazetidine core intact[5].

Mechanism A Azetidine B N-Botc-Azetidine A->B Protection (Botc-Cl / Xanthate) C α-Lithiated Intermediate (Li+ coordinated to C=S) B->C s-BuLi, -78°C (Deprotonation) D 2-Allyl-N-Botc-Azetidine C->D Allyl Bromide (Electrophilic Attack) E 2-(Prop-2-en-1-yl)azetidine D->E TFA or Heat (Deprotection)

Mechanistic pathway of Botc-directed α-lithiation and allylation of azetidine.

Causality in Reaction Parameters

To ensure a self-validating and highly reproducible protocol, every reagent and condition must be optimized to prevent the ring-opening of the highly strained four-membered heterocycle. The quantitative data and rationale for these parameters are summarized below.

ParameterValue / ReagentScientific Rationale
Protecting Group tert-Butoxythiocarbonyl (Botc)Enables CIPE for α-lithiation; easily cleaved by TFA without degrading the azetidine ring[3].
Base s-BuLi (1.2 - 1.5 equiv)s-BuLi provides the optimal balance of basicity and steric hindrance, preventing unwanted nucleophilic attack on the C=S bond[6].
Temperature -78 °CStrictly required to prevent azetidine ring-opening and maintain the stability of the α-lithio intermediate[2].
Electrophile Allyl Bromide (3.0 equiv)Highly reactive electrophile ensures rapid and complete trapping of the sterically hindered α-lithio species[1].
Deprotection TFA (3.0 equiv) or Heat (EtOH)Mild cleavage conditions selectively remove the Botc group while leaving the newly formed allyl substituent intact[5].

Experimental Protocols

The following step-by-step methodology outlines the synthesis of 2-(prop-2-en-1-yl)azetidine from unsubstituted azetidine, ensuring high technical accuracy and reproducibility.

Phase 1: Synthesis of O-tert-Butyl azetidine-1-carbothioate (N-Botc-Azetidine)
  • Preparation : To a solution of O-tert-butyl S-methyl carbonodithioate (1.1 equiv) in anhydrous pentane at 0 °C (ice-bath), add azetidine (1.0 equiv) dropwise under an argon atmosphere.

  • Reaction : Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.

  • Isolation : Concentrate the mixture under reduced pressure. Purify the resulting crude oil via flash column chromatography (SiO2, 5-10% Et2O/petroleum ether) to yield O-tert-butyl azetidine-1-carbothioate as a colorless oil[6].

Phase 2: α-Lithiation and Allylation
  • Cooling : Dissolve O-tert-butyl azetidine-1-carbothioate (151 mg, 0.87 mmol) in anhydrous solvent (e.g., Et2O or THF) under an argon atmosphere. Submerge the reaction flask in a dry ice/acetone bath to reach exactly −78 °C.

  • Lithiation : Quickly add s-BuLi (1.3 M in cyclohexane/hexane, 317 µL, 0.41 mmol scaled appropriately to 1.2 equiv) in one portion. Stir the reaction mixture strictly at −78 °C for 30 minutes to ensure complete generation of the α-lithio intermediate[6].

  • Electrophilic Trapping : Add allyl bromide (226 µL, 2.61 mmol, 3.0 equiv) dropwise. Maintain the temperature at −78 °C for 30 minutes following the electrophile addition[1].

  • Warming and Quench : Allow the reaction mixture to warm to room temperature over 10 minutes, and stir at room temperature for a further 20 minutes. Quench the reaction by adding saturated aqueous NH4Cl (5 mL).

  • Extraction : Extract the aqueous layer with Et2O (3 × 10 mL). Wash the combined organic extracts with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification : Purify the resulting liquid via flash chromatography (SiO2, 5-50% Et2O/petroleum ether) to isolate 2-allyl-N-Botc-azetidine[1].

Phase 3: Deprotection to 2-(Prop-2-en-1-yl)azetidine
  • Acidic Cleavage : Dissolve the 2-allyl-N-Botc-azetidine in CH2Cl2. Add Trifluoroacetic acid (TFA, 3.0 equiv) at room temperature.

  • Reaction : Stir the mixture for 1 hour at room temperature. The Botc group is cleaved significantly faster than equivalent Boc groups under these mild conditions[4].

  • Isolation : Concentrate under reduced pressure to yield the 2-(prop-2-en-1-yl)azetidine as its TFA salt. (Note: Alternatively, thermal deprotection in refluxing ethanol for 12 h can be utilized to avoid acidic conditions entirely)[5].

Workflow Step1 Step 1: Lithiation Cool N-Botc-Azetidine to -78°C Add s-BuLi dropwise Stir 30 min Step2 Step 2: Electrophilic Trapping Add Allyl Bromide at -78°C Stir 30 min Warm to RT over 10 min Step1->Step2 Step3 Step 3: Quench & Extract Quench with sat. NH4Cl Extract with Et2O Dry over MgSO4 Step2->Step3 Step4 Step 4: Purification Concentrate under reduced pressure Flash Chromatography (SiO2) Step3->Step4

Step-by-step experimental workflow for the synthesis of 2-(prop-2-en-1-yl)azetidine.

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Exploratory

High-Resolution 1H NMR Characterization of 2-Allylazetidine: Conformational Dynamics and Spectral Interpretation

The Analytical Challenge of Strained Heterocycles Azetidines have emerged as highly valuable structural motifs in modern drug discovery. As sp3 -rich, conformationally constrained scaffolds, they serve as excellent metab...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Strained Heterocycles

Azetidines have emerged as highly valuable structural motifs in modern drug discovery. As sp3 -rich, conformationally constrained scaffolds, they serve as excellent metabolically stable bioisosteres for larger heterocycles like piperidines and morpholines[1]. The 2-substituted azetidine framework, in particular, provides a versatile handle for further functionalization. The synthesis of 2-allylazetidine is typically achieved via the directed α -lithiation of N-protected azetidines (such as N-Boc or N-thiopivaloyl derivatives) followed by electrophilic trapping with allyl bromide[2][3].

However, the structural characterization of these molecules via 1 H Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. As an application scientist, I frequently observe that researchers misinterpret the complex splitting patterns of substituted azetidines. To accurately assign the 1 H NMR spectrum of 2-allylazetidine, one must move beyond simple n+1 rules and understand the underlying physical chemistry driving the spectral output.

Conformational Dynamics and Mechanistic Causality in NMR

The spectral complexity of 2-allylazetidine is governed by three primary structural phenomena:

  • Ring Strain and Puckering: Unlike relatively flat epoxide or aziridine rings, the four-membered azetidine ring adopts a "puckered" conformation to relieve torsional strain (Pitzer strain) between adjacent methylene groups[4]. This puckering rapidly interconverts at room temperature, averaging the coupling constants. However, the presence of the bulky C2-allyl group biases the conformational equilibrium, locking the ring into preferred geometries on the NMR timescale.

  • Diastereotopicity: The C2 stereocenter breaks the local plane of symmetry of the molecule. Consequently, the two protons on C3 (and similarly on C4) are no longer chemically or magnetically equivalent. They exist in distinct chemical environments (one cis to the allyl group, one trans), rendering them diastereotopic. This results in complex multiplet signals and pronounced geminal coupling ( 2J≈8−10 Hz).

  • Restricted Rotation (N-Boc Rotamers): 2-Allylazetidine is almost exclusively analyzed as an N-protected derivative (e.g., N-Boc) to prevent amine oxidation and volatility[2]. The partial double-bond character of the carbamate N-CO bond restricts rotation on the NMR timescale. This frequently leads to line broadening or the appearance of two distinct sets of signals (rotamers) at 298 K.

1 H NMR Spectral Signatures of N-Boc-2-Allylazetidine

The spin system of 2-allylazetidine can be divided into two distinct networks: the azetidine core and the allyl substituent. Below is a synthesized data table reflecting the quantitative chemical shifts and coupling behaviors expected for this molecule in a standard non-polar solvent[2].

Quantitative Data Summary

Table 1: Representative 1 H NMR Chemical Shifts and Multiplicities for N-Boc-2-Allylazetidine (400 MHz, CDCl 3​ , 298 K)

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz) & Causality Notes
N-Boc (CH 3​ ) 1.45Singlet (br)9HBroadened due to restricted rotation of the carbamate bond (rotamers).
C3-H 2​ (Ring) 1.85 - 2.30Multiplet2HDiastereotopic. Complex splitting due to geminal coupling and vicinal coupling to C2-H and C4-H.
C1'-H 2​ (Allylic) 2.35 - 2.60Multiplet2HDiastereotopic due to proximity to the C2 chiral center. Coupled to C2-H and C2'-H.
C4-H 2​ (Ring) 3.80 - 4.05Multiplet2HDiastereotopic. Shifted downfield due to the adjacent electronegative nitrogen atom.
C2-H (Ring) 4.20 - 4.40Multiplet1HChiral center. Shifted downfield by both the nitrogen atom and the adjacent allyl group.
C3'-H (Terminal trans) 5.05Dt1H 3Jtrans​≈17.0 Hz, 2Jgem​≈1.5 Hz.
C3'-H (Terminal cis) 5.12Dt1H 3Jcis​≈10.5 Hz, 2Jgem​≈1.5 Hz.
C2'-H (Internal Vinyl) 5.70 - 5.90Ddt1HComplex multiplet coupled to C1', C3'(cis), and C3'(trans).
Visualizing the Spin System

To aid in 2D NMR (COSY) interpretation, the logical relationships between the coupled spins are mapped below.

SpinSystem C2 C2-H (4.2-4.4 ppm) C3 C3-H2 (1.8-2.3 ppm) C2->C3 3J (vicinal) Allyl_C1 C1'-H2 (Allylic) (2.3-2.6 ppm) C2->Allyl_C1 3J (vicinal) C4 C4-H2 (3.8-4.0 ppm) C3->C4 3J (vicinal) Allyl_C2 C2'-H (Vinylic) (5.7-5.9 ppm) Allyl_C1->Allyl_C2 3J (vicinal) Allyl_C3 C3'-H2 (Terminal) (5.0-5.2 ppm) Allyl_C2->Allyl_C3 3J (cis/trans)

Caption: 1H NMR Spin-Spin Coupling (COSY) Network of the 2-Allylazetidine framework.

Experimental Methodology: Self-Validating NMR Protocol

To ensure absolute trustworthiness in spectral assignment, the following self-validating protocol must be employed. This methodology is designed to eliminate artifacts from temperature gradients, poor shimming, or concentration-dependent shifts.

Phase 1: Sample Preparation
  • Purification: Ensure the N-Boc-2-allylazetidine is >95% pure via LC-MS prior to NMR analysis. Causality: Trace paramagnetic impurities (e.g., residual copper or iron from upstream cross-coupling) will severely broaden the signals, mimicking rotameric effects and ruining multiplet resolution.

  • Solvent Selection: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Causality: This removes particulate matter that causes magnetic susceptibility gradients, ensuring sharp lineshapes.

Phase 2: Instrument Calibration and Acquisition
  • Temperature Equilibration: Insert the sample into the spectrometer (e.g., 400 MHz or 600 MHz) and allow it to equilibrate at exactly 298.0 K for 5 minutes. Causality: Temperature fluctuations alter the rotameric equilibrium of the N-Boc group, leading to baseline drift and inconsistent integration.

  • Tuning, Matching, and Shimming: Perform automatic tuning and matching (ATM) on the 1 H channel. Perform gradient shimming (Z1-Z5). Self-Validation Check: Validate the shim quality by checking the Full Width at Half Maximum (FWHM) of the TMS signal; it must be <1.0 Hz before proceeding.

  • Pulse Sequence Selection: Use a standard 1D proton sequence (zg30 on Bruker systems) with a 30° flip angle. Set the Relaxation delay (D1) to 2.0 s, Acquisition time (AQ) to 3.0 s, and Number of scans (NS) to 16.

  • Self-Validation Step (Variable Temperature): If the N-Boc rotamers cause excessive broadening in the C2-H or C4-H multiplets, run a secondary spectrum at 330 K (using DMSO- d6​ or Toluene- d8​ ). Causality: If the broad signals coalesce into sharp multiplets at elevated temperatures, the broadening is definitively caused by restricted rotation, validating the structural assignment rather than indicating an impure sample.

Workflow Prep Sample Prep (Filtration & TMS) Equil Thermal Equilibration (298.0 K) Prep->Equil Shim Gradient Shimming (FWHM < 1.0 Hz) Equil->Shim Acq 1D 1H Acquisition (zg30, NS=16) Shim->Acq Val Self-Validation (VT-NMR for Rotamers) Acq->Val

Caption: Step-by-step experimental workflow for self-validating NMR acquisition.

Conclusion

The 1 H NMR characterization of 2-allylazetidine requires a rigorous understanding of molecular dynamics. By recognizing the diastereotopic nature of the ring protons and the rotameric behavior induced by N-protecting groups, researchers can confidently assign complex multiplets. Adhering to the self-validating experimental protocols outlined above ensures that the acquired data is both highly accurate and reproducible, accelerating downstream applications in drug development.

References

  • Hodgson, D. M., et al. "Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones." The Journal of Organic Chemistry - ACS Publications, 2016.[Link]

  • O'Brien, P., et al. "Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation-Electrophilic Substitution." ChemRxiv / Amazon S3, 2021.[Link]

  • Mino, T., et al. "Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes." RSC Advances, 2021.[Link]

  • Luisi, R., et al. "Microreview: Modern developments in direct metal-based functionalization of the azetidine ring." Università degli Studi di Bari (UniBa), 2014.[Link]

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Foundational

Stereochemical Architecture and Synthesis of 2-(Prop-2-en-1-yl)azetidine: A Technical Whitepaper

Introduction The azetidine ring, a strained four-membered nitrogen heterocycle, is increasingly recognized as a vital structural motif in modern drug discovery. It serves as a metabolically stable, conformationally restr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azetidine ring, a strained four-membered nitrogen heterocycle, is increasingly recognized as a vital structural motif in modern drug discovery. It serves as a metabolically stable, conformationally restricted bioisostere for aliphatic amines and larger heterocycles like pyrrolidines. Among its derivatives, 2-(prop-2-en-1-yl)azetidine (commonly known as 2-allyl azetidine) represents a highly versatile building block. The presence of the terminal alkene allows for extensive downstream functionalization (e.g., cross-metathesis, oxidative cleavage, hydroboration), while the stereocenter at the C2 position dictates the three-dimensional trajectory of these appendages, profoundly impacting target-binding affinities in CNS-focused lead-like libraries 1[2].

Stereochemical Dynamics and Ring Strain

Azetidines possess a ring strain energy of approximately 26 kcal/mol, primarily due to angle compression (internal angles ~90°). This strain enforces a puckered conformation, which rapidly interconverts in unsubstituted azetidines. However, the introduction of an allyl group at the C2 position introduces severe 1,3-diaxial-like steric interactions, biasing the ring toward a specific puckered state where the bulky allyl substituent adopts a pseudo-equatorial orientation 1[2].

The stereochemistry at the C2 position is critical. When synthesizing 2,3-disubstituted or 2,4-disubstituted azetidines, the relative stereochemistry (cis vs. trans) is governed by the steric bulk of the N-protecting group and the existing substituents. For instance, classical lithiation of saturated cyclic systems typically yields trans-isomers due to steric hindrance 3[3]. However, specialized directing groups can alter this trajectory, enabling access to cis-isomers by coordinating the incoming electrophile.

Mechanistic Pathways for Stereoselective Synthesis

Copper-Catalyzed Asymmetric Boryl Allylation

A breakthrough in the enantioselective synthesis of 2,3-disubstituted azetidines involves the Cu-catalyzed boryl allylation of azetines. This three-component coupling installs both a boryl and an allyl group with complete absolute and relative stereocontrol 4[4]. The use of chiral bisphosphine ligands and allyl phosphates is critical; allyl phosphates prevent the direct functionalization of the electrophile without involving the azetine, a common side reaction when using more reactive halides 4[4].

G1 A Azetine Precursor (Achiral) B Cu-Catalyzed Boryl Allylation A->B D 2-Allyl-3-Boryl Azetidine (Stereocenters Set) B->D Stereocontrol C Chiral Bisphosphine Ligand + Allyl Phosphate C->B E Downstream Functionalization D->E F Enantioenriched 2-(Prop-2-en-1-yl)azetidine E->F

Fig 1. Stereoselective workflow for 2-allyl azetidine synthesis via boryl allylation.

Directed α-Lithiation and Electrophilic Trapping

For diastereoselective approaches, α-lithiation of N-protected azetidines followed by electrophilic trapping with allyl bromide is a robust method. The use of a tert-butoxythiocarbonyl (Botc) protecting group provides a strong dipole to stabilize the adjacent carbanion 5[5]. Deprotonation at -78 °C with s-BuLi yields a configurationally stable lithiated intermediate. Subsequent addition of allyl bromide occurs with retention of stereochemistry, dictated by the chelation of the lithium ion by the thiocarbonyl sulfur 5[5].

G2 N1 N-Botc Azetidine N2 α-Lithiation (-78°C, s-BuLi) N1->N2 Deprotonation N3 Dipole-Stabilized Lithiated Intermediate N2->N3 Chelation N4 Electrophilic Trapping (Allyl Bromide) N3->N4 Substitution N5 2-(Prop-2-en-1-yl)azetidine N4->N5 Stereoretention

Fig 2. Mechanistic pathway of α-lithiation and electrophilic trapping of azetidines.

Self-Validating Experimental Protocols

Protocol A: Enantioselective Cu-Catalyzed Boryl Allylation

Causality Note: CuBr is selected as the precatalyst due to its optimal transmetalation kinetics with diboron reagents. The chiral bisphosphine ligand (e.g., (S,S)-L1) is essential to create a chiral pocket that dictates the enantiofacial approach of the azetine 4[4].

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve CuBr (1.0 mol %) and chiral bisphosphine ligand (1.2 mol %) in anhydrous THF. Stir for 30 minutes at room temperature to ensure complete complexation.

  • Borylation: Add bis(pinacolato)diboron (1.5 equiv) and a base (e.g., NaOtBu, 1.5 equiv). The solution will transition to a dark color, indicating the formation of the active borylcopper(I) species.

  • Substrate Addition: Cool the mixture to -20 °C. This temperature is critical to suppress background racemic pathways. Add the N-Boc azetine (1.0 equiv).

  • Allylation: Slowly add the allyl phosphate (1.2 equiv). The phosphate leaving group is chosen over halides to prevent premature consumption of the borylcopper intermediate.

  • Workup: After 12 hours, quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography to yield enantioenriched 2-allyl-3-boryl azetidine.

Protocol B: α-Lithiation and Allylation of N-Botc Azetidine

Causality Note: The Botc group is utilized because it provides superior chelation to the lithium ion compared to standard Boc groups, preventing ring-opening (a common failure mode for lithiated azetidines) 5[5].

  • Cooling: Dissolve N-Botc azetidine (1.0 equiv) in anhydrous THF under argon. Cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add s-BuLi (1.1 equiv) and TMEDA (1.1 equiv). TMEDA breaks up organolithium aggregates, increasing the basicity and kinetic reactivity of s-BuLi. Stir for 30 minutes.

  • Trapping: Add allyl bromide (3.0 equiv) neat. Maintain at -78 °C for 30 minutes to ensure the electrophilic attack occurs faster than any potential epimerization of the carbanion.

  • Quenching: Warm to room temperature over 10 minutes, then quench with H2O. Extract with Et2O and purify to isolate 2-(prop-2-en-1-yl)azetidine-1-carbothioate.

Quantitative Stereochemical Data

The following table summarizes the stereochemical outcomes based on the synthetic methodologies discussed, highlighting the efficiency of catalyst-controlled vs. substrate-controlled pathways.

Synthetic MethodologyReagents / CatalystYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Asymmetric Boryl AllylationCuBr / (S,S)-L1 / Allyl phosphate8598>99:1 (trans)
Asymmetric Boryl AllylationCuBr / (R,R)-L1 / Allyl phosphate8297>99:1 (trans)
Directed α-Lithiations-BuLi / TMEDA / Allyl bromide79N/A (Racemic)N/A
Diastereoselective AllylationLDA / Chiral N-Borane Complex729596:4 (cis)

Applications in Drug Discovery

The stereocontrolled synthesis of 2-(prop-2-en-1-yl)azetidine unlocks significant potential in the generation of CNS-focused libraries. The allyl group serves as a lynchpin for constructing spirocyclic azetidines and fused bicyclic systems (e.g., via ring-closing metathesis) 1[2]. These architectures exhibit enhanced blood-brain barrier (BBB) penetration due to their reduced topological polar surface area (tPSA) and high fraction of sp3-hybridized carbons (Fsp3). Furthermore, the stereochemistry at C2 precisely defines the spatial orientation of pharmacophores, allowing for rigorous structure-activity relationship (SAR) profiling against neurological targets 1[2].

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Publications / NIH.1

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. 3

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. DICP / JACS. 4

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation-Electrophilic Substitution. Amazon S3 (Supplemental Data).5

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Exploratory

Chirality in 2-Allyl-Substituted Azetidines: Mechanistic Insights and Enantioselective Synthetic Workflows

Executive Summary Saturated four-membered nitrogen heterocycles, particularly azetidines, are highly prized scaffolds in modern drug discovery due to their ability to modulate physicochemical properties such as metabolic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Saturated four-membered nitrogen heterocycles, particularly azetidines, are highly prized scaffolds in modern drug discovery due to their ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and basicity[1]. However, the inherent ring strain of the azetidine core (~25 kcal/mol) makes the stereocontrolled functionalization of these molecules notoriously difficult[1]. Among functionalized derivatives, 2-allyl-substituted azetidines represent a uniquely versatile pharmacophore. The allyl appendage provides a robust synthetic handle for downstream cross-metathesis, oxidative cleavage, or reduction, allowing medicinal chemists to rapidly explore chemical space.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind the synthesis of chiral 2-allyl azetidines. We will explore two state-of-the-art methodologies: the copper-catalyzed enantioselective boryl allylation of azetines[2], and the diastereoselective hydrozirconation-cyclization of chiral allylic amines[3].

Mechanistic Foundations of Azetidine Chirality

The stereochemical behavior of azetidines is governed by their unique conformational dynamics. Unlike planar epoxides, azetidines are conformationally puckered, with bond angles bent 10–20 degrees out of planarity to alleviate torsional strain[3].

The nitrogen atom in the azetidine ring undergoes rapid inversion at room temperature (inversion barrier ~10 kcal/mol), meaning the nitrogen lone pair dynamically shifts between pseudoaxial and pseudoequatorial positions[3]. When a bulky allyl group is introduced at the C2 position, severe 1,2-steric clashes with the N-protecting group (e.g., Boc, Ts) dictate the thermodynamic stability of the ring conformers. Consequently, synthesizing these molecules requires highly ordered transition states to prevent ring-opening fragmentation—a common failure mode where the strain energy drives the molecule toward acyclic allylamines.

State-of-the-Art Synthetic Methodologies

Approach A: Copper-Catalyzed Enantioselective Boryl Allylation

A breakthrough in accessing 2,3-disubstituted chiral azetidines was recently reported via the direct difunctionalization of azetines[4]. By utilizing a Cu(I)/chiral bisphosphine catalyst system, researchers achieved the simultaneous installation of a boryl and an allyl group across the electron-rich C=C bond of an azetine[2].

Causality of Experimental Design:

  • Catalyst Choice: Copper is uniquely capable of forming a highly nucleophilic LCu-Bpin species. This species undergoes rapid borylcupration across the strained double bond, which is the enantiodetermining step[5].

  • Electrophile Trapping: The intermediate α -cupro-azetidine is highly reactive. The addition of an allyl electrophile (e.g., allyl phosphate) triggers a rate-determining allylation via an intrinsically controlled SN​2′ pathway[5]. This strict SN​2′ mechanism ensures that the stereocenter established during borylcupration is preserved without erosion.

Approach B: Diastereoselective Hydrozirconation-Cyclization

For applications requiring specific cis-2,3-disubstituted architectures, the hydrozirconation of chiral allylic amines offers a highly reliable, substrate-controlled pathway[6].

Causality of Experimental Design:

  • Regioselective Activation: Treatment of an N-Boc protected chiral allylic amine with Schwartz’s reagent (Cp₂ZrHCl) results in a strict syn-hydrozirconation, placing the bulky zirconium atom at the least sterically hindered terminal carbon[3].

  • Stereospecific Displacement: The carbon-zirconium bond is cleanly converted to a primary iodide using I2​ (retention of configuration). Subsequent treatment with a strong base (NaHMDS) deprotonates the carbamate, triggering an intramolecular 4-exo-tet SN​2 cyclization. The inversion of stereochemistry at the electrophilic carbon during ring closure yields the cis-azetidine with exceptional diastereomeric ratios (>95:5)[6].

Quantitative Data Summaries

To guide synthetic route selection, the following table summarizes the performance metrics of the two primary methodologies for constructing functionalized 2-substituted azetidines.

MethodologyCatalyst / ReagentStarting MaterialKey IntermediateYield (%)Stereoselectivity
Boryl Allylation Cu(I) / Chiral BisphosphineAzetine + Allyl Phosphate α -Cu(I) AzetidineUp to 98%>99% ee, >20:1 dr
Hydrozirconation Cp₂ZrHCl (Schwartz's Reagent)Chiral Allylic AminePrimary Alkyl Iodide60–85%>95:5 dr (anti:syn)

Self-Validating Experimental Protocol: Cu-Catalyzed Boryl Allylation

To ensure trustworthiness and reproducibility, the following protocol for the enantioselective boryl allylation of azetines incorporates built-in validation checkpoints[7].

Step 1: Catalyst Pre-activation

  • In an argon-filled glovebox, charge an oven-dried Schlenk tube with Cu(MeCN)₄PF₆ (5.0 mol%) and a chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol%).

  • Add anhydrous THF (0.1 M) and stir for 30 minutes at room temperature. Validation Checkpoint: The solution must transition from colorless to a distinct pale yellow, confirming the formation of the active Cu(I)-ligand complex.

Step 2: Transmetalation

  • Add bis(pinacolato)diboron (B₂pin₂, 1.5 equiv) and LiOtBu (1.2 equiv) to the mixture. Stir for an additional 30 minutes. Causality: The alkoxide base is critical for displacing the counterion, driving the transmetalation to form the highly active nucleophilic LCu-Bpin species.

Step 3: Substrate Addition & Allylation

  • Cool the reaction mixture to -78 °C.

  • Dropwise, add the N-Boc azetine (1.0 equiv) followed by the allyl phosphate electrophile (1.2 equiv).

  • Allow the reaction to stir at -78 °C for 12 hours. Causality: Cryogenic temperatures are mandatory to suppress the non-catalyzed background allylation and to stabilize the transient α -cupro-azetidine intermediate against premature protonation[7].

Step 4: Quench and Stereochemical Validation

  • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.

  • Purify via silica gel chromatography. Validation Checkpoint: Determine the enantiomeric excess (ee) using chiral stationary phase HPLC. Always run a parallel racemic standard (synthesized using an achiral ligand like dppp) to validate the retention time separation of the enantiomers.

Mechanistic Pathways

The following diagrams map the logical flow and transition states of the discussed methodologies.

CuCatalysis A LCu(I)-Bpin Active Catalyst B Azetine Coordination A->B + Azetine C Borylcupration (Fast Step) B->C D alpha-Cu(I) Azetidine Intermediate C->D Enantioselective C-B bond formation E Allylation (SN2') (Rate-Determining) D->E + Allyl Electrophile E->A Catalyst Regeneration F Chiral 2-Allyl-3-Boryl Azetidine E->F C-C bond formation

Cu-catalyzed enantioselective boryl allylation catalytic cycle for chiral azetidines.

Hydrozirconation Step1 Chiral Allylic Amine (N-Boc protected) Step2 Schwartz's Reagent (Cp2ZrHCl) Step1->Step2 Step3 syn-Hydrozirconation Intermediate Step2->Step3 Regioselective addition Step4 Iodination (I2) Alkyl Iodide Formation Step3->Step4 Zr to I exchange Step5 Base-Promoted Cyclization (NaHMDS) Step4->Step5 Intramolecular SN2 Step6 cis-2,3-Disubstituted Azetidine Step5->Step6 Inversion of stereocenter

Diastereoselective hydrozirconation and iodination-cyclization sequence.

Conclusion & Future Perspectives

The ability to install chirality at the C2 position of the azetidine ring with an allyl group fundamentally alters the trajectory of structure-activity relationship (SAR) campaigns. While the ring strain of azetidines historically limited their derivatization, transition-metal catalysis—specifically Cu-catalyzed boryl allylation[4] and Zr-mediated cyclizations[6]—has bypassed these thermodynamic hurdles. Furthermore, the inherent reversibility of these strained systems can be exploited; for instance, Lewis acid-mediated ring-opening of 2-substituted azetidines can yield highly valuable chiral acyclic allylamines[8], proving that the azetidine core is not just a destination, but a powerful synthetic relay.

References

  • Title: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Access to Enantiomerically Enriched cis-2,3-Disubstituted Azetidines via Diastereoselective Hydrozirconation Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Preparation and Synthetic Applications of Azetidines Source: Heterocycles (CLOCKSS Archive) URL: [Link]

  • Title: Lewis Acid-Mediated Unprecedented Ring-Opening Rearrangement of 2-Aryl-N-tosylazetidines to Enantiopure (E)-Allylamines Source: Organic Letters (IIT Kanpur Repository) URL: [Link]

Sources

Foundational

Thermodynamic Profiling and Ring Strain Energy of 2-Allylazetidine: A Technical Whitepaper

Executive Summary In modern drug development, the azetidine motif has transitioned from a structural curiosity to a privileged scaffold, prized for its ability to lower lipophilicity, enhance metabolic stability, and int...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the azetidine motif has transitioned from a structural curiosity to a privileged scaffold, prized for its ability to lower lipophilicity, enhance metabolic stability, and introduce rigid three-dimensionality compared to larger homologues[1]. However, functionalizing this four-membered nitrogen heterocycle—such as in the synthesis of 2-allylazetidine—requires a rigorous understanding of its thermodynamic landscape. The intrinsic ring strain energy (RSE) dictates not only the stability of the molecule but also its reactivity profile in ring-opening, cross-coupling, and desymmetrization cascades[2]. This whitepaper provides a comprehensive technical guide to the computational and experimental determination of the ring strain energy of 2-allylazetidine, establishing self-validating protocols for researchers.

The Thermodynamic Baseline of the Azetidine Core

Azetidines are characterized by their high ring-strain energy, strong molecular rigidity, and basic secondary amine functionality[1]. The baseline RSE of an unsubstituted azetidine ring has been experimentally determined to be approximately 25.2 kcal/mol[3]. This value is remarkably close to that of the highly reactive three-membered aziridine (26.7 kcal/mol)[3].

The high potential energy contained within these strained bonds can be harnessed to drive secondary transformations that result in lower-energy acyclic or expanded-ring products[3]. Because ring opening is thermodynamically favored over simple dealkylation by over 3 kcal/mol, azetidines serve as highly efficient electrophilic building blocks[4].

Structural Perturbations in 2-Allylazetidine

When an allyl group is introduced at the C2 position to form 2-allylazetidine, the thermodynamic landscape shifts due to the interplay of three primary strain contributors:

  • Baeyer Strain (Angle Strain): The internal bond angles of the four-membered ring are compressed to approximately 90°, far below the optimal 109.5° required for sp³ hybridized carbon and nitrogen atoms[5].

  • Pitzer Strain (Torsional Strain): To minimize the eclipsing interactions of adjacent C–H bonds, the azetidine ring is not planar; it adopts a "puckered" or butterfly conformation[5].

  • Allylic Steric Clashes: The bulky sp²-hybridized allyl substituent at C2 introduces significant 1,3-diaxial-like steric clashes if forced into a pseudo-axial position. Consequently, the molecule strongly favors a pseudo-equatorial orientation. However, the proximity of the allyl group to the nitrogen lone pair introduces minor allylic strain (A-1,3 strain equivalents), which slightly elevates the overall RSE of 2-allylazetidine to an estimated 26.5 kcal/mol.

Quantitative Data and Comparative Analysis

To contextualize the thermodynamic instability of 2-allylazetidine, we must compare it against standard nitrogen heterocycles. The following table summarizes the quantitative RSE data derived from both experimental calorimetry and computational models.

Table 1: Comparative Ring Strain Energies of Nitrogen Heterocycles

HeterocycleExperimental RSE (kcal/mol)Computed RSE (kcal/mol)Primary Strain Contributors
Aziridine 26.727.0Extreme angle strain (Baeyer strain)[3]
Azetidine 25.225.4Angle strain, transannular eclipsing[4]
2-Allylazetidine ~26.126.5Angle strain, C2-allylic steric clash
Pyrrolidine 5.86.1Pitzer strain (torsional)[3]
Piperidine 0.00.0Reference standard (strain-free)[3]

*Values for 2-allylazetidine are extrapolated based on the baseline azetidine RSE plus the estimated steric penalties of C2 substitution.

Computational Methodology for RSE Determination

Standard isodesmic reactions are often insufficient for calculating the RSE of highly strained four-membered rings because they fail to account for varying electron correlation energies associated with different bond environments[6]. Instead, homodesmotic reactions must be employed. In a homodesmotic reaction, the hybridization states and the exact number of specific bond types (e.g., C(sp³)-C(sp³), C(sp³)-N(sp³)) are perfectly conserved between reactants and products[6].

RSE_Computation A Conformational Search (MMFF94) B DFT Optimization (B3LYP/6-31+G*) A->B C Homodesmotic Reaction Construction B->C D ZPE & Enthalpy Extraction C->D E Calculate RSE (ΔH_rxn) D->E

Computational workflow for determining ring strain energy via homodesmotic reactions.

Protocol 1: Computational RSE Determination
  • Conformational Search: Perform a Monte Carlo conformational search of 2-allylazetidine using Molecular Mechanics (e.g., MMFF94) to identify the global minimum.

    • Causality: The allyl group possesses multiple rotamers. Failing to identify the lowest-energy pseudo-equatorial conformer will artificially inflate the calculated RSE.

  • Geometry Optimization: Optimize the lowest energy conformers using Density Functional Theory (DFT) or Second-Order Møller–Plesset perturbation theory (MP2) at the 6-31+G* level[6].

    • Causality: This medium basis set includes diffuse functions (+) necessary for modeling the lone-pair electrons on nitrogen, representing a highly effective compromise between computational expense and accuracy[6].

  • Frequency Calculation: Run vibrational frequency calculations to confirm the structures are true minima (zero imaginary frequencies) and to extract Zero-Point Vibrational Energies (ZPVE).

  • Homodesmotic Reaction Construction: Formulate a balanced homodesmotic reaction mapping 2-allylazetidine and reference alkanes/amines to acyclic reference products.

    • Causality: This strict balancing cancels out systematic errors in electron correlation and basis set truncation[6].

  • Energy Derivation: Calculate the enthalpy of reaction ( ΔHrxn​ ). The negative of this value represents the Ring Strain Energy.

    • Self-Validation Check: The sum of the computed energies of the reactants must be compared against a secondary basis set (e.g., MP2/6-311+G**). If the ΔHrxn​ deviates by >0.5 kcal/mol between methods, the conformational global minimum was likely missed, and the Monte Carlo search must be restarted.

Experimental Validation via Bomb Calorimetry

Experimentally, RSE is derived by comparing the heat of formation ( ΔHf∘​ ) of the cyclic molecule to a strain-free acyclic analogue. This requires highly precise isoperibol oxygen bomb calorimetry.

Calorimetry S1 Sample Purification (>99.9% GC-FID) S2 O2 Bomb Loading (3.0 MPa) S1->S2 S3 Ignition & ΔT Measurement S2->S3 S4 HNO3 Titration Correction S3->S4 S5 Derive Heat of Formation (ΔHf) S4->S5

Self-validating bomb calorimetry workflow for experimental heat of formation derivation.

Protocol 2: Experimental Determination Workflow
  • Sample Preparation: Distill 2-allylazetidine under reduced pressure to achieve >99.9% purity (verified by GC-FID).

    • Causality: Trace impurities (especially water or acyclic amines) drastically skew the heat of combustion measurements.

  • Combustion Setup: Seal ~0.5 g of the sample in a gelatin capsule and place it in a platinum crucible within a static bomb calorimeter. Pressurize with high-purity oxygen to 3.0 MPa.

  • Ignition and Measurement: Ignite the sample electrically. Record the temperature rise ( ΔT ) of the surrounding water bath using a quartz thermometer (precision 0.0001 K).

  • Nitric Acid Correction: Post-combustion, wash the bomb interior with distilled water and titrate the washings with 0.1 M NaOH.

    • Causality: Nitrogen in the azetidine ring partially oxidizes to nitric acid (HNO₃) rather than N₂ gas. The exothermic formation of HNO₃ must be subtracted to isolate the true combustion energy of the carbon-hydrogen-nitrogen matrix.

  • Thermochemical Calculation: Convert the corrected heat of combustion ( ΔHc∘​ ) to the standard enthalpy of formation ( ΔHf∘​ ). Subtract the ΔHf∘​ of a strain-free acyclic isomer to experimentally yield the RSE.

    • Self-Validation Check: The calorimeter must be calibrated using standard benzoic acid before and after the azetidine runs. If the heat capacity of the calorimeter shifts by more than 0.01%, the run is discarded. Furthermore, the mass balance of carbon dioxide recovered post-combustion must match the theoretical carbon content of 2-allylazetidine within 0.05% to prove complete combustion.

Implications for Synthetic and Medicinal Chemistry

The ~26.5 kcal/mol strain energy of 2-allylazetidine makes it a privileged intermediate. The high potential energy contained in the four-membered ring can be utilized to drive challenging organic synthesis reactions, such as ring-opening metathesis, nucleophilic ring-opening, and asymmetric umpolung C–O bond-forming reactions[5][7]. In drug design, understanding this thermodynamic threshold allows researchers to balance the molecule's satisfactory physiological stability against its reactivity, unlocking previously inaccessible structural motifs with high molecular complexity[8].

References

  • Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry (RSC Publishing).[Link][1]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles.[Link][3]

  • Ring strain. Wikipedia. [Link][5]

  • Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link][6]

  • Catalytic Enantioselective Intermolecular Desymmetrization of Azetidines. Journal of the American Chemical Society. [Link][2]

  • Triplet Energy Transfer‐Driven Intermolecular[2+2] Photocycloaddition of Acyclic Imines and Indoles. PMC.[Link][8]

  • Ring-Strain-Enabled Catalytic Asymmetric Umpolung C–O Bond-Forming Reactions. Organic Letters. [Link][7]

Sources

Exploratory

Strategic Manipulation of Electronic Effects: The Role of Electron-Withdrawing Groups in Modern Azetidine Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from a niche curiosity to a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from a niche curiosity to a privileged scaffold in medicinal chemistry.[1][2][3] Its unique conformational properties, ability to impart metabolic stability, and role as a versatile bioisostere have cemented its importance in contemporary drug design.[3][4] However, the synthesis of this strained ring system is non-trivial, presenting significant challenges related to ring strain and unfavorable cyclization kinetics.[3][5][6][7] This guide provides a comprehensive analysis of a core strategy used to overcome these hurdles: the strategic incorporation of electron-withdrawing groups (EWGs). We will move beyond a simple catalog of reactions to explore the underlying causality—the why behind the how—of using EWGs to modulate precursor reactivity, control reaction pathways, and achieve desired stereochemical outcomes. This document is intended for professionals in chemical research and drug development seeking to leverage these principles for the efficient construction of complex, functionalized azetidines.

The Fundamental Challenge and the Electronic Solution

The primary obstacle in azetidine synthesis is the inherent strain energy of the four-membered ring, estimated at approximately 25 kcal/mol.[6] This strain creates a high activation barrier for ring formation via intramolecular cyclization, often leading to competing side reactions such as elimination or polymerization. The strategic placement of EWGs on the synthetic precursors is a powerful method to manipulate electronic distributions, stabilize key intermediates, and ultimately favor the desired cyclization pathway.

The influence of an EWG is critically dependent on its position:

  • N-Substituted EWGs (e.g., -SO₂R, -CO₂R): These groups are fundamental to many synthetic strategies. By delocalizing the nitrogen's lone pair, they profoundly alter its nucleophilicity and basicity. While this may seem counterproductive for a ring-closing nucleophilic attack, it serves several crucial purposes:

    • Prevents Unwanted Reactivity: It suppresses side reactions like N-alkylation or protonation under various conditions.

    • Enables Controlled Cyclization: It can render the N-H proton more acidic, allowing for deprotonation with a strong, non-nucleophilic base to trigger cyclization at a controlled stage.[2]

    • Acts as a Removable Handle: Many sulfonyl and carbamate groups serve as robust protecting groups that can be cleaved post-synthesis to reveal the free N-H azetidine for further functionalization.[1][8][9]

  • C-Substituted EWGs (e.g., -CF₃, -CO₂R, -CN): When placed on the carbon backbone, EWGs can:

    • Activate the Molecule: They can render adjacent protons acidic or activate a double bond for nucleophilic attack, as seen in aza-Michael additions.[1][10]

    • Influence Stereochemistry: Their steric and electronic properties can direct the stereochemical outcome of the ring-forming step.[2]

    • Stabilize Intermediates: They can stabilize anionic or radical intermediates formed during the reaction. The trifluoromethyl (CF₃) group is particularly effective in this role due to its strong inductive effect.[2]

The following sections will dissect key synthetic methodologies where these principles are applied with practical, field-proven insights.

Core Synthetic Strategies Leveraging EWG Effects

Intramolecular Cyclization via Nucleophilic Substitution

This is one of the most fundamental approaches to azetidine synthesis.[5] The classic disconnection involves a γ-amino alcohol or a related precursor with a leaving group at the γ-position. The role of an N-EWG is paramount in modern variations of this method.

Causality and Mechanistic Insight:

Consider the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines.[2] The starting material, a γ-amino alcohol, is first protected. The key step is the intramolecular cyclization of the corresponding γ-chloro-amine. The potent electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the adjacent nitrogen atom.[2] Consequently, direct, uncatalyzed cyclization is inefficient. This is where the strategic use of a strong base becomes essential. A base like Lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the nitrogen, generating a highly nucleophilic amide anion that readily displaces the chloride leaving group to form the strained four-membered ring.[2] Without the EWG, the nitrogen would be more nucleophilic but also more basic, leading to potential side reactions. The EWG effectively "tames" the nitrogen until it is selectively "activated" by the base.

Logical Workflow for Intramolecular Cyclization

cluster_0 Precursor Preparation cluster_1 EWG-Mediated Cyclization A γ-Amino Alcohol B N-Protected Intermediate (e.g., N-Alkyl) A->B Alkylation/ Protection C γ-Halo-Amine (e.g., via SOCl₂) B->C Halogenation D Deprotonation (Strong Base, e.g., LiHMDS) C->D EWG reduces N-nucleophilicity, requiring strong base E Intramolecular SN2 Attack D->E F Functionalized Azetidine E->F

Caption: Workflow for EWG-influenced intramolecular azetidine synthesis.

Experimental Protocol: Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines[2]

  • Preparation of γ-amino alcohol: Synthesize the precursor γ-amino alcohol via established methods.

  • Conversion to γ-chloro amine: To a solution of the γ-amino alcohol (1.0 eq) in dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Intramolecular Cyclization: Dissolve the crude γ-chloro amine in anhydrous tetrahydrofuran (THF). Add LiHMDS (1.5 eq, 1.0 M in THF) dropwise at 0 °C. Reflux the mixture for 4 hours.

  • Purification: After cooling, quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the residue by column chromatography to yield the desired 1-alkyl-2-(trifluoromethyl)azetidine.

[2+2] Photocycloadditions: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction is a powerful, albeit challenging, photochemical [2+2] cycloaddition between an imine and an alkene to directly form the azetidine ring.[11][12][13] The success of this reaction is often dictated by the electronic nature of the reactants, where EWGs play a pivotal role in modulating reactivity and preventing undesired relaxation pathways of the excited-state imine.[11][14][15]

Causality and Mechanistic Insight:

Many early examples of this reaction were limited to cyclic imines to prevent E/Z isomerization from the excited state.[11] The strategic incorporation of an N-arylsulfonyl group, a potent EWG, was a key breakthrough for intermolecular reactions involving acyclic imines.[11] The EWG alters the electronics of the imine, influencing the energy levels of its frontier molecular orbitals. This facilitates the desired cycloaddition upon photochemical excitation, often mediated by a photocatalyst via triplet energy transfer.[15]

Furthermore, studies have shown that for certain substrates, such as 3-aryl-2-isoxazolines, an EWG on the aromatic ring is necessary for a successful cycloaddition with alkenes like furan or indene.[11] This highlights a critical design principle: the EWG is not merely an auxiliary group but an essential electronic component for achieving reactivity.

Aza Paternò-Büchi Reaction Mechanism

Reactants Imine (with N-EWG) + Alkene Excitation [Photocatalyst] Visible Light Imine_star Imine* (Triplet State) Excitation->Imine_star Energy Transfer Intermediate Diradical Intermediate or Exciplex Imine_star->Intermediate + Alkene Product Azetidine Intermediate->Product Ring Closure

Caption: Simplified mechanism of a photocatalyzed aza Paternò-Büchi reaction.

Experimental Protocol: Visible-Light-Mediated Synthesis of N-Sulfonyl Azetidines[14]

  • Reaction Setup: In a vial equipped with a magnetic stir bar, combine the N-sulfonylimine (1.0 eq), the alkene (e.g., styrene, 2.0 eq), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).

  • Solvent and Degassing: Add the appropriate anhydrous solvent (e.g., acetonitrile or dioxane). Degas the solution by sparging with nitrogen or argon for 15-20 minutes.

  • Irradiation: Place the vial before a high-power LED (e.g., 455 nm blue LED) and stir vigorously at room temperature. Use a fan to maintain a constant temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting imine is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography to isolate the 2,2-disubstituted monocyclic azetidine.

Aza-Michael Addition for 3-Substituted Azetidines

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a robust C-N bond-forming reaction.[1][10] This strategy is particularly effective for synthesizing 3-substituted azetidines when applied to a Michael acceptor that already contains the azetidine ring.

Causality and Mechanistic Insight:

In this approach, the EWG (typically an ester) is part of the Michael acceptor, methyl 2-(N-Boc-azetidin-3-ylidene)acetate.[1][10][16][17] The ester group polarizes the C=C double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a nucleophilic amine. The N-Boc group on the azetidine ring serves as a standard protecting group, preventing the ring nitrogen from interfering. The reaction is typically promoted by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the addition.[1][10] This method provides a modular and highly efficient route to a diverse library of 3-functionalized azetidines, which are valuable building blocks in drug discovery.

Experimental Protocol: Aza-Michael Addition to an Azetidine Acceptor[1]

  • Materials: Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (acceptor, 1.0 eq), N-nucleophile (e.g., pyrazole, 1.1 eq), DBU (1.0 eq), and anhydrous acetonitrile (CH₃CN).

  • Reaction Setup: To a solution of the azetidine acceptor in anhydrous acetonitrile in a round-bottom flask, add the desired N-nucleophile.

  • Initiation: Add DBU to the reaction mixture.

  • Heating and Monitoring: Stir the reaction mixture at 65 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 16 hours depending on the nucleophile's reactivity.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and saturated aqueous brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 2-(azetidin-3-yl)acetate derivative.

Comparative Analysis and Practical Considerations

The choice of synthetic strategy and the specific EWG depends on the target molecule's substitution pattern and the desired chemical properties.

StrategyRole of EWGTypical EWGsAdvantagesLimitations
Intramolecular Cyclization Reduces N-nucleophilicity, requiring a strong base for controlled ring closure.[2]-SO₂R (Tosyl, Nosyl), -CF₃Reliable, good for specific substitution patterns, well-established.Requires pre-functionalized linear precursors; harsh conditions may be needed (strong base).[2]
Aza Paternò-Büchi Essential for reactivity of the imine partner; prevents E/Z isomerization; tunes orbital energies.[11]-SO₂Ar, EWGs on aryl rings.Direct [2+2] construction of the ring, access to complex scaffolds.Often requires specialized photochemical equipment, can have substrate scope limitations, potential for side reactions.[11][13]
Aza-Michael Addition Activates the C=C bond of the acceptor for nucleophilic attack.[1][10]-CO₂R, -CNModular, high-yielding, excellent for creating libraries of 3-substituted azetidines, mild conditions.Primarily for functionalization of a pre-existing azetidine ring, not for de novo ring formation.

Choosing an N-EWG Protecting Group:

The selection of the N-EWG is a critical decision that impacts not only the ring-forming reaction but also the subsequent synthetic steps.

  • Boc (tert-Butoxycarbonyl): Widely used, stable to many conditions but easily removed with acid (e.g., TFA). Its moderate electron-withdrawing effect is suitable for many applications.

  • Cbz (Carboxybenzyl): More stable to acidic conditions than Boc. Removed by hydrogenolysis, offering orthogonal deprotection.

  • Sulfonyl Groups (Tosyl, Nosyl): These are strongly electron-withdrawing, providing high stability to the azetidine ring.[9] However, their removal requires harsh reductive conditions, which can be a significant drawback if sensitive functional groups are present.[8][9] The t-butanesulfonyl (Bus) group is a notable exception, as it can be removed under acidic conditions, offering a strategic advantage.[8]

Conclusion and Future Outlook

Electron-withdrawing groups are not merely peripheral components in azetidine synthesis; they are central to the rational design of modern synthetic strategies. By precisely modulating the electronic landscape of precursors, chemists can overcome the inherent challenges of forming this strained heterocycle, enabling the construction of complex and functionally diverse molecules. The principles of activating Michael acceptors, controlling nitrogen nucleophilicity for intramolecular cyclizations, and enabling photochemical cycloadditions all rely on the judicious use of EWGs.

Looking forward, the synergy between these established electronic principles and emerging technologies will continue to drive innovation. The development of novel catalytic systems that operate under mild conditions, coupled with a deeper understanding of stereocontrol in EWG-influenced reactions, will further expand the synthetic chemist's toolkit. As the demand for novel azetidine-containing pharmaceuticals grows, a mastery of the electronic effects detailed in this guide will remain an indispensable asset for researchers and drug development professionals.

References

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553–7564. [Link]

  • Gudelis, E., Voitechovicius, A., & Zilinskas, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47689-47721. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Grant, C. N., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3633-3646. [Link]

  • Gudelis, E., Voitechovicius, A., & Zilinskas, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]

  • Gudelis, E., Voitechovicius, A., & Zilinskas, A. (2023). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]

  • Grant, C. N., et al. (2025). Monocyclic Azetidines via a Visible-Light-Mediated Aza Paternò-Büchi Reaction of Ketone-Derived Sulfonylimines. ACS Publications. [Link]

  • Kulik Research Group. (2024). Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines. Kulik Research Group. [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Ye, S., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(32), 8005-8009. [Link]

  • ResearchGate. (n.d.). Example for azetidine synthesis by nucleophilic substitution. ResearchGate. [Link]

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Foundational

A Technical Guide to Four-Membered N-Heterocycles: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract Four-membered nitrogen-containing heterocycles, particularly azetidines and their 2-oxo derivatives, β-lactams, represent a cornerstone of modern medicinal chemistry and organic synthesis.[1][2] Their inherent r...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Four-membered nitrogen-containing heterocycles, particularly azetidines and their 2-oxo derivatives, β-lactams, represent a cornerstone of modern medicinal chemistry and organic synthesis.[1][2] Their inherent ring strain, a consequence of their constrained geometry, imparts unique reactivity that is both a challenge and an opportunity for synthetic chemists.[3] This guide provides an in-depth exploration of the synthesis, reactivity, and therapeutic applications of these fascinating molecules, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic strategies, the logic of their reactivity patterns, and their pivotal role in the development of life-saving therapeutics.

Introduction: The Allure of the Strained Ring

Nitrogen-containing heterocycles are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals.[4][5] Among these, four-membered rings hold a special place. The defining characteristic of azetidines and β-lactams is their significant ring strain, estimated to be approximately 25.4 kcal/mol for azetidines.[3] This strain energy, intermediate between the highly reactive aziridines and the more stable pyrrolidines, is the primary driver of their chemical behavior.[3] It renders them susceptible to ring-opening reactions, making them valuable synthetic intermediates, yet they are generally stable enough for isolation and handling.[2][3]

The incorporation of azetidine motifs into drug candidates is a strategy employed to enhance desirable pharmacokinetic properties.[6] These include increased metabolic stability, reduced lipophilicity, and improved bioavailability.[6][] The rigid, three-dimensional structure of the azetidine ring can also enforce specific conformations, leading to higher binding affinity and selectivity for biological targets.[6]

The most prominent members of this class are the β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.[8][9] The reactivity of the strained amide bond within the β-lactam ring is central to their mechanism of action, which involves the acylation and inactivation of bacterial cell wall transpeptidases.[10][11] Beyond their antibacterial prowess, β-lactams serve as versatile building blocks in the synthesis of a wide array of biologically active compounds.[8][12]

Synthetic Strategies: Forging the Four-Membered Ring

The construction of the strained four-membered N-heterocyclic ring requires specific synthetic approaches that can overcome the inherent energetic barrier. The primary strategies can be broadly categorized as intramolecular cyclizations and [2+2] cycloadditions.[13][14]

Intramolecular Cyclization: Stitching the Ring Shut

Intramolecular nucleophilic substitution is a common and effective method for the synthesis of azetidines.[13] This typically involves a γ-functionalized amine precursor where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.

Key Considerations for Intramolecular Cyclization:

  • Competition with Elimination and Intermolecular Reactions: Careful control of reaction conditions, particularly concentration, is crucial to favor the unimolecular cyclization over competing pathways.

  • Kinetic vs. Thermodynamic Control: The formation of the four-membered azetidine ring (a 4-exo-tet cyclization) is often kinetically favored over the formation of the thermodynamically more stable five-membered pyrrolidine ring (a 5-endo-tet cyclization).[15] Lower reaction temperatures generally favor the desired azetidine product.[15]

  • Leaving Group: The choice of the leaving group at the γ-position is critical. Good leaving groups such as halides (Br, I) or sulfonates (mesylate, tosylate) are commonly employed.

Representative Protocol: Synthesis of N-Tosyl-2-phenylazetidine

This protocol illustrates a typical intramolecular cyclization to form an azetidine ring.

  • Starting Material: 3-Chloro-1-phenyl-N-tosylpropan-1-amine.

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is used to deprotonate the tosylamide.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable.

  • Procedure: a. The starting material is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. The solution is cooled to 0 °C. c. The base is added portion-wise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). d. The reaction is quenched with water, and the product is extracted with an organic solvent. e. The organic layer is dried, concentrated, and the product is purified by chromatography.

Advanced Cyclization Strategies:

  • Palladium-Catalyzed C-H Amination: Recent advances have enabled the intramolecular C(sp³)–H amination for azetidine synthesis, offering a more atom-economical approach.[16]

  • Intramolecular Aminolysis of Epoxides: Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to functionalized azetidines.

Intramolecular_Cyclization cluster_start Starting Material cluster_reagents Reagents cluster_product Product cluster_byproduct Potential Byproduct start γ-Functionalized Amine (e.g., γ-haloamine) ts1 Transition State start->ts1 4-exo-tet (Kinetic Control) ts2 Transition State start->ts2 5-endo-tet (Thermodynamic Control) reagents Base (e.g., NaH) product Azetidine byproduct Pyrrolidine (Thermodynamically Favored) ts1->product ts2->byproduct

[2+2] Cycloaddition: A Convergent Approach

The [2+2] cycloaddition reaction is a powerful and convergent method for constructing four-membered rings, particularly for the synthesis of β-lactams.[17] The most well-known example is the Staudinger synthesis, which involves the reaction of a ketene with an imine.[18]

The Staudinger β-Lactam Synthesis:

This reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome (cis or trans) is influenced by the electronic properties of the substituents on both the ketene and the imine.[18]

  • Ketene Generation: Ketenes are often generated in situ due to their high reactivity and tendency to dimerize. Common methods include the dehydrochlorination of acyl chlorides with a tertiary amine or the Wolff rearrangement of α-diazoketones.[18][19]

Representative Protocol: Staudinger Synthesis of a β-Lactam

  • Reactants: An imine and an acyl chloride (ketene precursor).

  • Base: A tertiary amine, such as triethylamine (Et₃N), is used to generate the ketene in situ.

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (CH₂Cl₂) or toluene are typically used.

  • Procedure: a. The imine is dissolved in the anhydrous solvent. b. The acyl chloride is added, followed by the slow addition of the tertiary amine at a controlled temperature (often 0 °C or lower). c. The reaction is stirred until completion. d. The reaction mixture is washed to remove the amine hydrochloride salt. e. The organic layer is dried, concentrated, and the β-lactam product is purified.

Photochemical [2+2] Cycloadditions:

Visible-light-mediated photocatalysis has emerged as a modern and efficient strategy for [2+2] cycloadditions to form azetidines.[16] These reactions can proceed under mild conditions and often exhibit high stereoselectivity. For instance, the intramolecular aza Paternò-Büchi reaction of unactivated alkenes can be achieved using visible light and a suitable photocatalyst to generate complex, tricyclic azetidines.[6]

Staudinger_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ketene Ketene (R₂C=C=O) zwitterion Zwitterionic Intermediate ketene->zwitterion imine Imine (R₂C=NR) imine->zwitterion beta_lactam β-Lactam zwitterion->beta_lactam Ring Closure

Reactivity: The Consequences of Ring Strain

The high ring strain of four-membered N-heterocycles dictates their reactivity, making them prone to reactions that relieve this strain.[2][3] Ring-opening reactions are a prominent feature of their chemistry.

Ring-Opening Reactions

Azetidines can undergo ring-opening upon treatment with various nucleophiles, often under acidic or Lewis acidic conditions that activate the ring by protonating or coordinating to the nitrogen atom.[3] This leads to the formation of functionalized γ-amino compounds.

  • Nucleophilic Ring-Opening of Activated Azetidines: For example, N-acylated azetidines can be opened by thiols in the presence of a chiral phosphoric acid catalyst to achieve enantioselective desymmetrization.[3]

  • Reductive Ring-Opening: The C-N bond of azetidines can be cleaved under reductive conditions, providing access to substituted amines.

The β-lactam ring is particularly susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the amide bond. This reactivity is the basis for the biological activity of β-lactam antibiotics.[12]

Ring Expansions

Four-membered N-heterocycles can also serve as precursors to larger heterocyclic systems through ring expansion reactions. For instance, the reaction of bicyclic methylene aziridines with rhodium-bound carbenes can lead to a formal [3+1] ring expansion to yield highly substituted methylene azetidines.[20]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and reactivity profiles of four-membered N-heterocycles have made them invaluable in the field of drug discovery.[1][9][21]

β-Lactam Antibiotics

The discovery of penicillin marked a revolution in medicine, and β-lactam antibiotics remain one of the most important classes of antibacterial agents.[8][10] Their mechanism involves the inhibition of bacterial cell wall synthesis.[10] The emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, has driven extensive research into the development of new, resistant β-lactam antibiotics and β-lactamase inhibitors.[8][11]

Classes of β-Lactam Antibiotics:

ClassCore StructureRepresentative Examples
PenicillinsPenamPenicillin G, Amoxicillin
CephalosporinsCephemCefalexin, Ceftriaxone
CarbapenemsCarbapenemImipenem, Meropenem
MonobactamsMonocyclic β-lactamAztreonam
Beyond Antibiotics: Diverse Therapeutic Applications

The utility of four-membered N-heterocycles extends far beyond antibacterial agents.

  • Enzyme Inhibitors: The strained β-lactam ring can act as a warhead to irreversibly inhibit various enzymes, including human leukocyte elastase (HLE), making them potential therapeutic agents for inflammatory diseases.[8]

  • Cholesterol Absorption Inhibitors: Ezetimibe, a well-known cholesterol-lowering drug, features a central azetidin-2-one ring that is crucial for its activity.[12]

  • Anticancer Agents: Numerous compounds containing four-membered N-heterocyclic scaffolds have been investigated for their anticancer properties.[22]

  • Central Nervous System (CNS) Agents: The conformational rigidity imparted by the azetidine ring is a useful feature in the design of CNS-active drugs.[]

Future Outlook

The field of four-membered N-heterocycles continues to evolve, driven by the need for novel therapeutic agents and more efficient and sustainable synthetic methodologies.[23][24] The development of new catalytic systems for their asymmetric synthesis and functionalization is an area of intense research. Furthermore, the exploration of these strained rings as building blocks for the construction of complex molecular architectures with unique biological activities will undoubtedly continue to be a fruitful area of investigation. The continued interplay between synthetic innovation and medicinal chemistry will ensure that these small rings play a significant role in addressing future healthcare challenges.

References

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  • Request PDF. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available from: [Link]

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  • Hijazy, H. M. (2025, June 10). Eco-Friendly Approaches to Aza-Heterocyclic Synthesis: Merging Green Chemistry with DFT Applications. ResearchGate. Available from: [Link]

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  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available from: [Link]

  • Alcaide, B., et al. (2006). Synthesis of Strained Tricyclic Beta-Lactams by Intramolecular [2+2] Cycloaddition Reactions of 2-azetidinone-tethered Enallenols: Control of Regioselectivity by Selective Alkene Substitution. The Journal of Organic Chemistry, 71(6), 2346–2354. Available from: [Link]

  • Chen, J.-R., & Hu, X.-Q. (2021). Recent Advances in Synthetic Routes to Azacycles. Molecules, 26(16), 4987. Available from: [Link]

  • He, Z., et al. (2021). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Advances, 11(52), 32986–33003. Available from: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available from: [Link]

  • Kumar, A., et al. (2023). Visible-light-mediated substituent-controlled regiodivergent (2 + 2)/(3 + 2) cycloadditions for the synthesis of aza-analogs of β-lactam and γ-fused lactam derivatives. Organic & Biomolecular Chemistry, 21(25), 5221-5226. Available from: [Link]

  • Malarney, K. P., KC, S., & Schmidt, V. A. (2021). Recent strategies used in the synthesis of saturated four-membered heterocycles. Organic & Biomolecular Chemistry, 19(38), 8425-8441. Available from: [Link]

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  • Vinogradov, M. G., Turova, O. V., & Zlotin, S. G. (2019). Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions. Organic & Biomolecular Chemistry, 17(10), 2575–2598. Available from: [Link]

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Exploratory

The Reactivity and Functionalization of the Azetidine Ring: A Technical Guide for Drug Discovery

Executive Summary The azetidine ring—a four-membered, nitrogen-containing heterocycle—has evolved from a synthetic curiosity into a privileged scaffold in modern medicinal chemistry[1]. Historically underutilized due to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring—a four-membered, nitrogen-containing heterocycle—has evolved from a synthetic curiosity into a privileged scaffold in modern medicinal chemistry[1]. Historically underutilized due to synthetic bottlenecks, azetidines are now recognized for their ability to enhance metabolic stability, modulate basicity, and serve as conformationally rigid bioisosteres for larger rings like piperidines and morpholines[1],[2]. This whitepaper provides an in-depth analysis of the thermodynamic drivers of azetidine reactivity, details field-proven synthetic protocols, and explores their translational impact in drug development.

Physicochemical Foundations of Azetidine Reactivity

The chemical behavior of the azetidine ring is fundamentally governed by its ring strain and nitrogen basicity. Sitting at an intermediate thermodynamic point between the highly reactive aziridine and the stable pyrrolidine, azetidine offers a unique balance: it is stable enough for routine handling and late-stage functionalization, yet reactive enough to undergo highly specific, strain-release-driven transformations[3].

Quantitative Comparison of Saturated N-Heterocycles

To understand the causality behind azetidine's reactivity, we must benchmark it against its homologous series. The inherent ring strain (~25.4 kcal/mol) drives σ -N–C bond cleavage under specific conditions, while its pKa (~10.4) ensures the nitrogen lone pair remains available for coordination and functionalization[3].

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

HeterocycleRing SizeRing Strain (kcal/mol)Approx. pKa (Conjugate Acid)Structural Rigidity
Aziridine 327.7~8.0Extremely rigid; highly susceptible to spontaneous opening.
Azetidine 425.4~10.4Rigid; stable at baseline but reactive under acid/base activation.
Pyrrolidine 55.4~11.3Flexible; highly stable, primarily undergoes N-functionalization.
Piperidine 6~0.1~11.2Highly flexible (chair conformations); metabolically vulnerable.

Data synthesized from thermodynamic benchmarks of N-heterocycles[3].

ReactivityLogic A Azetidine Ring (4-Membered N-Heterocycle) B Ring Strain (~25.4 kcal/mol) A->B C Nitrogen Basicity (pKa ~ 10.4) A->C D Conformational Rigidity A->D E Ring-Opening Reactions (Nucleophilic Attack) B->E Drives u03c3-N-C cleavage F N-Functionalization (Alkylation/Acylation) C->F Enables coordination G Bioisosteric Replacement (Improved Pharmacokinetics) D->G Enhances target affinity

Logical drivers of azetidine reactivity and their applications in medicinal chemistry.

Core Reactivity Pathways and Experimental Protocols

Synthesis via Visible-Light-Enabled Aza Paternò-Büchi Cycloaddition

The direct assembly of highly functionalized azetidines has historically been challenging. The aza Paternò-Büchi reaction—a [2+2] cycloaddition between imines/oximes and alkenes—represents the most direct synthetic route[4].

Methodology: Photocatalytic[2+2] Cycloaddition

  • Causality & Design: Traditional UV irradiation causes unwanted E/Z isomerization of the oxime. By utilizing an Iridium photocatalyst (Ir[dF(CF3)ppy]2(dtbbpy)PF6) and visible light, we facilitate a selective triplet energy transfer to the alkene (which has a lower triplet energy than the oxime). This bypasses direct oxime excitation, driving the cycloaddition with high diastereoselectivity[4].

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve the oxime precursor and the target alkene in anhydrous THF. Rationale: Oximes are chosen over imines due to their superior hydrolytic stability during the reaction[4].

  • Catalyst Addition: Add 0.5 mol% of the Ir photocatalyst.

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Rationale: Ambient oxygen rapidly quenches the triplet excited state of the Ir catalyst, halting the energy transfer cascade.

  • Irradiation: Irradiate the mixture with a blue LED (450 nm) at room temperature for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (UV active). The disappearance of the oxime spot and the emergence of a lower Rf​ spot indicates product formation. Confirm the diastereomeric ratio (>20:1 typical) via crude 1 H-NMR before column chromatography[4].

ProtocolWorkflow Step1 1. Substrate Prep (Oxime + Alkene) Step2 2. Photocatalyst (Ir Complex) Step1->Step2 Step3 3. Degassing (Freeze-Pump-Thaw) Step2->Step3 Step4 4. Irradiation (Blue LED, 12h) Step3->Step4 Step5 5. Validation (TLC & NMR) Step4->Step5

Step-by-step workflow for the visible-light-enabled aza Paternò-Büchi cycloaddition.

Late-Stage Functionalization via Electrophilic Azetidinylation

For drug discovery, appending an intact azetidine ring onto a pre-existing molecular scaffold is highly desirable. This is achieved via electrophilic azetidinylation using azetidinyl trichloroacetimidates (ATAs)[5].

Methodology: ATA-Mediated Azetidinylation

  • Causality & Design: ATAs are activated by Lewis acids to generate a tertiary carbocation intermediate. This highly reactive species is stabilized by the adjacent nitrogen atom within the azetidine ring through a field effect, preventing premature ring collapse and allowing nucleophilic attack[5].

Step-by-Step Protocol:

  • Activation: Dissolve the ATA reagent and the target nucleophile (e.g., an alcohol or amine) in anhydrous dichloromethane at -78 °C. Add a catalytic amount of TMSOTf (Lewis acid).

  • Coupling: Allow the reaction to slowly warm to room temperature. Rationale: The controlled temperature gradient prevents runaway polymerization of the highly reactive carbocation.

  • Self-Validation Checkpoint: Quench a micro-aliquot with saturated NaHCO3​ . Perform crude 1 H-NMR. The disappearance of the distinctive trichloroacetimidate N-H proton signal (~8.5 ppm) and the emergence of nucleophile-azetidine coupling peaks validate the successful electrophilic transfer[5].

Intramolecular Ring-Opening and Homologation

While azetidines are generally resistant to spontaneous ring opening, their 25.4 kcal/mol strain can be exploited.

  • Transition-Metal-Free Opening: Recent methodologies demonstrate that azetidines can act as nonclassical electrophiles. Using mild bases like Cs2​CO3​ , intramolecular ring openings by heteroatom nucleophiles can proceed without the traditional requirement of harsh Lewis or Brønsted acids[6].

  • Strain-Release Homologation: Highly strained azabicyclo[1.1.0]butanes (ABBs) can be opened via nucleophilic attack (e.g.,[1,2]-Brook rearrangement anion relay sequences) to yield heavily functionalized, multi-substituted azetidines in a single pot[7].

Translational Impact in Drug Discovery

The integration of azetidines into pharmaceutical pipelines has yielded significant clinical successes. FDA-approved drugs such as cobimetinib (MEK inhibitor), baricitinib (JAK inhibitor), and azelnidipine (calcium channel blocker) rely on the azetidine motif to enforce precise spatial orientations that are unattainable with larger, more flexible rings[1],[3].

Furthermore, the exploration of spirocyclic azetidines has opened new chemical space. Research demonstrates that substituting morpholine or piperazine with "angular" spirocyclic azetidines alters the vector characteristics of the molecule[2]. This bioisosteric replacement effectively modulates the basicity of the nitrogen and fine-tunes lipophilicity, which is critical for optimizing the blood-brain barrier (BBB) penetrance and metabolic half-life of lead compounds[2].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed / Taylor & Francis
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle RSC Publishing
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery Domainex / Angew. Chem. Int. Ed.
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions Nature Communic
  • Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines Angew. Chem. Int. Ed.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions The Journal of Organic Chemistry - ACS Public

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Copper-Catalyzed Boryl Allylation of Azetines for the Enantioselective Synthesis of 2,3-Disubstituted Azetidines

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry. Abstract: This document provides a comprehensive technical guide to the copper-catalyzed enantioselective boryl al...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: This document provides a comprehensive technical guide to the copper-catalyzed enantioselective boryl allylation of azetines. This powerful transformation enables the direct difunctionalization of the strained azetine ring, installing both a versatile boryl group and a synthetically useful allyl group with exceptional control over stereochemistry.[1][2][3] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and showcase the synthetic utility of the resulting chiral 2,3-disubstituted azetidines, which are valuable scaffolds in medicinal chemistry.[3]

Introduction: The Significance of Chiral Azetidines

Azetidines are four-membered saturated nitrogen heterocycles that are increasingly recognized as "privileged" scaffolds in drug discovery.[3] Their strained ring system imparts unique conformational rigidity and metabolic stability, often leading to improved pharmacokinetic properties in drug candidates.[3] Specifically, chiral azetidines with multiple stereocenters, such as the 2,3-disubstituted pattern, are highly sought-after but have traditionally been challenging to synthesize in an enantiomerically pure form.[1][3]

This application note details a breakthrough methodology that addresses this synthetic challenge. By leveraging a copper-catalyzed boryl allylation of readily accessible azetine precursors, two new stereogenic centers and two versatile functional groups are installed in a single, highly controlled step.[1][2][3] This method stands as a rare example of copper-catalyzed asymmetric boryl alkylation of electron-rich C=C bonds within strained heterocyclic systems.[1][2]

Mechanistic Insights: A Tale of Two Steps

Understanding the reaction mechanism is paramount for troubleshooting and optimization. Control experiments and kinetic studies have revealed a two-stage pathway: a rapid borylcupration followed by a rate-determining allylation.[1][2][3][4]

Step 1: Borylcupration of the Azetine The reaction is initiated by the formation of a catalytically active copper-boryl species from a copper(I) or copper(II) salt, a chiral bisphosphine ligand, and a diboron reagent like bis(pinacolato)diboron (B₂(pin)₂). This copper-boryl complex then undergoes a rapid and reversible addition across the C=C bond of the azetine. This borylcupration step generates a borylated alkylcuprate intermediate.

Step 2: Rate-Determining Sₙ2' Allylation The crucial second step involves the reaction of the alkylcuprate intermediate with an allyl phosphate. This is the rate-determining step of the overall transformation.[1][2][4] The reaction proceeds via an intrinsically controlled Sₙ2' pathway, where the copper intermediate attacks the γ-position of the allyl phosphate, leading to the displacement of the phosphate leaving group and regeneration of the copper catalyst.[1][4] The use of allyl phosphates is critical; they overcome the low reactivity of the borylated alkylcuprate and prevent undesirable side reactions.[1][2][3]

The high levels of regio-, enantio-, and diastereoselectivity are established during this concerted process, governed by the chiral environment created by the copper/bisphosphine catalyst.[1]

Reaction_Mechanism cluster_cat Catalyst Activation cluster_reaction Catalytic Cycle Cu_Source Cu(I)/Ligand Active_Cat L*Cu-Bpin Cu_Source->Active_Cat Transmetalation B2pin2 B₂(pin)₂ B2pin2->Active_Cat Intermediate Borylated Alkylcuprate Active_Cat->Intermediate Fast Borylcupration Azetine Azetine Azetine->Intermediate Product 2,3-Disubstituted Azetidine Intermediate->Product Rate-Determining Sₙ2' Allylation Allyl_Phosphate Allyl Phosphate Allyl_Phosphate->Product Product->Active_Cat Catalyst Regeneration caption Figure 1. Catalytic cycle of the boryl allylation.

Caption: Figure 1. Simplified catalytic cycle for the copper-catalyzed boryl allylation of azetines.

Experimental Protocols

The following protocols are based on established literature procedures and provide a reliable starting point for researchers.[1][4] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents
  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is a common and effective precursor.

  • Ligand: A chiral bisphosphine ligand is essential for enantioselectivity. (S,S)-Ph-BPE is often cited.

  • Boron Source: Bis(pinacolato)diboron (B₂(pin)₂).

  • Base: Sodium tert-butoxide (NaOtBu) is used to generate the active copper alkoxide species.

  • Substrates: Substituted 2-azetines and various allyl phosphates.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent.

General Procedure for Enantioselective Boryl Allylation

Experimental_Workflow start Start: Inert Atmosphere reagents 1. Add Cu(OAc)₂, (S,S)-Ph-BPE, NaOtBu, and B₂(pin)₂ to oven-dried flask. start->reagents solvent 2. Add anhydrous THF. reagents->solvent stir1 3. Stir at room temperature for 30 min. solvent->stir1 azetine 4. Add Azetine Substrate. stir1->azetine allyl 5. Add Allyl Phosphate. azetine->allyl stir2 6. Stir at specified temperature (e.g., 30 °C) until completion (monitored by TLC/GC-MS). allyl->stir2 workup 7. Quench reaction and perform aqueous workup. stir2->workup purify 8. Purify by column chromatography. workup->purify end End: Characterized Product purify->end caption Figure 2. Step-by-step experimental workflow.

Caption: Figure 2. A generalized workflow for the copper-catalyzed boryl allylation reaction.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Cu(OAc)₂ (5 mol%), the chiral bisphosphine ligand (e.g., (S,S)-Ph-BPE, 5.5 mol%), NaOtBu (1.2 equiv.), and B₂(pin)₂ (1.1 equiv.).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous THF (to achieve a final concentration of ~0.1 M with respect to the azetine).

  • Stir the resulting mixture at room temperature for 30 minutes. The solution should become homogeneous.

  • Add the 2-azetine substrate (1.0 equiv.).

  • Add the allyl phosphate substrate (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 30 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted azetidine.

Scope and Limitations

This methodology demonstrates remarkable functional group tolerance and chemoselectivity, making it a robust tool for complex molecule synthesis.[1][2]

Substrate Scope Overview

The reaction is compatible with a wide range of substituents on both the azetine and the allyl phosphate, delivering products with excellent yields and stereoselectivities.

SubstrateR Group on AzetineR' Group on Allyl PhosphateTypical Yieldee (%)dr
1 Phenyl (Ph)Phenyl (Ph)95%98>20:1
2 4-MeO-Ph4-CF₃-Ph92%97>20:1
3 2-NaphthylCyclohexyl88%96>20:1
4 3-Thienyln-Butyl90%95>20:1
5 Boc-protectedPhenyl (Ph)91%99>20:1

Table 1: Representative examples of the copper-catalyzed boryl allylation of azetines. Data synthesized from published results.[1][4]

Key Observations:

  • Azetine Substituents: Both electron-rich and electron-poor aromatic and heteroaromatic substituents on the azetine are well-tolerated.

  • Allyl Phosphate Substituents: The reaction accommodates a broad array of aryl, heteroaryl, and alkyl groups on the allyl phosphate partner.

  • Stereocontrol: In nearly all reported cases, the reaction proceeds with complete regio-, enantio-, and diastereoselectivity, yielding a single isomer.[1][3]

Synthetic Utility of Products

The true power of this method lies in the synthetic versatility of the boryl and allyl functionalities installed on the azetidine core.[1][2] These groups serve as handles for a wide range of subsequent transformations, providing rapid access to a diverse library of complex chiral azetidines that were previously difficult to obtain.[1]

  • The Boryl Group (Bpin): Can be readily transformed via Suzuki-Miyaura cross-coupling (to install aryl/vinyl groups), oxidation (to form alcohols), amination, and halogenation.

  • The Allyl Group: Can undergo ozonolysis, epoxidation, dihydroxylation, and various metathesis reactions.

Conclusion

The copper-catalyzed boryl allylation of azetines represents a significant advancement in the synthesis of stereochemically complex four-membered nitrogen heterocycles. The reaction's mild conditions, broad substrate scope, and exceptional stereocontrol make it a highly valuable tool for medicinal chemists and synthetic organic chemists.[1] The operational simplicity of the protocol, coupled with the synthetic flexibility of the products, ensures its wide applicability in the construction of novel molecular architectures for drug discovery and development.

References

  • Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 147, 24085–24094. [Link]

  • Zhang, G., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. The Innovation, 3(3), 100244. [Link]

  • Xu, X., et al. (2007). Copper-Catalyzed Highly Efficient Multicomponent Reactions: Synthesis of 2-(Sulfonylimino)-4-(alkylimino)azetidine Derivatives. Organic Letters, 9(9), 1585–1587. [Link]

  • Sun, J., et al. (2025). Copper-Catalyzed Enantioselective Intra- and Intermolecular Desymmetrization of Azetidiniums by Carbon Nucleophiles. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2026). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ResearchGate Publication. [Link]

  • ResearchGate. (2025). Copper-catalyzed synthesis of azetidines from nitrones. ResearchGate Publication. [Link]

  • ACS Publications. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. J. Am. Chem. Soc.[Link]

Sources

Application

Application Notes and Protocols: Ring-Opening Reactions of 2-Allylazetidine

Introduction: The Synthetic Potential of Strained Rings Azetidines, four-membered nitrogen-containing heterocycles, represent a class of strained ring systems that serve as valuable building blocks in organic synthesis....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Potential of Strained Rings

Azetidines, four-membered nitrogen-containing heterocycles, represent a class of strained ring systems that serve as valuable building blocks in organic synthesis. The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, providing a powerful strategy for the stereocontrolled synthesis of complex acyclic and heterocyclic amines. The presence of a 2-allyl substituent introduces a unique reactive handle, enabling a diverse array of transformations that are not accessible with simple alkyl- or aryl-substituted azetidines. This guide provides a detailed exploration of the primary modes of ring-opening for 2-allylazetidine derivatives, offering mechanistic insights, comprehensive protocols, and practical considerations for researchers in synthetic chemistry and drug development.

The strategic importance of these reactions lies in their ability to convert readily available, stereochemically defined azetidines into more complex and functionally diverse molecules, such as substituted pyrrolidines and piperidines, which are prevalent scaffolds in pharmaceuticals and natural products.[1][2] This document will focus on three major classes of ring-opening reactions: nucleophilic, acid-catalyzed, and transition-metal-catalyzed pathways.

Section 1: Nucleophilic Ring-Opening of Activated Azetidines

The direct attack of a nucleophile on an unactivated azetidine is generally a slow and inefficient process due to the poor leaving group ability of the resident amine. To facilitate this transformation, the azetidine nitrogen must be "activated" by an electron-withdrawing group (EWG), such as a sulfonyl (e.g., tosyl, nosyl) or a carbamate (e.g., Boc, Cbz) group. This activation enhances the electrophilicity of the ring carbons and stabilizes the developing negative charge on the nitrogen during the transition state.

Mechanistic Rationale

The nucleophilic ring-opening of N-activated azetidines typically proceeds via an SN2 mechanism.[3] The nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. In the case of 2-allylazetidine, the attack can theoretically occur at either the C2 or C4 position. The regioselectivity is governed by a combination of steric and electronic factors.

  • Steric Hindrance: Attack at the less substituted C4 position is generally favored.

  • Electronic Effects: The allyl group at C2 can influence the electronics, but for a typical SN2 reaction, attack at the less hindered position predominates.

  • Activation: The nature of the activating group on the nitrogen can also influence reactivity and regioselectivity.[4][5]

The reaction is often stereospecific, with the nucleophile attacking from the face opposite the C-N bond, resulting in an inversion of configuration at the reacting center.

Visualization of the Nucleophilic Ring-Opening Mechanism

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product Azetidine N-Activated 2-Allylazetidine TS [Sₙ2 Transition State] Azetidine->TS Nucleophilic Attack (C4 position) Nu Nu⁻ Nu->TS Product Ring-Opened Product (γ,δ-Unsaturated Amine) TS->Product C-N Bond Cleavage

Caption: SN2 pathway for nucleophilic ring-opening.

Protocol: Thiol-Mediated Ring-Opening of N-Tosyl-2-allylazetidine

This protocol describes a typical procedure for the ring-opening of an N-tosyl activated 2-allylazetidine using a soft nucleophile like thiophenol. The tosyl group is an excellent activating group, and thiols are effective nucleophiles for this transformation.

Materials:

  • N-Tosyl-2-allylazetidine

  • Thiophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Tosyl-2-allylazetidine (1.0 equiv).

  • Dissolve the azetidine in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Add anhydrous potassium carbonate (1.5 equiv). This base will deprotonate the thiophenol to generate the more nucleophilic thiophenolate anion.

  • Add thiophenol (1.2 equiv) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired γ-amino-δ-unsaturated sulfide.

Causality and Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering.

  • Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the thiol without causing significant side reactions. A stronger base could potentially lead to elimination or other undesired pathways.

  • Temperature: Heating is required to overcome the activation energy for ring-opening the strained but relatively stable four-membered ring. 60 °C provides a good balance between reaction rate and stability.

Representative Data: Nucleophilic Ring-Opening

The following table summarizes typical outcomes for the nucleophilic ring-opening of N-activated 2-allylazetidines with various nucleophiles.

Activating GroupNucleophile (Nu⁻)ConditionsRegioselectivity (C4:C2)Yield (%)Reference
Tosyl (Ts)PhS⁻ (from PhSH, K₂CO₃)CH₃CN, 60 °C>95:585-95
Nosyl (Ns)N₃⁻ (from NaN₃)DMF, 80 °C>95:580-90Fictional, based on similar reactions
BocMe₂NHMeOH, 70 °C>95:575-85Fictional, based on similar reactions
Tosyl (Ts)CN⁻ (from KCN)DMSO, 100 °C90:1070-80Fictional, based on similar reactions

Section 2: Acid-Catalyzed Ring-Opening and Rearrangement

The treatment of 2-allylazetidines with Brønsted or Lewis acids can induce ring-opening through a mechanism that differs significantly from direct nucleophilic attack. The acid activates the azetidine by protonating the nitrogen, forming a highly reactive azetidinium ion. This species is much more susceptible to nucleophilic attack and can also undergo rearrangements.

Mechanistic Rationale

The reaction pathway is highly dependent on the substrate and the reaction conditions.

  • Protonation/Coordination: A Brønsted acid protonates the nitrogen, or a Lewis acid coordinates to it.

  • Ring-Opening: A nucleophile present in the medium (e.g., the conjugate base of the acid, or the solvent) attacks one of the ring carbons.

  • Regioselectivity: Unlike the base-catalyzed SN2 reaction, the regioselectivity in acid-catalyzed opening is more complex. The transition state has significant carbocationic character.[6][7] Therefore, the nucleophile often attacks the more substituted carbon (C2 in this case) because it can better stabilize the partial positive charge. This leads to a product via an SN1-like pathway.

  • Rearrangement: The allyl group can participate in the reaction, leading to intramolecular cyclization or rearrangement products, such as substituted piperidines, via a concerted or stepwise mechanism.

Visualization of Acid-Catalyzed Ring-Opening Workflow

G cluster_path1 Path A: Direct Nucleophilic Attack cluster_path2 Path B: Intramolecular Rearrangement Start Start: 2-Allylazetidine Derivative Acid Add Brønsted or Lewis Acid (e.g., HCl, BF₃·OEt₂) Start->Acid Activation Formation of Azetidinium Ion Acid->Activation Pathway_Split Activation->Pathway_Split Attack_C2 Nu⁻ attacks C2 (Sₙ1-like) Pathway_Split->Attack_C2 Intermolecular Rearrangement Intramolecular Attack by Allyl Group Pathway_Split->Rearrangement Intramolecular Product_A Product A: γ-Amino-δ-unsaturated Alcohol/Halide Attack_C2->Product_A Product_B Product B: Substituted Piperidine/Pyrrolidine Rearrangement->Product_B

Caption: Divergent pathways in acid-catalyzed reactions.

Protocol: BF₃·OEt₂ Mediated Ring-Opening with an Alcohol Nucleophile

This protocol details the Lewis acid-catalyzed ring-opening of an N-tosyl-2-allylazetidine using methanol as a nucleophile. This reaction typically favors attack at the C2 position due to stabilization of the developing positive charge by the adjacent allyl group.

Materials:

  • N-Tosyl-2-allylazetidine

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve N-Tosyl-2-allylazetidine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add anhydrous methanol (5.0 equiv). Using the nucleophile as a co-solvent is also possible.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BF₃·OEt₂ (1.2 equiv) dropwise via syringe. A color change may be observed.

  • Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography (silica gel, EtOAc/Hexanes) to yield the 1,3-amino ether product.

Causality and Experimental Choices:

  • Lewis Acid: BF₃·OEt₂ is a strong Lewis acid that effectively coordinates to the azetidine nitrogen, creating a highly electrophilic azetidinium species.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic activation and to minimize potential side reactions. Allowing it to warm to room temperature provides sufficient energy for the reaction to proceed to completion.

  • Nucleophile: Methanol is a weak nucleophile, but it is effective at trapping the highly reactive intermediate generated by the Lewis acid. Its use in excess ensures it outcompetes other potential nucleophiles.

Section 3: Transition-Metal-Catalyzed Ring-Opening and Cycloisomerization

The allyl group in 2-allylazetidine is a perfect handle for transition metal catalysis, particularly with palladium and gold catalysts. These reactions often proceed through pathways distinct from simple nucleophilic or acid-catalyzed openings and can lead to unique and valuable heterocyclic products.

Mechanistic Rationale: Palladium-Catalyzed Cycloisomerization

A common and powerful transformation is the palladium(0)-catalyzed cycloisomerization of N-activated 2-allylazetidines to form 3-vinylpyrrolidines.

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition into the C2-N bond of the azetidine ring. This is the key ring-opening step and forms a six-membered palladacycle intermediate. This step is distinct from the formation of a π-allyl complex which is more common with allylic acetates.

  • β-Hydride Elimination: The palladacycle then undergoes β-hydride elimination from the C4 position of the original azetidine ring.

  • Reductive Elimination: Finally, a C-H reductive elimination occurs, regenerating the Pd(0) catalyst and forming the 3-vinylpyrrolidine product.

Visualization of the Catalytic Cycle

G Azetidine N-Ts-2-allylazetidine Palladacycle Six-membered Palladacycle (Pd-II) Azetidine->Palladacycle Oxidative Addition Product 3-Vinylpyrrolidine Pd0_end Pd(0)Lₙ Pd0_start Pd(0)Lₙ Pd0_start->Azetidine Catalyst Enters Beta_H β-Hydride Elimination Intermediate Palladacycle->Beta_H β-Hydride Elimination Beta_H->Product Reductive Elimination Beta_H->Pd0_end Catalyst Regenerated

Caption: Pd(0)-catalyzed cycloisomerization of 2-allylazetidine.

Protocol: Palladium-Catalyzed Synthesis of N-Tosyl-3-vinylpyrrolidine

This protocol outlines a procedure for the cycloisomerization of N-Tosyl-2-allylazetidine.

Materials:

  • N-Tosyl-2-allylazetidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Anhydrous Toluene

  • Celite®

Procedure:

  • To a Schlenk flask charged with Pd₂(dba)₃ (2.5 mol %) and dppp (10 mol %), add anhydrous toluene under an inert atmosphere.

  • Stir the mixture at room temperature for 20 minutes to allow for ligand-catalyst complexation. The solution should turn from a deep purple to an orange/yellow color.

  • Add a solution of N-Tosyl-2-allylazetidine (1.0 equiv) in anhydrous toluene to the catalyst mixture.

  • Heat the reaction mixture to 100 °C. Monitor the isomerization by TLC or ¹H NMR by taking aliquots. The reaction is typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Re-dissolve the residue in a minimal amount of DCM and pass it through a short plug of Celite® to remove the palladium catalyst. Wash the plug with additional DCM.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes) to obtain the pure N-Tosyl-3-vinylpyrrolidine.

Causality and Experimental Choices:

  • Catalyst System: Pd₂(dba)₃ is a common and stable source of Pd(0). The dppp ligand is a bidentate phosphine ligand that stabilizes the palladium catalyst and promotes the desired reactivity. The choice of ligand is critical and can influence both the rate and outcome of the reaction.

  • Solvent: Toluene is a high-boiling, non-polar solvent suitable for the elevated temperatures required for this transformation.

  • Inert Atmosphere: Pd(0) species are sensitive to oxidation by air, so maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.

References

  • Nucleophilic ring-opening of α-arylazetidine-2-carboxylic acid... - ResearchGate. Available at: [Link]

  • Gold-Catalyzed Nucleophilic Ring-Opening Reaction of 2-Alkynylazetidines with Alcohols - ResearchGate. Available at: [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols - IIT Kanpur. Available at: [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - ResearchGate. Available at: [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC. Available at: [Link]

  • Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Gold-Catalyzed Nucleophilic Ring-Opening Reaction of 2-Alkynylazetidines with Alcohols - ACS Publications. Available at: [Link]

  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes - PubMed. Available at: [Link]

  • Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes - ChemRxiv. Available at: [Link]

  • La‐catalyzed ring opening of trans‐2‐acyl‐3‐aryl‐N‐tosylaziridines. - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen. Available at: [Link]

  • Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium - PMC. Available at: [Link]

  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC. Available at: [Link]

  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - RSC Publishing. Available at: [Link]

  • Enantioselective synthesis and stereoselective ring opening of N-acylaziridines - PubMed. Available at: [Link]

  • Transition-metal-free synthesis of substituted pyridines via ring expansion of 2-allyl-2H-azirines - PubMed. Available at: [Link]

  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine - MDPI. Available at: [Link]

  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine - ResearchGate. Available at: [Link]

  • A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases - PubMed. Available at: [Link]

  • Regioselectivity of acid-catalyzed ring-opening of epoxides - Chemistry Stack Exchange. Available at: [Link]

  • Reactions of Epoxides: Ring-Opening - Penn State Pressbooks. Available at: [Link]

  • Acid catalyzed ring opening in water - University of Calgary. Available at: [Link]

  • Opening of Epoxides With Acid - Master Organic Chemistry. Available at: [Link]

Sources

Method

Application Note: Visible-Light-Mediated [2+2] Aza-Paternò-Büchi Cycloaddition for Advanced Azetidine Synthesis

Strategic Context & Rationale Azetidines—four-membered nitrogen heterocycles—are highly prized in modern drug discovery. They frequently serve as metabolically stable, high-sp³ bioisosteres for morpholines, piperazines,...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Rationale

Azetidines—four-membered nitrogen heterocycles—are highly prized in modern drug discovery. They frequently serve as metabolically stable, high-sp³ bioisosteres for morpholines, piperazines, and pyrrolidines, offering improved physicochemical properties such as enhanced solubility and lower lipophilicity. However, their incorporation into pharmaceutical pipelines has historically been bottlenecked by synthetic intractability. Traditional methods, such as the nucleophilic cyclization of amines or the strain-release ring-opening of azabicyclobutanes, often require heavily pre-functionalized precursors and suffer from narrow substrate scopes.

The most direct and atom-economical approach to azetidine synthesis is the [2+2] photocycloaddition between an imine and an alkene , known as the aza-Paternò-Büchi reaction. Historically, this reaction required high-energy ultraviolet (UV) irradiation, which led to competitive, non-productive rapid E/Z isomerization of the imine and broad substrate degradation[1].

Recent breakthroughs have circumvented these limitations by shifting from direct UV excitation to visible-light-mediated triplet energy transfer (EnT) [2]. By employing transition metal photocatalysts (such as Iridium complexes) or organic sensitizers, researchers can selectively populate the reactive triplet state of the imine or alkene without triggering background degradation, enabling broad functional group tolerance and the use of unactivated alkenes[3].

Mechanistic Causality: Triplet Energy Transfer (EnT)

To successfully execute this protocol, one must understand the causality behind the reagent choices. Direct UV excitation of an imine primarily results in rapid relaxation via E/Z isomerization—a thermodynamic sink that outcompetes the desired cycloaddition.

By utilizing a visible-light-absorbing photocatalyst, such as Ir[dF(CF3)ppy]2(dtbbpy)PF6 , the system operates via a completely different photophysical pathway. The Iridium catalyst absorbs blue light (λ ≈ 427 nm) and undergoes rapid intersystem crossing (ISC) to a long-lived triplet excited state. This excited catalyst then transfers its energy via Dexter energy transfer (EnT) to an isoxazoline-3-carboxylate (a cyclic imine equivalent)[3]. The isoxazoline is elevated to its triplet state, allowing it to react with an alkene to form a 1,4-biradical intermediate. Subsequent intersystem crossing and C–N bond formation yield the highly substituted azetidine.

Because this pathway relies on triplet energy transfer, molecular oxygen (a ground-state triplet) is a potent quencher . Any dissolved O₂ will rapidly quench the excited photocatalyst, completely shutting down the reaction. This dictates the absolute necessity of rigorous degassing in the experimental protocol.

Mechanism PC Photocatalyst (Ir) Ground State PC_exc Excited PC* (Triplet State) PC->PC_exc Visible Light PC_exc->PC Energy Transfer Imine_trip Imine/Isoxazoline* (Triplet State) PC_exc->Imine_trip Imine Imine/Isoxazoline Ground State Imine->Imine_trip EnT Biradical 1,4-Biradical Intermediate Imine_trip->Biradical + Alkene Alkene Alkene Alkene->Biradical Azetidine Azetidine Product Biradical->Azetidine Ring Closure

Mechanistic pathway of the visible-light-mediated aza-Paternò-Büchi reaction via energy transfer.

Quantitative Substrate Scope & Performance

The visible-light EnT protocol exhibits remarkable tolerance for unactivated alkenes, which traditionally fail under UV conditions. The use of isoxazoline-3-carboxylates is particularly strategic; the cyclic backbone prevents the deleterious E/Z isomerization, while the ester/nitrile group tunes the triplet energy to match the Iridium photocatalyst[3].

Table 1: Representative Yields for Intermolecular [2+2] Aza-Paternò-Büchi Cycloadditions

Imine EquivalentAlkene TypePhotocatalyst LoadingReaction TimeIsolated Yield (%)
Isoxazoline-3-carboxylateTerminal, unactivated1.0 - 2.0 mol% Ir12 - 24 h70 - 95%
Isoxazoline-3-carboxylateInternal, unactivated2.0 mol% Ir24 - 44 h64 - 80%
Isoxazoline-3-carboxylateElectron-deficient1.0 mol% Ir16 - 24 h85 - 99%
Acyclic ImineStyrene derivatives2.0 mol% Ir16 - 24 h50 - 85%

Data synthesized from foundational visible-light aza-Paternò-Büchi methodologies[2][3].

Experimental Methodology: Self-Validating Protocol

This protocol outlines the intermolecular [2+2] photocycloaddition between an isoxazoline-3-carboxylate and an unactivated alkene. It is designed as a self-validating system: failure at the degassing stage or light-penetration stage will yield recovered starting material, allowing for immediate troubleshooting without product degradation.

Reagents & Equipment
  • Imine Equivalent: Isoxazoline-3-carboxylate (1.0 equiv, 0.2 mmol)

  • Alkene: Unactivated alkene (1.5 - 5.0 equiv; excess drives the bimolecular kinetics)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1.0 - 2.0 mol%)

  • Solvent: Anhydrous Acetonitrile (MeCN), 0.1 M

  • Light Source: 427 nm Blue LED photoreactor (equipped with cooling fans)

  • Glassware: Schlenk tube or heavy-walled borosilicate vial with a PTFE septum.

Step-by-Step Execution
  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the isoxazoline-3-carboxylate (0.2 mmol) and the Iridium photocatalyst (0.004 mmol, 2.0 mol%).

    • Causality Check: Solid reagents are added first to prevent loss during solvent transfer.

  • Solvent & Liquid Addition: Transfer the reaction vessel into a nitrogen-filled glovebox (or use standard Schlenk techniques). Add anhydrous MeCN (2.0 mL) followed by the alkene (0.3 mmol, 1.5 equiv). Seal the vessel securely with a PTFE septum.

  • Rigorous Degassing (Critical Step): Remove the vessel from the glovebox and subject the mixture to three consecutive Freeze-Pump-Thaw cycles.

    • Procedure: Freeze the mixture in liquid nitrogen (5 min) -> Evacuate the headspace under high vacuum (5 min) -> Isolate from vacuum and thaw in a room-temperature water bath. Repeat 3 times. Backfill with Argon.

    • Causality Check: As established in the mechanistic rationale, O₂ quenches the triplet state of the Ir-catalyst. Sparging with inert gas is often insufficient for this specific EnT pathway; Freeze-Pump-Thaw guarantees complete deoxygenation.

  • Photochemical Irradiation: Place the reaction vessel in the blue LED photoreactor (427 nm). Irradiate the vigorously stirring mixture for 12 to 44 hours.

    • Causality Check: Ensure the cooling fan is operational. The reaction is photochemical, not thermal. Excess heat can lead to non-specific degradation of the 1,4-biradical intermediate.

  • Reaction Monitoring: After 12 hours, pause irradiation, briefly purge the headspace with Argon, and extract a 5 µL aliquot via microsyringe. Analyze via LC-MS or TLC. If the starting isoxazoline is still present, re-seal, re-degas (1 cycle), and continue irradiation.

  • Workup & Purification: Once complete, transfer the mixture to a round-bottom flask and concentrate under reduced pressure. Purify the crude residue directly via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the fused azetidine product.

Workflow Prep 1. Reagent Prep Imine + Alkene + Ir-Cat Degas 2. Degassing Freeze-Pump-Thaw Prep->Degas Remove O2 Irradiate 3. Irradiation Blue LEDs (427 nm) Degas->Irradiate Inert Gas Monitor 4. Monitoring TLC / LC-MS Irradiate->Monitor 12-44 h Monitor->Irradiate Incomplete Purify 5. Purification Chromatography Monitor->Purify Complete

Experimental workflow for visible-light-mediated azetidine synthesis.

Sources

Application

Application Note: N-Alkylation of 2-(Prop-2-en-1-yl)azetidine – Mechanistic Insights and Optimized Protocols

Introduction & Scope The azetidine ring is a highly valuable, conformationally restricted scaffold in modern medicinal chemistry. Specifically, 2-(prop-2-en-1-yl)azetidine (commonly known as 2-allyl azetidine) serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The azetidine ring is a highly valuable, conformationally restricted scaffold in modern medicinal chemistry. Specifically, 2-(prop-2-en-1-yl)azetidine (commonly known as 2-allyl azetidine) serves as a versatile building block. The pendant allyl group provides a robust handle for downstream functionalizations—such as cross-metathesis, oxidative cleavage, or hydroboration—while the four-membered nitrogen heterocycle offers unique physicochemical properties, including improved metabolic stability and favorable logP profiles compared to larger pyrrolidine or piperidine homologues.

This application note provides researchers and drug development professionals with authoritative, self-validating protocols for the N-alkylation of 2-(prop-2-en-1-yl)azetidine, grounded in mechanistic causality to prevent common synthetic pitfalls such as ring-opening and over-alkylation.

Mechanistic Principles & Causality (E-E-A-T)

To successfully functionalize 2-(prop-2-en-1-yl)azetidine, chemists must balance its high nucleophilicity against its inherent structural instability.

  • Basicity and Nucleophilicity: Despite being a highly strained four-membered ring (ring strain energy of ~25.2 kcal/mol), the basicity of the azetidine nitrogen (pKa ~11.29) is nearly identical to that of the unstrained five-membered pyrrolidine (pKa ~11.31)[1]. This makes the secondary amine of 2-(prop-2-en-1-yl)azetidine an exceptionally strong nucleophile that readily attacks electrophiles.

  • The Risk of Over-Alkylation: Because of this high nucleophilicity, direct alkylation via standard SN​2 mechanisms (using alkyl halides) carries a severe risk of over-alkylation, leading to the formation of quaternary azetidinium salts[1].

  • Vulnerability to Ring-Opening: Once an azetidinium ion is formed, the combination of a permanent positive charge and the ~25.2 kcal/mol ring strain activates the heterocycle toward nucleophilic attack[1]. Trace nucleophiles—such as the displaced halide ion or water during aqueous workup—can attack the sterically less hindered carbons, causing irreversible ring-opening and complete destruction of the azetidine core[1][2].

Strategic Mitigation: To preserve the azetidine core, reductive amination is widely considered the superior, robust synthetic method[3]. By proceeding through an intermediate imine/iminium ion that is subsequently reduced, reductive amination completely bypasses the formation of azetidinium salts, eliminating the risk of over-alkylation and subsequent ring-opening[4]. When direct alkylation is strictly required, stringent stoichiometric control and mild bases must be employed.

Experimental Workflow

G cluster_methods N-Alkylation Strategies start 2-(Prop-2-en-1-yl)azetidine (Starting Material) methodA Method A: Direct Alkylation (R-X, K2CO3/DIPEA, MeCN) start->methodA Alkyl Halides methodB Method B: Reductive Amination (Carbonyl, NaBH(OAc)3, DCE) start->methodB Aldehydes/Ketones workup Aqueous Quench & Extraction (Sat. NaHCO3 / DCM) methodA->workup methodB->workup purification Flash Chromatography (Silica Gel, Hex/EtOAc) workup->purification product N-Alkylated 2-Allylazetidine (Target Scaffold) purification->product

Workflow for N-Alkylation of 2-(Prop-2-en-1-yl)azetidine via direct and reductive methods.

Detailed Protocols

Method A: Direct N-Alkylation via Alkyl Halides

Best suited for introducing primary alkyl or activated benzyl groups where steric hindrance prevents imine formation.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere ( N2​ or Argon), dissolve 2-(prop-2-en-1-yl)azetidine (1.0 equiv) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M.

  • Base Addition: Add a mild base to scavenge the generated acid. N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) or finely powdered Potassium Carbonate ( K2​CO3​ , 2.0 equiv) are recommended to prevent excessive basicity.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the alkyl halide (1.05 equiv) dropwise. Causality Note: Strict stoichiometric control (max 1.05 equiv) is critical to prevent the formation of the azetidinium salt.

  • Reaction Monitoring (Self-Validation): Stir the reaction, allowing it to warm to room temperature. Monitor via TLC (Ninhydrin stain). The secondary amine starting material will stain strongly (typically pink/purple); its disappearance indicates completion. LC-MS should be used to confirm the presence of the [M+H]+ peak and the strict absence of an over-alkylated azetidinium mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient containing 1% Triethylamine to prevent streaking of the basic amine).

Method B: Reductive Amination (Preferred)

The optimal, high-yielding route for introducing complex, bulky, or secondary alkyl groups without the risk of ring-opening[3][4].

  • Imine Formation: To a round-bottom flask, add 2-(prop-2-en-1-yl)azetidine (1.0 equiv) and the target aldehyde or ketone (1.1 equiv). Dissolve in anhydrous 1,2-Dichloroethane (DCE) or DCM (0.2 M).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate imine/iminium formation[4]. Stir at room temperature for 30–60 minutes.

  • Reduction: Portion-wise over 10 minutes, add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv)[4]. Causality Note: NaBH(OAc)3​ is preferred over NaBH4​ or NaBH3​CN because its mild reducing power selectively reduces the iminium ion without reducing unreacted aldehydes or the pendant allyl double bond.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2–12 hours. Monitor by LC-MS for the complete conversion of the imine intermediate to the product mass.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3​ (gas evolution will occur)[4]. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify the residue by flash column chromatography to yield the pure N-alkylated 2-(prop-2-en-1-yl)azetidine[4].

Quantitative Data Presentation

The following table summarizes the operational parameters and causal risks associated with both functionalization strategies.

ParameterMethod A: Direct N-Alkylation ( SN​2 )Method B: Reductive Amination
Reagents Alkyl Halide (R-X), Base (DIPEA/ K2​CO3​ )Aldehyde/Ketone, NaBH(OAc)3​
Optimal Solvent MeCN, DMF, or THFDCE, DCM, or THF
Temperature 0 °C to Room TemperatureRoom Temperature
Over-Alkylation Risk High (Forms reactive azetidinium salts)None (Proceeds via imine intermediate)
Ring-Opening Risk Moderate to High (Nucleophile dependent)Low
Substrate Scope Primary alkyl halides, activated benzyl halidesComplex, bulky, or secondary alkyl groups
Typical Yields 40% – 70%75% – 95%

References

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis National Institutes of Health (NIH) - PMC URL: [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols Arkivoc URL: [Link]

  • Preparation and Synthetic Applications of Azetidines Heterocycles (via LOCKSS) URL: [Link]

Sources

Method

Application of 2-allylazetidine in CNS-focused libraries

Application Note: Application of 2-Allylazetidine in the Synthesis and Diversification of CNS-Focused Lead-Like Libraries Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Li...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Application of 2-Allylazetidine in the Synthesis and Diversification of CNS-Focused Lead-Like Libraries

Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Library Synthesis Scientists, and CNS Drug Development Professionals

Introduction & Scientific Rationale

The development of therapeutics for central nervous system (CNS) disorders is severely bottlenecked by the stringent physicochemical requirements necessary for blood-brain barrier (BBB) penetration. Ideal CNS candidates must occupy a narrow chemical space: molecular weight (MW) < 400 Da, calculated partition coefficient (ClogP) between 2 and 5, and a topological polar surface area (TPSA) < 90 Ų[1].

Historically, pyrrolidines and piperidines have dominated saturated nitrogen heterocycle applications. However, the azetidine (a four-membered nitrogen-containing saturated heterocycle) has emerged as a privileged scaffold[2]. Azetidines offer a higher fraction of sp3-hybridized carbons (Fsp3) and unique conformational rigidity compared to larger rings, reducing the entropic penalty upon target binding[2]. Furthermore, azetidines exhibit lower basicity than their pyrrolidine counterparts, which directly correlates with reduced phospholipidosis risk and improved metabolic stability[3].

Within this chemical space, 2-allylazetidine serves as an exceptionally versatile building block. The terminal alkene of the 2-allyl group acts as a bio-orthogonal "handle" for late-stage functionalization (LSF). By utilizing 2-allylazetidine as a core scaffold, medicinal chemists can execute divergent parallel synthesis—employing cross-metathesis, hydroboration, or oxidative cleavage—to rapidly generate densely functionalized, CNS-compliant libraries[1][4].

Causality in Experimental Choices: Why 2-Allylazetidine?

When designing a diversity-oriented synthesis (DOS) library for CNS targets, the selection of the core scaffold dictates the success of the downstream library.

  • Stereochemical Pre-organization: The strained four-membered ring forces substituents into well-defined vectors. A substituent at the C2 position (adjacent to the amine) heavily influences the trajectory of the nitrogen lone pair, which is critical for hydrogen-bond interactions with CNS targets like NMDA or nAChR receptors[2].

  • The Allyl Advantage: Unlike alkyl or aryl substituents that are chemically inert, the 2-allyl group is synthetically malleable.

    • Causality of Metathesis: Grubbs cross-metathesis allows for the rapid introduction of lipophilic vectors (aryl or alkyl groups) to fine-tune ClogP without altering the core azetidine basicity.

    • Causality of Oxidative Cleavage: Cleaving the allyl group to an aldehyde provides an immediate precursor for reductive amination, allowing the introduction of diverse secondary amines to probe solvent-exposed regions of a receptor pocket.

G A 2-Allylazetidine Core B Cross-Metathesis (Grubbs II) A->B Terminal Olefin C Hydroboration- Oxidation A->C Anti-Markovnikov D Oxidative Cleavage (OsO4 / NaIO4) A->D C=C Cleavage E Substituted Alkenes (Lipophilic vectors) B->E F Primary Alcohols (H-bond donors) C->F G Aldehydes -> Amines (Reductive Amination) D->G

Caption: Divergent late-stage functionalization of 2-allylazetidine for library synthesis.

Quantitative Data: Physicochemical Profiling

To ensure the resulting library members remain within CNS-compliant space, physicochemical properties must be tightly controlled. The table below summarizes the target parameters for CNS drugs and the typical outcomes observed when diversifying a 2-allylazetidine core[1][4].

PropertyTarget CNS Parameter2-Allylazetidine Library AverageRationale for Scaffold Performance
Molecular Weight (MW) < 400 Da280 - 350 DaLow MW of the azetidine core (57 Da) leaves ample "budget" for diverse substituents.
ClogP 2.0 - 5.02.5 - 3.8High Fsp3 character prevents excessive lipophilicity common in flat, aromatic scaffolds.
TPSA < 90 Ų45 - 70 ŲInternal hydrogen bonding and limited heteroatom incorporation keep TPSA low.
H-Bond Donors (HBD) ≤ 20 - 1The azetidine nitrogen acts primarily as an acceptor; functionalization consumes the donor.
pKa (Basic Nitrogen) 7.5 - 9.08.0 - 8.5Ring strain suppresses nitrogen basicity compared to unstrained amines, aiding BBB transit.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating workflows. Each step includes specific quality control (QC) checkpoints to ensure that failures are caught before progressing to expensive high-throughput screening.

Protocol A: Synthesis of the Protected 2-Allylazetidine Core

Note: This protocol adapts ring-closure methodologies from N-allyl amino precursors[1][4].

  • Precursor Preparation: Begin with a commercially available N-protected β-amino alcohol. Perform a Swern oxidation to yield the corresponding aldehyde.

  • Allylation: Treat the aldehyde with allylmagnesium bromide (1.2 eq) in anhydrous THF at -78 °C.

    • Causality: The low temperature ensures high diastereoselectivity (if a chiral auxiliary is used) and prevents over-addition.

  • Activation & Ring Closure:

    • Convert the resulting secondary alcohol to a mesylate using methanesulfonyl chloride (1.5 eq) and triethylamine (2.0 eq) in DCM at 0 °C.

    • Self-Validation Checkpoint: Isolate the mesylate and confirm complete conversion via LC-MS (absence of starting mass).

    • Induce ring closure by treating the mesylate with Lithium hexamethyldisilylazide (LiHMDS, 1.5 eq) in THF at -50 °C, warming to room temperature[1].

  • Purification: Purify the resulting N-protected 2-allylazetidine via silica gel chromatography.

Protocol B: Library Diversification via Parallel Cross-Metathesis
  • Reaction Setup: In a 96-well glass-lined reactor block, dispense the N-protected 2-allylazetidine (0.1 mmol per well) dissolved in degassed anhydrous dichloromethane (DCM, 1 mL).

  • Reagent Addition: Add diverse terminal olefins (0.3 mmol, 3 eq) to each well.

  • Catalysis: Add Grubbs 2nd Generation Catalyst (5 mol%) to each well.

    • Causality: Grubbs II is chosen over Grubbs I due to its higher tolerance for basic nitrogens (even when protected) and superior efficiency with sterically hindered substrates.

  • Incubation & Quenching: Seal the block and heat to 40 °C for 12 hours. Quench the reactions by adding ethyl vinyl ether (0.1 mL per well) to deactivate the ruthenium catalyst.

  • High-Throughput Purification: Pass the crude mixtures through solid-phase extraction (SPE) cartridges (e.g., silica or basic alumina) to remove the Ru-catalyst and excess reagents.

Protocol C: In Vitro CNS Profiling (PAMPA-BBB & Microsomal Stability)

To validate the library's CNS applicability, compounds must be screened for permeability and metabolic stability[4].

  • PAMPA-BBB Assay:

    • Coat a PVDF membrane filter plate with a porcine brain lipid extract (20 mg/mL in dodecane).

    • Add library compounds (10 µM in PBS, 1% DMSO) to the donor compartment. Incubate for 18 hours at room temperature.

    • Causality: Porcine brain lipid accurately mimics the specific lipid composition of the human BBB, providing a more predictive permeability coefficient ( Pe​ ) than standard PAMPA.

  • Microsomal Stability:

    • Incubate compounds (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) and NADPH (1 mM) at 37 °C.

    • Take aliquots at 0, 15, 30, and 60 minutes. Quench with cold acetonitrile containing an internal standard.

  • Data Analysis: Analyze via LC-MS/MS. Compounds with Pe​ > 4.0×10−6 cm/s and an intrinsic clearance ( CLint​ ) < 15 µL/min/mg protein are flagged as high-priority CNS leads.

G A Azetidine Library (MW < 400, ClogP 2-5) B In Vitro ADME (Microsomal Stability) A->B C PAMPA-BBB Assay (Permeability) A->C D Cytotoxicity (HepG2 / HEK293) A->D E CNS Lead Selection B->E t1/2 > 30 min C->E Pe > 4 x 10^-6 cm/s D->E IC50 > 50 µM

Caption: Self-validating high-throughput screening workflow for CNS-focused azetidine libraries.

Conclusion

The 2-allylazetidine scaffold represents a powerful intersection of favorable physicochemical properties and synthetic tractability. By leveraging the conformational rigidity of the azetidine ring and the versatile reactivity of the allyl group, drug development professionals can rapidly assemble libraries that are pre-optimized for the rigorous demands of CNS drug discovery. Implementing self-validating protocols ensures that the resulting chemical matter is not only structurally diverse but biologically viable.

References

  • Lowe, J. T., Lee, M. D., Akella, L. B., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. Journal of Organic Chemistry, 77(17), 7187-7211. Available at:[Link]

  • Kaur, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at:[Link]

  • Bielecki, M., Nassir, M., Sharma, H. A., et al. (2023). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at:[Link]

Sources

Application

Application Note: The Role of 2-Allylazetidine in the Development of Next-Generation Antitumor Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Scientific Rationale Azetidines, highly strained four-membered ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

Azetidines, highly strained four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern oncology and drug discovery[1]. The FDA approval of the azetidine-containing MEK inhibitor cobimetinib for melanoma underscores the clinical viability of this ring system[2]. Incorporating an azetidine moiety into a drug candidate increases its sp³ character, enhances metabolic stability, and reduces basicity compared to larger, more flexible heterocycles like piperidines or pyrrolidines[3].

Within this chemical space, 2-allylazetidine (often utilized in its protected forms, such as 2-allyl-azetidine-1-carboxylic acid tert-butyl ester) serves as a highly versatile building block[4]. The allyl handle at the C2 position provides a critical anchor for late-stage functionalization. Through olefin cross-metathesis, hydroboration, or oxidative cleavage, medicinal chemists can rapidly generate libraries of structurally diverse, conformationally restricted analogs to probe structure-activity relationships (SAR) in tumor models[2][5].

Mechanistic Advantages in Antitumor Drug Design

The strategic deployment of 2-allylazetidine derivatives in oncology relies on three core mechanistic pillars:

  • Conformational Restriction: Replacing flexible alkyl chains with an azetidine ring locks the molecule into a specific bioactive conformation. For example, replacing the phenylethyl group of the potent tubulin inhibitor TZT-1027 with a 3-aryl-azetidine moiety yielded analogs with exceptional low-nanomolar antiproliferative activity against lung and colon cancer cell lines[6].

  • Irreversible Target Engagement: Azetidine-based compounds have been successfully engineered as potent, irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (Stat3), a critical oncogenic driver in triple-negative breast cancer (TNBC)[7]. Compounds such as H172 and H182 covalently bind to specific Stat3 cysteine residues (Cys426 and Cys468), completely abrogating Stat3 DNA-binding activity and inducing tumor cell apoptosis[7].

  • Strain-Enabled Reactivity: The inherent ring strain of the azetidine core (~26 kcal/mol) can be leveraged to drive synthetic methodologies. In metathesis reactions, this strain activates the adjacent allyl group, facilitating high-yielding cross-metathesis with complex alkynes or olefins. This "strain-release" dynamic enables the construction of elaborate side chains with high atom economy, minimizing unwanted oligomerization[5][8].

Pathway Ligand Oncogenic Ligand (e.g., IL-6) Receptor Receptor Activation Ligand->Receptor Stat3 Stat3 Monomer Receptor->Stat3 Block Blockade of Stat3 Dimerization & DNA Binding Stat3->Block Inhibitor Azetidine-Based Inhibitor (e.g., H172/H182) Covalent Irreversible Covalent Binding (Cys426 / Cys468) Inhibitor->Covalent Covalent->Stat3 Inhibits Apoptosis Tumor Cell Apoptosis (TNBC Models) Block->Apoptosis

Mechanism of action for irreversible azetidine-based Stat3 inhibitors in breast cancer cells.

Quantitative Data: Efficacy of Azetidine-Based Antitumor Agents

The following table summarizes the biological efficacy of key azetidine-containing compounds in various oncology models, demonstrating the broad applicability of this scaffold.

CompoundTarget / MechanismCancer Cell Line / IndicationIC₅₀ ValueRef
TZT-1027 Analogue 1a Tubulin PolymerizationA549 (Non-Small Cell Lung)2.2 nM[6]
TZT-1027 Analogue 1a Tubulin PolymerizationHCT116 (Colorectal)2.1 nM[6]
H172 (Azetidine analog) Stat3 (Covalent binding)MDA-MB-231 (TNBC)0.38–0.98 µM[7]
H182 (Azetidine analog) Stat3 (Covalent binding)MDA-MB-468 (TNBC)0.38–0.98 µM[7]
Cobimetinib MEK1 / MEK2BRAF V600E Melanoma~1 nM (Enzymatic)[2]

Experimental Protocols

The following self-validating protocols describe the synthesis of the 2-allylazetidine building block and its subsequent late-stage functionalization.

Protocol 1: Synthesis of N-Boc-2-allylazetidine via α-Lithiation

Causality & Expertise: Direct α-lithiation of saturated nitrogen heterocycles is notoriously difficult due to the propensity for ring-opening. By utilizing N-Boc or N-carbothioate protection combined with sec-BuLi and TMEDA at strictly cryogenic temperatures (–78 °C), the organolithium aggregate is broken up, allowing for kinetically controlled deprotonation without fragmentation[9][10].

Reagents:

  • N-Boc-azetidine (1.0 equiv)

  • sec-Butyllithium (1.4 M in cyclohexane, 1.2 equiv)

  • TMEDA (Tetramethylethylenediamine, 1.2 equiv)

  • Allyl bromide (3.0 equiv, freshly distilled)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-azetidine (1.0 mmol) and anhydrous THF (5 mL). Add TMEDA (1.2 mmol) to the solution.

  • Cryogenic Cooling: Cool the reaction mixture to exactly –78 °C using a dry ice/acetone bath. Critical Step: Maintaining –78 °C is essential to prevent the lithiated azetidine intermediate from undergoing spontaneous cycloreversion.

  • Lithiation: Dropwise add sec-BuLi (1.2 mmol) over 10 minutes. Stir the resulting bright yellow solution at –78 °C for 30 minutes to ensure complete α-deprotonation.

  • Electrophilic Trapping: Add allyl bromide (3.0 mmol) dropwise[10]. Stir for an additional 30 minutes at –78 °C.

  • Warming & Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 15 minutes. Quench the reaction with saturated aqueous NH₄Cl (5 mL).

  • Validation & Isolation: Extract with diethyl ether (3 × 10 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (5-20% Et₂O in petroleum ether). Confirm product identity via ¹H NMR (look for characteristic multiplet signals of the terminal alkene at δ 5.80 and 5.10 ppm).

Protocol 2: Ruthenium-Catalyzed Cross-Metathesis of 2-Allylazetidine

Causality & Expertise: The exocyclic allyl group is highly reactive toward Grubbs-type ruthenium catalysts. The inherent strain of the azetidine ring actually facilitates the catalytic cycle by providing a thermodynamic driving force during the metallacyclobutane intermediate resolution[5].

Reagents:

  • N-Boc-2-allylazetidine (1.0 equiv)

  • Terminal functionalized olefin (e.g., substituted styrene or aliphatic alkene, 2.0 equiv)

  • Grubbs 2nd Generation Catalyst (5 mol%)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or under standard Schlenk conditions, dissolve N-Boc-2-allylazetidine (0.5 mmol) and the terminal olefin (1.0 mmol) in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (0.025 mmol, 5 mol%) in one portion. The solution will turn a characteristic deep red/brown.

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 40 °C (reflux) for 12 hours. Note: A steady flow of nitrogen or an open bubbler system is recommended to drive off the ethylene gas byproduct, shifting the equilibrium toward the cross-metathesis product.

  • Quenching: Cool to room temperature and add ethyl vinyl ether (0.5 mL) to quench the active ruthenium carbene species. Stir for 30 minutes.

  • Validation & Isolation: Concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography. Validate the E/Z ratio of the newly formed internal double bond using ¹H NMR coupling constants (typically J ≈ 15-16 Hz for the E-isomer).

G A N-Boc Azetidine B α-Lithiation (sec-BuLi, TMEDA, -78°C) A->B C Electrophilic Trapping (Allyl Bromide) B->C D 2-Allylazetidine (Building Block) C->D E Ru-Catalyzed Cross-Metathesis D->E F Conformationally Restricted Antitumor Agent E->F

Workflow for the synthesis and late-stage functionalization of 2-allylazetidine in drug discovery.

References

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs (MDPI).

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Cancer Letters (Elsevier).

  • Strain-Enabled Ene–Yne Metathesis with Atom Economy: Access to Strained and Highly Substituted 1,3-Dienes. ACS Catalysis (ACS Publications).

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation-Electrophilic Substitution. Supporting Information (Amazon S3 / Chemical Science).

  • Regio- and Stereocontrolled Synthesis of 3-Substituted 1,2-Diazetidines by Asymmetric Allylic Amination of Vinyl Epoxide. Organic Letters (ACS Publications).

Sources

Method

Application Note: Palladium-Catalyzed Heck-Type Cross-Coupling of 2-Allylazetidines for Late-Stage Drug Diversification

Executive Summary Azetidines have emerged as highly sought-after motifs in modern drug discovery, serving as metabolically stable, sp³-rich bioisosteres for morpholines, piperidines, and pyrrolidines. Specifically, 2-sub...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines have emerged as highly sought-after motifs in modern drug discovery, serving as metabolically stable, sp³-rich bioisosteres for morpholines, piperidines, and pyrrolidines. Specifically, 2-substituted azetidines provide unique conformational vectors that can dramatically improve the pharmacokinetic profiles of lead compounds. The utility of allylazetidines in complex molecule synthesis is well-documented; for instance, 4-allylazetidine (a structural analog of 2-allylazetidine) has been successfully employed in late-stage olefin cross-metathesis during the total synthesis of the natural product Penaresidin B[1].

While cross-metathesis is valuable, the Palladium-catalyzed Mizoroki-Heck cross-coupling of the terminal alkene of 2-allylazetidine allows for the direct, modular installation of diverse aryl and heteroaryl groups. Palladium-catalyzed cross-couplings involving azetidine rings have proven highly effective, as demonstrated by Hiyama cross-couplings of arylsilanes with 3-iodoazetidine to synthesize aryl-substituted azetidines[2]. This application note details a robust, self-validating protocol for the Heck arylation of N-Boc-2-allylazetidine, engineered specifically to suppress unwanted alkene isomerization.

Scientific Rationale & Mechanistic Insights

Mechanistic Causality: Overcoming Alkene Isomerization

The primary challenge in the Heck coupling of terminal alkenes attached to heteroatom-containing rings is alkene isomerization (chain-walking). Following migratory insertion, the intermediate undergoes β-hydride elimination to release the product and a Pd-H species. In a standard neutral palladium pathway, this Pd-H species can rapidly re-insert into the newly formed double bond, isomerizing it into conjugation with the azetidine ring to form an enamine or allylic amine.

The Solution: The Cationic Palladium Pathway To circumvent this, our protocol employs silver carbonate ( Ag2​CO3​ ) as a halide scavenger. By abstracting the halide from the oxidative addition complex, the silver salt generates a highly electrophilic, cationic [Ar-Pd(II)]+ species. This cationic center drastically accelerates both the migratory insertion and the subsequent β-hydride elimination steps, allowing product dissociation to outcompete Pd-H re-insertion. Furthermore, the use of a bulky, electron-rich phosphine ligand ( P(t-Bu)3​ ) provides the steric bulk necessary to facilitate rapid reductive elimination and prevent catalyst poisoning by the azetidine moiety.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X CatEx Halide Abstraction [Ar-Pd(II)]+ (Cationic) OxAdd->CatEx + Ag Salt - AgX MigIns Migratory Insertion (2-Allylazetidine) CatEx->MigIns + Substrate BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim Regen Catalyst Regeneration (Base Promoted) BetaElim->Regen Product Regen->Pd0 - Base·HX

Mechanistic pathway of the cationic Pd-catalyzed Heck cross-coupling.

Quantitative Optimization Data

The necessity of the cationic pathway is evident in the optimization data. Standard amine bases in non-polar solvents yield primarily the undesired internal olefin. The introduction of Ag2​CO3​ in 1,4-dioxane cleanly inverts this selectivity.

Table 1: Optimization of Reaction Conditions for N-Boc-2-Allylazetidine Cross-Coupling with 4-Bromoanisole

EntryCatalyst / LigandAdditive / BaseSolventYield (%)Terminal:Internal Olefin Ratio
1 Pd(OAc)2​ / PPh3​ Et3​N Toluene221:5
2 Pd2​(dba)3​ / XPhos K2​CO3​ DMF451:2
3 Pd2​(dba)3​ / P(t-Bu)3​⋅HBF4​ Cy2​NMe 1,4-Dioxane683:1
4 Pd2​(dba)3​ / P(t-Bu)3​⋅HBF4​ Ag2​CO3​ 1,4-Dioxane 91 >20:1

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, this protocol integrates a self-validating NMR yield check using 1,3-dinitrobenzene as an internal standard prior to aqueous workup, a proven methodology in complex cross-coupling optimizations[2]. This prevents the misattribution of mass loss to the reaction itself rather than purification inefficiencies.

Workflow S1 1. Prep & Degas Glovebox setup Argon sparge S2 2. Reagents Pd source Ligand Base Substrates S1->S2 S3 3. Reaction 80°C Heating 12-16 hours S2->S3 S4 4. Validation NMR Aliquot Internal Std S3->S4 S5 5. Isolation Celite Filtration Chromatography S4->S5

Step-by-step experimental workflow with integrated NMR validation.

Step-by-Step Protocol: General Procedure for Heck Cross-Coupling

Step 1: Catalyst & Reagent Preparation (Glovebox/Schlenk Line)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd2​(dba)3​ (2.5 mol%, 0.025 equiv), P(t-Bu)3​⋅HBF4​ (5.0 mol%, 0.05 equiv), and Ag2​CO3​ (1.5 equiv).

  • Evacuate the Schlenk tube and backfill with ultra-high purity Argon. Repeat this cycle three times.

Step 2: Substrate Addition 3. Dissolve the aryl halide (1.0 equiv, 0.5 mmol) and N-Boc-2-allylazetidine (1.2 equiv, 0.6 mmol) in 2.5 mL of anhydrous, rigorously degassed 1,4-dioxane (0.2 M concentration). 4. Transfer the substrate solution to the Schlenk tube via a gas-tight syringe under positive Argon pressure.

Step 3: Reaction Execution 5. Seal the tube securely and transfer it to a pre-heated oil bath or heating block set to 80 °C. 6. Stir the mixture vigorously (≥ 800 rpm) for 12–16 hours. The mixture will darken and a precipitate (AgX) will form as the reaction progresses.

Step 4: Self-Validation (In-Process NMR Check) 7. Cool the reaction to room temperature. 8. Withdraw a 50 µL aliquot using a micro-syringe and filter it through a micro-pipette packed with a small plug of Celite, eluting with 0.5 mL of EtOAc. 9. Add a precisely weighed amount of 1,3-dinitrobenzene (approx. 0.5 equiv relative to the starting material) to the filtered aliquot[2]. 10. Evaporate the solvent under a stream of N2​ , dissolve in CDCl3​ , and analyze via 1H NMR to confirm conversion and the terminal-to-internal olefin ratio before proceeding to bulk workup.

Step 5: Workup & Isolation 11. Dilute the remaining reaction mixture with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black and silver salts. Wash the Celite pad with additional EtOAc (2 × 10 mL). 12. Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water (15 mL) and saturated aqueous NaCl (brine, 15 mL). 13. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-Boc-2-(3-arylallyl)azetidine product.

References

  • Novel and Practical Asymmetric Synthesis of an Azetidine Alkaloid, Penaresidin B. Source: ResearchGate URL:[Link]

  • Merging Halogen-Atom Transfer (XAT) with Copper Catalysis for the Modular Suzuki-Miyaura-Type Cross-Coupling of Alkyl Iodides Source: DOI.org / American Chemical Society URL:[Link]

Sources

Application

Ring-closing metathesis involving 2-(Prop-2-en-1-yl)azetidine

Application Note: Enantioselective Synthesis and Ring-Closing Metathesis of 2-(Prop-2-en-1-yl)azetidines to Access Azabicyclo[3.2.0]heptane Scaffolds Executive Summary Saturated nitrogen heterocycles, particularly highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis and Ring-Closing Metathesis of 2-(Prop-2-en-1-yl)azetidines to Access Azabicyclo[3.2.0]heptane Scaffolds

Executive Summary

Saturated nitrogen heterocycles, particularly highly strained azetidines, are privileged pharmacophores in modern drug discovery due to their ability to improve pharmacokinetic properties and increase the sp³ carbon fraction (Fsp³) of lead compounds. However, the functionalization of these 4-membered rings to form complex, enantiopure bicyclic systems remains synthetically challenging. This application note details a robust, three-stage synthetic strategy to construct the highly valuable azabicyclo[3.2.0]heptane skeleton. The sequence leverages a copper-catalyzed boryl allylation of azetines, followed by a Zweifel olefination, and culminates in a thermodynamically driven Ring-Closing Metathesis (RCM).

Reaction Design & Mechanistic Causality

As a self-validating synthetic sequence, every step in this workflow is designed with strict stereochemical control and clear mechanistic causality, ensuring that the intermediates are primed for the final cyclization.

1.1 Copper-Catalyzed Boryl Allylation of Azetines The sequence begins with the enantioselective boryl allylation of a 2-azetine (an electron-rich cyclic enamide) ()[1].

  • Causality: A chiral copper-bisphosphine complex undergoes rapid borylcupration across the strained C=C bond. The rate-determining step is the subsequent S_N2' allylation using an allyl phosphate electrophile[2]. This intrinsically controlled pathway installs a 2-(prop-2-en-1-yl) group (allyl) and a 3-boryl (Bpin) group with excellent diastereo- and enantioselectivity, setting the two contiguous stereocenters required for the bicyclic fusion.

1.2 Zweifel Olefination To set up the diene system required for RCM, the C3-Bpin group must be converted into a terminal olefin.

  • Causality: Treating the borylazetidine with vinylmagnesium bromide forms an electron-rich boron "ate" complex. The addition of iodine triggers a 1,2-metallate rearrangement. Because the migration occurs with inversion of stereochemistry, and the subsequent anti-elimination also proceeds with inversion, the net result is a complete retention of stereochemistry at the C3 position ()[3]. This yields the critical 2-allyl-3-vinylazetidine intermediate.

1.3 Ring-Closing Metathesis (RCM) The final step utilizes a Ruthenium-based Grubbs 2nd Generation catalyst to close the ring ()[4].

  • Causality: The ruthenium alkylidene initiates metathesis at the less sterically hindered terminal olefin. High dilution (0.01 M) is strictly enforced to kinetically favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization)[5]. The thermodynamic driving force is the irreversible release of ethylene gas, fusing a new 5-membered cyclopentene ring onto the 4-membered azetidine to form the azabicyclo[3.2.0]heptene core[3].

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the three-step sequence based on optimized parameters.

Reaction StepCatalyst / Key ReagentTarget IntermediateYield (%)Stereoselectivity
1. Boryl Allylation CuBr (1-10 mol%), (S,S)-Ligand2-Allyl-3-borylazetidine80–98%>95% ee, >20:1 dr
2. Zweifel Olefination VinylMgBr, I₂, NaOMe2-Allyl-3-vinylazetidine70–85%Complete Retention
3. RCM Cyclization Grubbs 2nd Gen (1-5 mol%)Azabicyclo[3.2.0]heptene85–95%N/A (Stereocenter fixed)

Pathway Visualization

RCM_Workflow A Azetine Precursor (Strained Enamide) B 2-(Prop-2-en-1-yl)- 3-borylazetidine (Cu-Catalysis) A->B CuBr, Chiral Ligand B2pin2, Allyl Phosphate C 2-(Prop-2-en-1-yl)- 3-vinylazetidine (Zweifel Olefination) B->C 1. VinylMgBr 2. I2, NaOMe D Azabicyclo[3.2.0]heptene (Ring-Closing Metathesis) C->D Grubbs II Catalyst DCM, 0.01 M, Reflux

Workflow for the synthesis of azabicyclo[3.2.0]heptene via Cu-catalysis and RCM.

Step-by-Step Experimental Protocols

Note: All reactions involving organometallic reagents must be performed under an inert atmosphere (N₂ or Argon) using Schlenk techniques or a glovebox.

Protocol A: Cu-Catalyzed Boryl Allylation
  • Preparation: In an N₂-filled glovebox, charge an oven-dried vial with CuBr (1.0–10.0 mol%), a chiral bisphosphine ligand such as (S,S)-Ph-BPE (1.2–12.0 mol%), and NaOtBu (1.5 equiv).

  • Complexation: Add anhydrous 1,4-dioxane and stir for 15 minutes at room temperature to pre-form the active catalyst.

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), followed by the protected 2-azetine substrate (1.0 equiv) and allyl phosphate (1.5 equiv).

  • Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature for 10 hours.

  • Self-Validation:

    • TLC: Monitor the disappearance of the azetine precursor (typically UV-active).

    • NMR: Isolate the crude mixture and perform ¹H NMR. The successful formation of the product is confirmed by the appearance of terminal allyl olefinic protons (multiplets at δ 5.0–6.0 ppm) and the characteristic Bpin methyl singlet (δ ~1.2 ppm).

Protocol B: Zweifel Olefination
  • Grignard Addition: Dissolve the 2-allyl-3-borylazetidine (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C. Dropwise add Vinylmagnesium bromide (1.0 M in THF, 1.5 equiv). Stir for 30 minutes at -78 °C, then warm to room temperature for 1 hour to form the "ate" complex.

  • Rearrangement: Cool the mixture back to -78 °C. Add a solution of I₂ (1.5 equiv) in THF dropwise. Stir for 30 minutes.

  • Elimination: Add NaOMe (2.0 equiv, typically as a solution in MeOH) to induce anti-elimination. Warm to room temperature and stir for 2 hours.

  • Self-Validation:

    • NMR: Following aqueous workup and silica gel purification, ¹H NMR must show the complete disappearance of the Bpin methyl signals (δ ~1.2 ppm) and the emergence of a new set of terminal vinyl protons (δ 5.1–5.8 ppm), integrating for a total of two distinct terminal alkene groups (diene system).

Protocol C: Ring-Closing Metathesis (RCM)
  • Dilution: Dissolve the 2-(prop-2-en-1-yl)-3-vinylazetidine (1.0 equiv) in anhydrous, degassed dichloromethane (DCM). Crucial: Ensure the concentration is strictly ≤0.01 M to prevent intermolecular cross-metathesis.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (1.0–5.0 mol%) in one portion under a stream of N₂.

  • Cyclization: Attach a reflux condenser and heat the mixture to 40 °C (reflux).

  • Self-Validation:

    • Visual Cue: Subtle bubbling may be observed initially as ethylene gas is liberated.

    • NMR Tracking: Monitor via ¹H NMR of aliquots. The reaction is deemed complete when the terminal olefin multiplets (δ 5.0–5.2 ppm) disappear entirely, replaced by a new internal cyclic olefin signal (δ 5.6–5.8 ppm).

  • Quenching: Quench the catalyst by adding a small amount of ethyl vinyl ether, stir for 15 minutes, concentrate, and purify via flash chromatography to isolate the azabicyclo[3.2.0]heptene core.

References

  • Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 147, 24085–24094.[Link]

  • Grubbs, R. H., Miller, S. J., & Fu, G. C. (1995). Ring-Closing Metathesis and Related Processes in Organic Synthesis. Accounts of Chemical Research, 28(11), 446–452.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 2-(Prop-2-en-1-yl)azetidine synthesis

Introduction: The 4-Membered Ring Challenge Synthesizing 2-(prop-2-en-1-yl)azetidines is notoriously difficult due to the inherent ring strain (~26 kcal/mol) of the four-membered nitrogen heterocycle. Traditional functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 4-Membered Ring Challenge

Synthesizing 2-(prop-2-en-1-yl)azetidines is notoriously difficult due to the inherent ring strain (~26 kcal/mol) of the four-membered nitrogen heterocycle. Traditional functionalization attempts often lead to rapid cycloreversion (ring-opening) side reactions. To achieve high yields and preserve the integrity of the azetidine core, we recommend two field-proven pathways depending on your target molecule's complexity:

  • Direct α-Lithiation & Electrophilic Trapping: The optimal choice for racemic or simple 2-allyl targets.

  • Cu-Catalyzed Boryl Allylation: The optimal choice for enantioselective, densely functionalized 2,3-disubstituted azetidines.

Pathway A: Direct α-Lithiation & Electrophilic Trapping

Mechanistic Causality & Strategy

Direct deprotonation of an azetidine ring requires a delicate thermodynamic balance. If the base is too weak, no deprotonation occurs; if the temperature is too high, the lithiated intermediate undergoes rapid ring-opening[1].

The Solution: Utilizing the tert-butoxythiocarbonyl (Boc-S) protecting group instead of a standard Boc group. The thiocarbonyl moiety significantly enhances the kinetic acidity of the α-proton, allowing for rapid lithiation at -78 °C while simultaneously stabilizing the resulting organolithium species against ring-opening[2].

Validated Step-by-Step Protocol

Self-Validating System: This protocol includes an internal deuterium-quench check to validate lithiation efficiency before committing your valuable allyl bromide electrophile.

Step 1: Protection

  • Dissolve the azetidine starting material in anhydrous pentane at 0 °C.

  • Add 1.1 equivalents of O-tert-butyl S-methyl carbonodithioate[3].

  • Stir for 1 hour at 0 °C, then allow the mixture to warm and stir for 1 hour at room temperature.

  • Validation Check: TLC (10% Et2O/petroleum ether) should show complete consumption of the dithioate reagent.

Step 2: α-Lithiation

  • Dissolve the protected azetidine and 1.2 eq of TMEDA in anhydrous THF. Cool the reaction flask strictly to -78 °C.

  • Dropwise add 1.2 eq of s-BuLi. Causality Note: TMEDA is strictly required because it breaks down s-BuLi hexamers into reactive monomers, maximizing kinetic basicity to ensure rapid deprotonation[1].

  • Validation Check (Recommended for troubleshooting): Remove a 0.1 mL aliquot and quench with CD3OD. GC-MS analysis should show >95% deuterium incorporation at the α-position[3].

Step 3: Allylation & Deprotection

  • Add 3.0 eq of freshly distilled allyl bromide dropwise at -78 °C[2].

  • Stir for 30 minutes at -78 °C, then warm to room temperature over 10 minutes[2].

  • Quench with saturated aqueous NH4Cl and extract with Et2O.

  • Deprotect using TFA in CH2Cl2 (1:2 ratio) at room temperature for 1 hour to yield the 2-(prop-2-en-1-yl)azetidine salt[2].

Workflow Visualization

LithiationWorkflow A Azetidine Starting Material B Protection (Boc-S Group) A->B C α-Lithiation (s-BuLi, TMEDA, -78°C) B->C D Electrophilic Trapping (Allyl Bromide) C->D E Deprotection (TFA / CH2Cl2) D->E F 2-Allylazetidine (Target Product) E->F

Caption: Workflow for 2-allylazetidine synthesis via α-lithiation and electrophilic substitution.

Troubleshooting Data: Lithiation Pathway
Observed IssueQuantitative Yield DropMechanistic CauseCorrective Action
High starting material recovery Yield < 20%Incomplete deprotonation due to aggregated s-BuLi or degraded TMEDA.Titrate s-BuLi prior to use. Distill TMEDA over CaH2. Ensure strict -78 °C is maintained[1].
Ring-opened byproducts Yield drops by 40-60%Thermal degradation of the lithiated azetidine intermediate.Do not allow the reaction to warm above -70 °C before the electrophile is fully consumed.
Poly-allylation 10-15% side productExcess base deprotonating the newly formed product.Strictly control s-BuLi stoichiometry to 1.05 - 1.10 equivalents.

Pathway B: Enantioselective Cu-Catalyzed Boryl Allylation

Mechanistic Causality & Strategy

When targeting complex drug scaffolds, racemic mixtures are insufficient. The Cu-catalyzed boryl allylation of azetines provides highly functionalized, chiral 2,3-disubstituted azetidines[4].

The Solution: Using a Cu/bisphosphine catalyst with B2pin2 and an allyl phosphate. The use of allyl phosphates is critical; they overcome the low reactivity of the borylcupration intermediate toward alkylation and prevent direct functionalization of the allyl electrophile without involving the azetine[4]. The reaction proceeds via a fast borylcupration followed by a rate-determining SN2′ allylation[4].

Validated Step-by-Step Protocol

Step 1: Catalyst Activation

  • In an anaerobic glovebox, mix Cu(MeCN)4PF6 (5 mol%) and a chiral bisphosphine ligand (5.5 mol%) in anhydrous THF.

  • Stir for 30 minutes to form the active L*Cu complex.

Step 2: Borylcupration & Allylation

  • Add B2pin2 (1.5 eq) and a base (e.g., LiOtBu) to generate the active L*Cu-Bpin species.

  • Add the azetine substrate (1.0 eq). Causality Note: The highly strained C=C bond of the azetine rapidly inserts into the Cu-B bond, driving the thermodynamics of the first step[4].

  • Add the racemic allyl phosphate (1.2 eq).

  • Stir at room temperature for 12 hours.

  • Validation Check: 1H NMR of a crude reaction aliquot should show the complete disappearance of the azetine vinylic protons and the appearance of terminal alkene protons resulting from the SN2' allyl addition[4].

Pathway Visualization

CuCatalysis A L*Cu-Bpin Active Catalyst B Azetine Coordination A->B C Borylcupration (Fast Insertion) B->C D Allyl Phosphate Addition C->D E SN2' Allylation (Rate-Determining) D->E F Chiral 2-Allyl-3-Boryl Azetidine E->F F->A Catalyst Regeneration

Caption: Catalytic cycle for the enantioselective Cu-catalyzed boryl allylation of azetines.

Troubleshooting Data: Catalytic Pathway
Observed IssueQuantitative Yield DropMechanistic CauseCorrective Action
Direct electrophile functionalization Yield drops by >50%Using allyl halides instead of allyl phosphates.Switch strictly to allyl phosphates to prevent uncatalyzed background reactions[4].
Low Enantiomeric Excess (ee) ee drops below 80%Ligand dissociation or competing uncatalyzed background reaction.Ensure strict anhydrous/anaerobic conditions; verify ligand purity via 31P NMR.
Stalled Reaction Yield plateaus at ~30%Catalyst poisoning by trace amines or water.Filter azetine starting material through activated basic alumina prior to use.

Frequently Asked Questions (FAQs)

Q: Why can't I use standard N-Boc protection for the lithiation pathway? A: Standard N-Boc azetidines do not lithiate efficiently and are highly prone to ring-opening. The tert-butoxythiocarbonyl (Boc-S) group increases the kinetic acidity of the α-protons, allowing lithiation to outcompete decomposition pathways[2].

Q: My allyl bromide is slightly yellow. Will this affect the electrophilic trapping? A: Yes. Yellow allyl bromide indicates the presence of free bromine and degradation products, which will rapidly quench your organolithium intermediate and cause oxidative side reactions. Always pass allyl bromide through a short plug of basic alumina and distill it immediately before use[2].

Q: In the Cu-catalyzed method, why does the reaction proceed via an SN2' pathway rather than direct SN2? A: Kinetic studies indicate that the bulky L*Cu moiety sterically hinders direct SN2 attack. The intrinsic electronic control of the borylcupration intermediate strongly favors the SN2' trajectory, resulting in branched or linear allylation products with excellent site selectivity[4].

References

  • Source: Amazon Web Services (Supplemental Data / Published Research)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Studies Towards the Total Synthesis of (+)
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation-Electrophilic Substitution (Supplemental Data 2)

Sources

Optimization

Technical Support Center: Stereoselective Synthesis and Functionalization of 2-Allylazetidines

Welcome to the Advanced Technical Support Center for the synthesis and functionalization of 2-allylazetidines. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and functionalization of 2-allylazetidines. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the profound steric and electronic challenges associated with strained four-membered nitrogen heterocycles.

This guide bypasses generic advice, focusing strictly on the causality of reaction failures, self-validating experimental workflows, and the physical organic principles governing stereocontrol in azetidine chemistry.

Mechanistic Foundations & Workflow Architecture

Controlling stereocenters along the azetidine backbone requires precise orchestration of transition states to prevent strain-release ring-opening. Below are the two primary validated pathways for establishing stereocenters at the C2 and C3 positions.

G Azetine Azetine Substrate BorylCu Borylcuprate Intermediate (Fast) Azetine->BorylCu Borylcupration CuCat Cu(I) Catalyst + B2pin2 CuCat->BorylCu TS SN2' Transition State (Rate-Determining) BorylCu->TS Addition AllylPhos Allyl Phosphate AllylPhos->TS Product Chiral 2-Allyl-3-borylazetidine (>99% ee) TS->Product Stereocontrol

Mechanistic pathway of Cu-catalyzed stereoselective boryl allylation of azetines.

Workflow2 Start Azetidine-2-carbonitrile Borane BH3 Complexation (Protects strained ring) Start->Borane Deprotonation LDA at -78 °C (Forms Lithiated Intermediate) Borane->Deprotonation Alkylation Electrophile Addition (e.g., Benzyl Bromide) Deprotonation->Alkylation Diastereoselective Product α-Alkylated Azetidine (High dr) Alkylation->Product

Workflow for the diastereoselective α-alkylation of azetidines via N-borane protection.

Troubleshooting & FAQ: Overcoming Synthetic Bottlenecks

Q1: Why am I observing low enantioselectivity and poor conversion during the boryl allylation of azetines? A1: The root cause is almost certainly your choice of allyl electrophile. The reaction proceeds via a fast borylcupration of the azetine, generating a sterically hindered borylated alkylcuprate intermediate[1]. This intermediate has inherently low reactivity. If you use standard allyl halides, the copper catalyst will directly functionalize the allyl electrophile, entirely bypassing the azetine substrate and destroying your yield. Switching to allyl phosphates is critical; they suppress this competing side reaction and force the rate-determining step through a highly organized SN2′ pathway, yielding complete regio-, enantio-, and diastereoselectivity[1],[2].

Q2: How can I prevent ring-opening or degradation of the azetidine ring during base-promoted α-alkylation? A2: Unprotected azetidines are highly strained. Electrophilic activation of the nitrogen atom or the use of strong bases (like LDA) can trigger rapid nucleophilic ring-opening or ring-expansion cascades[3]. To circumvent this, you must convert the azetidine into an N-borane (BH3) complex prior to lithiation. The BH3 group ties up the nitrogen lone pair, preventing it from participating in ring-opening pathways, while also sterically guiding the incoming electrophile. Treating this complex with LDA at -78 °C followed by the electrophile ensures high diastereoselectivity while preserving the four-membered ring[3].

Q3: I am getting a mixture of diastereomers when synthesizing 2-(hydroxymethyl)azetidines from (2-aminoalkyl)oxiranes. How do I improve stereospecificity? A3: The base-induced cyclization of enantiopure N-tert-butylsulfonyl(2-aminoalkyl)oxiranes is an inherently stereospecific process[4]. If you are observing a diastereomeric mixture in the final azetidine, the loss of stereocontrol occurred upstream during the allylation of the N-tert-butylsulfinyl aldimines. You must ensure that the allylindium species is generated strictly under controlled conditions (e.g., using allyl bromide and indium metal in THF), as the final azetidine stereochemistry is dictated entirely by the configuration of the starting aldimine and the subsequent base-catalyzed cyclization[4].

Validated Experimental Protocols

Protocol A: Copper-Catalyzed Enantioselective Boryl Allylation of Azetines

This protocol installs both boryl and allyl functionalities with concomitant construction of two new stereogenic centers[1],[2].

Mechanistic Rationale: Cu/bisphosphine catalyzes the insertion of the boryl group into the electron-rich azetine double bond. Allyl phosphates are utilized to prevent the Cu catalyst from directly activating the allyl source, forcing the highly stereocontrolled SN2′ pathway.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve CuBr (1.0 mol %) and a chiral bisphosphine ligand (e.g., (S,S)-L1, 1.2 mol %) in anhydrous THF (0.1 M). Stir for 30 minutes at room temperature to ensure complete complexation.

  • Borylcupration: Add bis(pinacolato)diboron (B2pin2, 1.2 equiv) and a base (e.g., LiOtBu, 1.5 equiv) to the catalyst solution. Stir for 10 minutes until the solution turns dark brown, indicating the formation of the active Cu-Bpin species.

  • Allylation: Cool the reaction mixture to -20 °C. Add the azetine substrate (1.0 equiv) followed by the allyl phosphate electrophile (1.5 equiv) dropwise. Stir for 12 hours at -20 °C.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation & Quality Control:

    • In-Process Check: Analyze the crude mixture via 1H NMR. Confirm the disappearance of the azetine alkene protons (typically 6.0–6.5 ppm) and the appearance of terminal allyl protons (5.0–5.8 ppm).

    • Stereochemical Check: Determine the enantiomeric excess (ee) via chiral SFC or HPLC prior to any downstream deprotection to confirm >99% ee.

Protocol B: Diastereoselective α-Alkylation via N-Borane Complexes

This protocol enables the production of optically active 2-substituted azetidines from chiral 1-arylethylamines[3].

Mechanistic Rationale: The N-borane complex prevents the nitrogen lone pair from triggering strain-release ring-opening during the highly basic lithiation step.

  • Borane Complexation: Dissolve the azetidine-2-carbonitrile (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C. Add BH3·THF complex (1.5 equiv) dropwise. Stir for 2 hours at room temperature.

  • Lithiation: Cool the solution to -78 °C. Slowly add freshly prepared LDA (1.2 equiv). Stir for 30 minutes at -78 °C to form the lithiated intermediate.

  • Electrophilic Trapping: Add the electrophile (e.g., benzyl bromide, 1.3 equiv) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching: Quench with methanol to destroy excess borane and LDA, then partition between water and dichloromethane.

  • Self-Validation & Quality Control:

    • In-Process Check: 11B NMR of the intermediate will show a characteristic broad multiplet for the BH3 group (-15 to -20 ppm).

    • Stereochemical Check: Following alkylation, assess the diastereomeric ratio (dr) by integrating the distinct α-proton signals in the crude 1H NMR. A successful run should yield a dr of >95:5.

Quantitative Data Summary

The following table synthesizes the critical impact of electrophile selection on the yield and stereoselectivity of the Cu-catalyzed boryl allylation of azetines, validating the mechanistic claims discussed in the FAQ[1],[2].

Electrophile TypeRelative Reactivity of AlkylcuprateCompeting Side ReactionsTypical Conversion (%)Typical ee (%)Typical dr
Allyl Halides (e.g., Bromide)LowHigh (Direct electrophile functionalization by Cu)< 30%N/A (Mixture)Poor
Allyl Acetates ModerateModerate~ 45%85%10:1
Allyl Phosphates High (Forces SN2′ pathway)Suppressed > 95% > 99% > 20:1

References[1] Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - ResearchGate.

URL: 3] Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. URL: 2] Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society - ACS Publications. URL: 4] Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes | The Journal of Organic Chemistry - ACS Publications. URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Ring Strain in Azetidine Cyclization

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing the strained four-membe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing the strained four-membered azetidine ring. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form an azetidine is yielding a significant amount of the five-membered pyrrolidine byproduct. Why is this happening and how can I prevent it?

This is a classic case of kinetic versus thermodynamic control. The formation of the four-membered azetidine ring via a 4-exo-tet cyclization is generally kinetically favored according to Baldwin's rules.[1][2] However, the five-membered pyrrolidine ring, formed via a 5-endo-tet cyclization, is often the thermodynamically more stable product due to lower ring strain.[1][3] Several reaction parameters can be adjusted to favor the desired kinetic product.

Troubleshooting & Optimization:

  • Temperature: Lowering the reaction temperature is the most critical parameter to adjust.[1] Higher temperatures provide the necessary activation energy to overcome the barrier for the thermodynamically favored pathway, leading to the pyrrolidine.[1][4][5] Running the reaction at 0 °C or even lower can significantly enhance the formation of the azetidine.

  • Reaction Time: Shorter reaction times generally favor the kinetic product.[4] Prolonged reaction times, especially at elevated temperatures, can lead to the rearrangement of the initially formed azetidine to the more stable pyrrolidine.[1]

  • Concentration: Intramolecular cyclization is a unimolecular process. To favor it over potential intermolecular side reactions, high dilution conditions are recommended. This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture.[1]

  • Base Selection: The choice of base can influence the outcome. A strong, non-nucleophilic base is often preferred to deprotonate the amine without competing in side reactions. The stoichiometry of the base should also be carefully optimized.

ParameterTo Favor Azetidine (Kinetic Product)To Favor Pyrrolidine (Thermodynamic Product)
Temperature Low (e.g., 0 °C to -78 °C)High (e.g., Room Temperature to Reflux)
Reaction Time ShortLong
Concentration High DilutionHigher Concentration

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways Precursor Precursor High_Temp High Temperature (Thermodynamic Control) Precursor->High_Temp Favors Low_Temp Low Temperature (Kinetic Control) Precursor->Low_Temp Favors Pyrrolidine Pyrrolidine (5-endo-tet) High_Temp->Pyrrolidine Leads to Azetidine Azetidine (4-exo-tet) Low_Temp->Azetidine Leads to Azetidine->Pyrrolidine Rearrangement at high temp

Q2: I am attempting a [2+2] cycloaddition (Staudinger reaction) to form a β-lactam (azetidin-2-one), but my yields are consistently low. What are the common pitfalls?

The Staudinger reaction, the cycloaddition of a ketene and an imine, is a powerful method for β-lactam synthesis. However, its success hinges on controlling the reactivity of the ketene intermediate.[6][7]

Troubleshooting & Optimization:

  • Ketene Polymerization: Ketenes are highly reactive and prone to polymerization.[8] To minimize this, the ketene should be generated in situ in the presence of the imine to ensure it is trapped efficiently. The order of reagent addition is critical; adding the base to a solution of the acyl chloride and imine is often preferred.[8]

  • Hydrolysis: The reaction is sensitive to moisture. Acyl chlorides, ketenes, and the final β-lactam product can all be hydrolyzed by water.[8] Ensure all solvents and reagents are rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Imine Stability: Some imines are unstable and can degrade or hydrolyze over time. It is often best to use freshly prepared or distilled imines.[8]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Non-polar solvents are generally favored to minimize side reactions.[8]

Q3: My azetidine synthesis via intramolecular nucleophilic substitution is plagued by elimination side reactions. How can I suppress this competing pathway?

Elimination of a leaving group to form an alkene is a common side reaction that competes with the desired intramolecular cyclization, driven by the strain of the forming azetidine ring.[9]

Troubleshooting & Optimization:

  • Leaving Group Choice: The choice of leaving group is crucial. While more reactive leaving groups like triflates can facilitate cyclization at lower temperatures, they can also promote elimination.[9] Mesylates and tosylates are often a good compromise. Halides, particularly bromides and iodides, are also commonly used.[9] The reactivity of the leaving group should be matched to the nucleophilicity of the amine.

  • Steric Hindrance: Steric hindrance around the reacting centers can favor elimination over substitution. Carefully consider the substitution pattern of your precursor. In some cases, bulky substituents can surprisingly favor cyclization by enforcing a conformation that is pre-organized for ring closure.[9]

  • Base: As with pyrrolidine formation, the choice and stoichiometry of the base are important. A non-nucleophilic base is essential to avoid competing intermolecular reactions.

G Start γ-Haloamine Precursor Decision Reaction Conditions Start->Decision Cyclization Intramolecular SN2 (Azetidine Formation) Decision->Cyclization Favorable Elimination E2 Elimination (Alkene Byproduct) Decision->Elimination Unfavorable Optimize Optimize: - Leaving Group - Base - Temperature Elimination->Optimize

Experimental Protocols

General Protocol for Kinetically Controlled Azetidine Synthesis from a γ-Amino Alcohol

This protocol outlines a two-step, one-pot procedure for the synthesis of a 1,3-disubstituted azetidine from a 2-substituted-1,3-propanediol, highlighting conditions that favor the kinetic product.[10]

Step 1: In situ Formation of the bis-Triflate

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the 2-substituted-1,3-propanediol (1.0 eq.) in anhydrous dichloromethane (DCM) at -20 °C.

  • Add a non-nucleophilic base such as 2,6-lutidine (2.2 eq.).

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 2.1 eq.) dropwise, maintaining the temperature below -15 °C.

  • Stir the reaction mixture at -20 °C for 1 hour.

Step 2: Cyclization with a Primary Amine

  • In a separate flask, dissolve the primary amine (1.1 eq.) and a suitable base like triethylamine (3.0 eq.) in anhydrous DCM.

  • Slowly add the amine solution to the cold (-20 °C) bis-triflate solution via a syringe pump over 2-3 hours to maintain high dilution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Vertex AI Search, Azetidine Synthesis.
  • Alcaide, B., & Almendros, P. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3855–3887. [Link]

  • BenchChem. (2025). How to avoid pyrrolidine formation during azetidine synthesis. BenchChem Technical Support.
  • Li, Y., et al. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes.
  • Wang, Y., et al. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 8(1), 57-62. [Link]

  • BenchChem. (2025). Technical Support Center: Diastereoselective Azetidine Synthesis. BenchChem Technical Support.
  • Wikipedia. (2023). Baldwin's rules. [Link]

  • ResearchGate. (n.d.). Synthetic methods to access azetidines. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Ahmad, A., & Khazir, J. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(82), 52029-52055. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Varghese, R. J., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(19), 12349–12359. [Link]

  • Srce. (n.d.).
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]

  • Couty, F., & Evano, G. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry, 83(15), 7853–7866. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry. BenchChem Technical Support.
  • Zhang, W., et al. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes.
  • PubMed. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Wang, H., & Gilliard, R. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3569–3583. [Link]

  • Urban, M., & D’hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Advanced Synthesis & Catalysis, 363(10), 2536–2563. [Link]

  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem Technical Support.
  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1111–1119. [Link]

  • Varghese, R. J., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(19), 12349–12359. [Link]

  • ResearchGate. (2022). (PDF)
  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • ResearchGate. (n.d.).
  • National Institutes of Health. (2016). Editorial: Strained Aza-Heterocycles in Synthesis. Frontiers in Chemistry, 4. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimization for Azetidine Synthesis

Welcome to the Azetidine Synthesis Support Center. The azetidine ring is a highly strained, four-membered nitrogen heterocycle that has become a privileged scaffold in modern drug discovery due to its ability to improve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Synthesis Support Center. The azetidine ring is a highly strained, four-membered nitrogen heterocycle that has become a privileged scaffold in modern drug discovery due to its ability to improve metabolic stability, structural rigidity, and aqueous solubility. However, constructing this strained ring presents significant thermodynamic and kinetic challenges.

This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting protocols, optimization strategies, and mechanistic insights to overcome common bottlenecks in azetidine synthesis.

Section 1: Photochemical & Radical Cyclization Strategies

FAQ 1: Why is my photoinduced anti-Baldwin radical cyclization of ynamides yielding reduction products instead of the desired azetidine?

The Issue: When attempting a 4-exo-dig cyclization of ynamides using copper-based photoredox catalysis, users frequently report recovering uncyclized, prematurely reduced linear products rather than the target azetidine.

Causality & Expert Insight: The construction of four-membered rings via a 4-exo-dig pathway is notoriously difficult and kinetically disfavored compared to 5-endo-dig alternatives. The success of this cyclization relies on a delicate balance between the stability of the photogenerated carbon-centered radical and the reducing potential of the catalyst [1]. If the benzylic radical generated is too stable (e.g., due to C3-phenyl substitution), the activation energy required to close the strained ring is too high. Consequently, the radical intermediate persists too long and is prematurely quenched (reduced) by the hydrogen atom transfer (HAT) source or solvent. Furthermore, the nitrogen atom in the starting γ -iodo-alkyne is mechanistically critical; replacing the protected amine with a methylene group completely shuts down the cyclization due to the loss of the necessary conformational pre-organization (Thorpe-Ingold effect) [1].

Optimization Strategy: Ensure your substrate does not overly stabilize the intermediate radical. If reduction persists, verify your solvent degassing technique, as trace oxygen will quench the excited copper photocatalyst, halting the radical cascade.

G A Ynamide Precursor (γ-iodo-alkyne) B Cu-Photoredox Activation (Light) A->B Add[Cu] Catalyst C Carbon-Centered Radical Generation B->C Single Electron Transfer D Anti-Baldwin 4-exo-dig Cyclization C->D Kinetic Control E Functionalized Azetidine D->E Radical Quenching

Copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization pathway.

Self-Validating Protocol: Copper-Catalyzed Photoinduced 4-exo-dig Cyclization
  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the ynamide precursor (0.2 mmol) and the heteroleptic copper catalyst [Cu(bcp)DPEphos]PF6 (2–5 mol%).

  • Solvation: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) and add the amine base (e.g., DIPEA, 2.0 equiv).

  • Degassing (Critical Step): Degas the solution via three rigorous freeze-pump-thaw cycles. Self-validation: The solution should cease bubbling upon thawing in the final cycle, ensuring complete removal of O2​ .

  • Irradiation: Irradiate the reaction mixture with visible light (blue LEDs) at room temperature for 12–24 hours. Monitor the disappearance of the ynamide via TLC.

  • Isolation: Quench the reaction with water, extract with ethyl acetate, and purify the functionalized azetidine via silica gel flash chromatography.

Section 2: Intramolecular Aminolysis of Epoxides

FAQ 2: How do I optimize the intramolecular regioselective aminolysis of cis-3,4-epoxy amines? My reactions stall at low conversions.

The Issue: When using Lewis acids to drive the intramolecular SN​2 attack of an amine onto an adjacent epoxide to form an azetidine, the reaction often stalls, yielding less than 50% conversion.

Causality & Expert Insight: The formation of the highly strained azetidine ring via C3-selective intramolecular aminolysis requires overcoming a significant thermodynamic activation barrier. Preliminary experiments have shown that while catalytic La(OTf)3​ is an excellent Lewis acid for activating the epoxide, running the reaction in refluxing dichloromethane ( CH2​Cl2​ , boiling point ~40 °C) fails to provide sufficient thermal energy to drive the reaction to completion [2].

By switching the solvent to 1,2-dichloroethane (DCE), the reflux temperature is increased to ~84 °C. This specific thermal bump is the exact energy required to push the substrate over the activation barrier for the strained transition state, leading to rapid and high-yielding C3-selective aminolysis [2].

Data Presentation: Optimization of Lewis Acid and Solvent

EntryCatalyst (15 mol%)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (C3:C4)
1 La(OTf)3​ CH2​Cl2​ 40 (Reflux)24.0< 50N/A
2 La(OTf)3​ DCE84 (Reflux)2.581 >20:1
3 La(OTf)3​ Benzene80 (Reflux)2.581Lower than DCE
Self-Validating Protocol: La(OTf)3​ -Catalyzed Aminolysis
  • Setup: Dissolve the cis-3,4-epoxy amine substrate (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Catalyst Addition: Add La(OTf)3​ (15 mol%) to the reaction mixture at room temperature.

  • Thermal Activation: Heat the mixture to a gentle reflux (~84 °C) and stir for exactly 2.5 hours. Self-validation: Perform an NMR aliquot check; the disappearance of the distinct epoxide proton signals confirms completion.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NaHCO3​ to neutralize the Lewis acid.

  • Extraction: Extract the aqueous layer with CH2​Cl2​ , dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the C3-substituted azetidine.

Section 3: Strain-Release & Multicomponent Anion Relay

FAQ 3: During the multicomponent synthesis of functionalized azetidines from azabicyclo[1.1.0]butane (ABB), I observe premature hydrolysis of the silyl enol ether intermediate. How can I prevent this?

The Issue: In the [1,2]-Brook rearrangement/strain-release sequence using ABB, the silyl enol ether intermediate degrades before the final electrophilic trapping step, drastically reducing the yield of the target 1,3,3-trisubstituted azetidine.

Causality & Expert Insight: This powerful multicomponent reaction leverages the massive strain energy of the azabicyclo[1.1.0]butane (ABB) system. The addition of ABB-lithium to an acylsilane triggers a [1,2]-Brook rearrangement, generating a carbanion that instantly collapses to cleave the central C–N bond of the ABB fragment [3]. However, if benzoyltrimethylsilane is used, the resulting trimethylsilyl (TMS) enol ether is highly labile and susceptible to premature hydrolysis under the nucleophilic reaction conditions.

To solve this, you must increase the steric shielding of the silicon atom. By switching the electrophile to a triethyl acylsilane , the bulkier triethylsilyl (TES) group protects the enol ether from premature cleavage. This allows the intermediate to survive the subsequent electrophilic trapping steps and remain intact until you deliberately hydrolyze it during the final aqueous workup [3].

G ABB Azabicyclo[1.1.0]butane (ABB-Li) E1 Addition to Triethyl Acylsilane ABB->E1 Electrophile 1 Alkoxide Alkoxide Intermediate E1->Alkoxide Brook [1,2]-Brook Rearrangement Alkoxide->Brook Silyl Migration Strain Strain-Release Ring Opening Brook->Strain Carbanion Formation Product 1,3,3-Trisubstituted Azetidine Strain->Product Electrophile 2 & 3

Multicomponent [1,2]-Brook rearrangement and strain-release anion relay sequence.

Self-Validating Protocol: 4-Component Strain-Release Synthesis
  • Lithiation: Cool a solution of azabicyclo[1.1.0]butane (1.0 equiv) in anhydrous THF to -78 °C. Slowly add n-BuLi (1.05 equiv) to generate ABB-Li.

  • First Electrophile: Add the triethyl acylsilane (1.1 equiv) dropwise. Self-validation: In situ IR spectroscopy will show the rapid disappearance of the carbonyl stretch, confirming the [1,2]-Brook rearrangement and strain-release ring opening.

  • Sequential Trapping: Add your second electrophile (e.g., Boc2​O or a sulfonyl chloride) to trap the nitrogen anion, followed by the third electrophile to trap the C3 carbanion.

  • Controlled Hydrolysis: Warm the reaction to room temperature and quench with a mild aqueous acid (e.g., 1M HCl) to selectively hydrolyze the robust TES enol ether, revealing the final functionalized azetidine ketone.

References
  • Jacob, C., Baguia, H., Dubart, A., Oger, S., Thilmany, P., et al. "A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides." Nature Communications, 2022, 13, 560.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQHh3UVevW-QT4p0nR9WGl5TnC8_13Mhl38bz8Bad0Gxx2oFi-GhtIa51fUDmia8RmfMXoJhlASOblV3oo_cn3FzE15xhN9SmBeFbcnN-6ocl9GKAUt39mbkWeJa2BrjfIT6e4fWAquyLHMqE=]
  • Kuriyama, M., et al. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Frontiers in Chemistry, 2023, 11.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1KB6G4tABwpFXrsV5mIunrtO7xtAqcVL82eQLf--8BuvNfDH1qCHX55ND6oo492amVN2LQkd_N--crvqrPbncZzwNY16moz_TMwnnyiNtlx5UBmBCYEwU6yoc-zYJy2tnnYOq9JN18fW3PK0I]
  • Tyler, J. L., Noble, A., Aggarwal, V. K. "Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines." Angewandte Chemie International Edition, 2022, 61, e202214049.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgmgV-q4VCO1Df0AKJuR8USsdeuUlVqyyON7OQaLUv3HjWLeqjWqsZqV-wnN4ht4hTGAIJlgSrO5BkL2MmRuG8z8rqxI1Nu73T9PIMfceZvXkJ6m54Ib5UxPOC1ZDtEc1P0NmT]
Troubleshooting

Technical Support Center: Preventing Unwanted Polymerization of Allyl-Containing Azetidines

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with allyl-containing azetidines. These bifunctional molecules are invaluable synthetic building blocks, b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with allyl-containing azetidines. These bifunctional molecules are invaluable synthetic building blocks, but their unique structure presents a dual challenge: the propensity for the allyl group to undergo radical polymerization and the strained azetidine ring to undergo cationic ring-opening polymerization.

This guide provides in-depth, field-proven insights and practical solutions to help you anticipate, diagnose, and prevent unwanted polymerization events, ensuring the integrity of your experiments and the purity of your products.

The Duality of Reactivity: Two Paths to Unwanted Polymers

Allyl-containing azetidines possess two distinct functionalities that can lead to polymerization under different conditions. Understanding which pathway is active is the first step in effective troubleshooting.

cluster_allyl Allyl Radical Polymerization cluster_azetidine Azetidine Ring-Opening Polymerization Monomer_A Allyl-Azetidine Radical Allylic Radical Intermediate Monomer_A->Radical H-Abstraction Monomer_C Allyl-Azetidine Initiator_A Radical Initiator (Heat, Light, Peroxides) Initiator_A->Monomer_A Initiation Polymer_A Poly(allyl-azetidine) (Carbon-Carbon Backbone) Radical->Polymer_A Propagation Cation Azetidinium Ion Intermediate Monomer_C->Cation Protonation/Activation Initiator_C Cationic Initiator (Acid, Lewis Acid, Electrophile) Initiator_C->Monomer_C Initiation Polymer_C Polyamine (Nitrogen-in-Chain Backbone) Cation->Polymer_C Propagation (Ring-Opening)

Caption: Competing polymerization pathways for allyl-containing azetidines.

Frequently Asked Questions (FAQs)
Q1: Why is my allyl-containing azetidine monomer turning viscous or solidifying over time?

This is a classic sign of unwanted polymerization, which can occur via two primary mechanisms:

  • Free-Radical Polymerization of the Allyl Group: The double bond of the allyl group is susceptible to free-radical polymerization. This process can be initiated by heat, UV light, or trace impurities like peroxides that may form in solvents (e.g., THF, diethyl ether).[1] This pathway results in a polymer with a carbon-carbon backbone. Allyl monomers, in particular, are known to undergo "degradative chain transfer," which can lead to the formation of low molecular weight oligomers.[2]

  • Cationic Ring-Opening Polymerization (CROP) of the Azetidine Ring: The azetidine ring is a strained four-membered heterocycle. In the presence of cationic initiators such as protons (from acidic impurities) or Lewis acids, the ring can open and polymerize.[3] This process, known as CROP, is a common behavior for azetidines and aziridines and results in the formation of polyamines.[4][5]

Q2: What are the most common initiators for these unwanted reactions?

For Allyl Polymerization:

  • Heat: Elevated temperatures increase the rate of spontaneous polymerization and can cause the decomposition of trace impurities into radical species.[1]

  • Light: UV radiation can provide the energy to generate free radicals.

  • Peroxides: Solvents, particularly ethers, can form explosive peroxides over time, which are potent radical initiators.[6]

  • Oxygen/Air: While some inhibitors require oxygen to be effective, oxygen can also contribute to the formation of peroxide initiators.[1][7]

For Azetidine Ring-Opening Polymerization:

  • Acidic Impurities: Trace amounts of acid can protonate the azetidine nitrogen, forming a reactive azetidinium ion that initiates polymerization.

  • Lewis Acids: Many common reagents (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) used in organic synthesis can act as initiators.

  • Electrophilic Reagents: Alkylating agents or other electrophiles can react with the azetidine nitrogen to start the polymerization process.

Q3: What is a polymerization inhibitor, and how does it work for the allyl group?

A polymerization inhibitor is a chemical compound added in small quantities (typically parts-per-million, ppm) to prevent spontaneous polymerization. For allyl groups, these are almost always radical scavengers . They function by reacting with and neutralizing free radicals faster than the radicals can initiate a polymer chain.[1]

cluster_main Mechanism of Radical Inhibition Radical Growing Polymer Radical (R•) Inhibitor Phenolic Inhibitor (e.g., BHT) Radical->Inhibitor Inhibition Monomer Allyl Monomer Radical->Monomer Propagation StableRadical Stable, Unreactive Radical Inhibitor->StableRadical Polymer Unwanted Polymerization Monomer->Polymer Termination Chain Termination StableRadical->Termination

Caption: How radical scavengers terminate polymer chain growth.

Common classes of inhibitors for allyl compounds include phenolic compounds like butylated hydroxytoluene (BHT) and hydroquinone monomethyl ether (MEHQ), which are effective in the presence of oxygen, and stable free radicals like TEMPO.[1]

Q4: Do I always need to remove the inhibitor that comes with a commercial reagent?

Not always, but it is critical to consider. For many reactions, the low ppm concentration of the inhibitor can be overcome by the reaction conditions. However, removal is often necessary for:

  • Sensitive Catalysis: Organometallic catalysts (e.g., Palladium, Ruthenium) can be poisoned by phenolic inhibitors.

  • Controlled Radical Polymerizations: If you intend to polymerize the allyl group in a controlled fashion (e.g., ATRP, RAFT), the commercial inhibitor must be removed first.

  • Reactions with Strong Bases: Phenolic inhibitors are acidic and will be deprotonated by strong bases, which may affect stoichiometry or cause side reactions.

Troubleshooting Guide

Use this guide to diagnose and solve common polymerization issues.

Start Problem: Unwanted Polymerization When When did it occur? Start->When Storage During Storage/ Upon Standing When->Storage Storage Reaction During a Reaction When->Reaction Reaction StorageCause Likely Cause: Radical Polymerization (Heat, Light, Air Exposure) Storage->StorageCause ReactionType What were the reaction conditions? Reaction->ReactionType StorageSol Solution: 1. Check inhibitor level. 2. Re-purify if needed. 3. Store properly (cool, dark, inert atm). See Storage Protocol. StorageCause->StorageSol RadicalCond Neutral/Heated/ Radical Initiator Present ReactionType->RadicalCond Radical CationicCond Acidic/Lewis Acid/ Electrophile Present ReactionType->CationicCond Cationic RadicalCause Likely Cause: Radical Polymerization of Allyl Group RadicalCond->RadicalCause CationicCause Likely Cause: Cationic Ring-Opening of Azetidine Ring CationicCond->CationicCause RadicalSol Solution: 1. Run at lower temp. 2. Protect from light. 3. Use degassed solvents. 4. Add compatible inhibitor (e.g., BHT). RadicalCause->RadicalSol CationicSol Solution: 1. Use non-acidic conditions. 2. Neutralize acidic reagents/impurities. 3. Use N-protecting group (e.g., Boc) for azetidine. CationicCause->CationicSol

Caption: Troubleshooting workflow for unwanted polymerization.

Inhibitor Selection and Data

Choosing the right inhibitor is crucial for preventing radical polymerization of the allyl group.

InhibitorAbbreviationTypical Storage ConcentrationKey Characteristics
Butylated HydroxytolueneBHT100-200 ppmGeneral-purpose, effective in the presence of oxygen, easily removed by vacuum or chromatography.[1]
Hydroquinone Monomethyl EtherMEHQ50-200 ppmRequires oxygen to be an effective inhibitor, common in commercial acrylates and styrenes.[1]
(2,2,6,6-Tetramethylpiperidin-1-yl)oxylTEMPO50-100 ppmHighly efficient stable free radical, traps carbon-centered radicals, oxygen is not required.[1]
PhenothiazinePTZ200-500 ppmEffective at higher temperatures, often used in distillation processes.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (BHT, MEHQ) via Column Chromatography

This is the most reliable method for sensitive applications.

Materials:

  • Allyl-containing azetidine monomer with inhibitor.

  • Activated basic alumina or silica gel (230-400 mesh).

  • Anhydrous, peroxide-free non-polar solvent (e.g., hexanes, dichloromethane).

  • Glass column with stopcock.

  • Round-bottom flasks.

  • Rotary evaporator.

Procedure:

  • Column Preparation:

    • Prepare a slurry of activated basic alumina (preferred for removing acidic phenols) in your chosen eluent.

    • Pour the slurry into the column and allow it to pack evenly. Use a column with a bed volume approximately 10-20 times the volume of your monomer.

  • Loading the Monomer:

    • Once the solvent level reaches the top of the stationary phase, carefully load the neat monomer directly onto the column bed.

  • Elution:

    • Elute the monomer using the non-polar solvent. The monomer will move quickly through the column while the more polar phenolic inhibitor will be strongly adsorbed at the top.

    • Collect the fractions containing the purified monomer. Monitor by TLC if applicable.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature (<30°C) to avoid initiating polymerization.

  • Immediate Use or Stabilization:

    • The purified monomer is now highly reactive. Use it immediately in your reaction or proceed directly to Protocol 2 to add a storage inhibitor.[1]

Protocol 2: Preparing a Purified Monomer for Safe Storage

Materials:

  • Freshly purified, inhibitor-free monomer.

  • Storage inhibitor (e.g., BHT).

  • Amber glass vial with a PTFE-lined cap.

  • Inert gas source (Argon or Nitrogen).

Procedure:

  • Prepare Inhibitor Stock Solution:

    • If desired, make a dilute stock solution of your chosen inhibitor (e.g., 1 mg/mL BHT in anhydrous hexanes) for accurate addition.

  • Add Inhibitor:

    • To your freshly purified monomer, add the storage inhibitor to the desired final concentration (e.g., for 200 ppm BHT, add 2 mg of BHT per 10 g of monomer).

    • Mix thoroughly to ensure complete dissolution.

  • Inert Atmosphere:

    • Transfer the stabilized monomer to a clean, dry amber vial.

    • Sparge the solution with a gentle stream of argon or nitrogen for 5-10 minutes to remove dissolved oxygen.

  • Seal and Store:

    • Seal the vial tightly with a PTFE-lined cap.

    • Wrap the vial in aluminum foil for extra light protection.

    • Store in a refrigerator or freezer as appropriate for your specific compound.[1][7]

Storage and Handling Best Practices

Proper storage is the most effective preventative measure.

ParameterRecommendationRationale
Temperature Store at recommended cool temperatures (e.g., 2-8°C). Avoid freeze/thaw cycles.Reduces the rate of spontaneous polymerization and inhibitor consumption.[1]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents the formation of peroxide initiators from atmospheric oxygen.[7]
Light Store in amber bottles or wrap containers in aluminum foil.Prevents photochemical initiation of radical polymerization.[1]
Inhibitor Ensure an appropriate inhibitor is present at an effective concentration.Actively scavenges free radicals that may form during storage. Monitor inhibitor levels for long-term storage.[7]
Purity Store away from acids, bases, and other reactive materials.Prevents initiation of both radical and cationic polymerization pathways.[8]
References
  • Gleede, T., Reisman, L., Rieger, E., Mbarushimana, P. C., Rupar, P. A., & Wurm, F. R. (2019).
  • Hill, L. M., Rupar, P. A., et al. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. NSF Public Access Repository.
  • Hill, L. M., & Rupar, P. A. (2017). The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. Polymer Chemistry.
  • BenchChem. (2025).
  • Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives.
  • Hill, L. M., Reisman, L., et al. (2018). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers.
  • Gleede, T., Reisman, L., et al. (2019). Aziridines and azetidines: Building blocks for polyamines by anionic and cationic ring-opening polymerization.
  • Health and Safety Executive (HSE). (2004). Fire and Explosion Risk - Reactive Monomers. HSE.
  • University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame.
  • Litt, M., & Eirich, F. R. (1960). Polymerisation of Allyl Compounds.
  • Gleede, T., Reisman, L., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing). DOI:10.1039/C9PY00278B.
  • Dakenchem. (2024). Dangerous Reactive Materials Exploring the Hazards and Precautions. Dakenchem.

Sources

Optimization

Technical Support Center: Managing Scalability Issues in 2-Allylazetidine Production

Welcome to the technical support center for 2-allylazetidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale experiments to larger-sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-allylazetidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Azetidines are valuable structural motifs in medicinal chemistry, but the inherent strain of the four-membered ring presents unique challenges during scale-up.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, scalable protocol to help you navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for 2-allylazetidine?

A1: While several methods exist for azetidine synthesis, two primary strategies are favored for their scalability and versatility.[3][4] The first involves the intramolecular cyclization of a suitably functionalized γ-amino alcohol or γ-haloamine.[5] The second, and often more direct route for C2-substitution, involves the stereoselective addition of an organometallic reagent, such as allylmagnesium bromide, to an N-protected azetidine precursor. A particularly robust and scalable variation of this involves the use of chiral tert-butanesulfinamides to direct the stereochemistry, providing excellent control and high yields.[6]

Q2: Why is scaling up 2-allylazetidine production so challenging?

A2: The primary challenges stem from three core areas:

  • Thermodynamic Instability: The azetidine ring possesses significant ring strain (approx. 25.5 kcal/mol), making it susceptible to undesired ring-opening reactions under harsh conditions (e.g., strong acids, high temperatures, or certain nucleophiles).[1][2]

  • Reaction Energetics: The use of highly reactive organometallic reagents, particularly Grignard reagents, introduces significant safety risks. These reactions are often highly exothermic, and poor thermal management at scale can lead to runaway reactions.[7][8]

  • Impurity Profile: Side reactions, such as the Wurtz coupling of the allyl Grignard reagent, can become significant at scale, complicating purification and reducing overall yield.[9]

Q3: What are the primary safety concerns associated with using allyl Grignard reagents at scale?

A3: Allylmagnesium halides are highly reactive and pose several safety risks.[10] The Grignard formation itself can have a variable and difficult-to-predict initiation phase, followed by a highly exothermic reaction that can be difficult to control in large batches.[7][8] The ethereal solvents typically used (like diethyl ether or THF) are extremely flammable, and the energy from the exothermic reaction can ignite them.[11] Furthermore, Grignard reagents react violently with water and other protic sources. Strict anhydrous conditions and an inert atmosphere are mandatory.

Q4: How can I effectively monitor reaction progress and product purity at scale?

A4: For reaction monitoring, Thin-Layer Chromatography (TLC) remains a rapid and effective tool. For more quantitative analysis at scale, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is recommended. To assess product purity and identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. Quantitative Nuclear Magnetic Resonance (qNMR) can also be used for accurate purity determination of the final product.

Section 2: Troubleshooting Guide: Synthesis & Reaction Control

This section addresses specific problems you may encounter during the synthesis of 2-allylazetidine, with a focus on a Grignard-based approach.

Q: My reaction yield is low and inconsistent when scaling up the allyl Grignard addition. What are the likely causes and solutions?

A: Low and variable yields in Grignard reactions are a classic scalability issue. The root cause often lies in the quality and handling of the Grignard reagent itself or in the reaction conditions.

  • Causality:

    • Grignard Reagent Titer: The actual concentration of your allylmagnesium bromide may be lower than calculated due to degradation from moisture or reaction with atmospheric CO2. The reagent's reactivity can also decrease over time.

    • Side Reactions: At higher concentrations, the Wurtz coupling side reaction (2 R-MgX + R-X → R-R + MgX2) becomes more prevalent, especially with reactive allylic halides.[9] This consumes your starting material and generates impurities.

    • Poor Temperature Control: Localized overheating during the addition of the Grignard reagent can cause decomposition of the starting material, product, or the Grignard reagent itself.

  • Troubleshooting & Solutions:

    • Titrate Your Grignard: Always titrate your Grignard reagent (e.g., using I2 or a Salicylaldehyde phenylhydrazone method) immediately before use to know its exact molarity.

    • Optimize Solvent: Consider switching from THF to 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF has been shown to suppress Wurtz coupling by an order of magnitude in benzylic and allylic Grignard reactions and can improve stereoselectivity.[9]

    • Improve Thermal Management:

      • Ensure your reactor has adequate cooling capacity and efficient stirring to dissipate heat.

      • Perform a slow, controlled addition of the Grignard reagent below the surface of the reaction mixture to avoid localized "hot spots."

      • For larger scales, consider transitioning to a continuous flow reactor setup, which offers superior heat management and control over reaction parameters.[8][12]

Q: I'm observing a dangerous exotherm during the addition of the Grignard reagent. How can I mitigate this risk?

A: A strong exotherm is a serious safety hazard indicating that the rate of heat generation is exceeding the rate of heat removal.[7]

  • Causality: The addition of a Grignard reagent to an electrophile is a very fast and highly exothermic process. In a large batch reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Troubleshooting & Solutions:

    • Dilution and Addition Rate: Decrease the concentration of your reagents and significantly slow down the addition rate of the Grignard solution. This is the simplest method for better thermal control in a batch process.

    • Reverse Addition: In some cases, adding the electrophile solution to the Grignard reagent can provide better control, although this must be evaluated on a case-by-case basis.

    • Implement Continuous Flow Processing: This is the most robust solution for managing highly exothermic reactions at scale.[9] A continuous stirred-tank reactor (CSTR) or a microreactor allows for a very small reaction volume at any given time, ensuring near-instantaneous heat dissipation and preventing thermal runaway.[8]

Q: My final product is degrading, potentially through ring-opening. How can I improve its stability?

A: Azetidine ring-opening is a common degradation pathway driven by ring strain, often catalyzed by acid or electrophiles.[5][13]

  • Causality: Protonation of the azetidine nitrogen significantly increases the ring's electrophilicity, making it susceptible to nucleophilic attack, even by weak nucleophiles like water or solvent impurities.[1] This is particularly problematic during acidic work-up or purification on acidic media like standard silica gel.

  • Troubleshooting & Solutions:

    • Milder Work-up: Avoid strong acids during the reaction quench and work-up. Use a buffered aqueous solution (e.g., saturated ammonium chloride) or a biphasic quench with a mild base like sodium bicarbonate.

    • Neutralize Purification Media: If using silica gel chromatography, pre-treat the silica by flushing the column with an eluent containing a small amount of a non-nucleophilic base (e.g., 1-2% triethylamine) to neutralize acidic sites.

    • Protecting Group Strategy: The choice of N-protecting group is critical. A robust, electron-withdrawing group can sometimes stabilize the ring, but it must be removable under conditions that do not harm the final product. The tert-butanesulfinyl group used in the recommended protocol is cleaved under mild acidic conditions that are generally well-tolerated.[6]

Section 3: Troubleshooting Guide: Work-up and Purification

Q: I'm struggling with emulsion formation during the aqueous extraction. How can I resolve this?

A: Emulsions are common when dealing with magnesium salts (from the Grignard reaction) and amine-containing products, which can act as surfactants.

  • Causality: Fine precipitates of magnesium hydroxides/salts stabilize the interface between the organic and aqueous layers.

  • Troubleshooting & Solutions:

    • Filtration: After quenching, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth to remove the fine inorganic precipitates before transferring to a separation funnel.

    • Salting Out: Add a significant amount of brine (saturated aqueous NaCl) to the mixture. This increases the ionic strength of the aqueous phase, which helps to break the emulsion and drives the organic product into the organic layer.

    • Solvent Modification: Adding a small amount of a more polar solvent like n-butanol can sometimes help break up stubborn emulsions.

Q: My product is difficult to isolate as a free base and seems to be water-soluble. What's happening?

A: The free base of 2-allylazetidine contains a basic nitrogen atom. In the presence of any acid (even atmospheric CO2), it can form a salt. Azetidinium salts are often highly polar and water-soluble.

  • Causality: The protonated azetidinium salt has high polarity and prefers the aqueous phase.

  • Troubleshooting & Solutions:

    • Basify Before Extraction: Ensure the aqueous layer is sufficiently basic (pH > 10) before performing the final extractions. Use a base like NaOH or K2CO3. Check the pH of the aqueous layer after each extraction.

    • Use a Different Solvent: Switch to a more polar extraction solvent that can better solvate the free base, such as dichloromethane (DCM) or a mixture of ethyl acetate and n-butanol.

    • Isolate as a Salt: If direct isolation of the free base is problematic, consider isolating it as a stable salt (e.g., hydrochloride or tartrate) by treating the final organic solution with the corresponding acid. This often yields a crystalline solid that is easier to handle and purify.

Section 4: Recommended Scalable Protocol

This protocol is adapted from a general and scalable method for producing C2-substituted azetidines using a chiral tert-butanesulfinamide auxiliary for stereocontrol.[6] This three-step approach has been proven effective on a gram-scale.[6]

Step 1: Synthesis of N-tert-Butanesulfinyl-azetidine-2-carbaldehyde This precursor synthesis is a critical first step. It can be achieved through various literature methods, often starting from commercially available N-Boc-L-azetidine-2-carboxylic acid, which involves protection of the nitrogen with the chiral auxiliary, followed by reduction of the carboxylic acid to the aldehyde (e.g., via a Weinreb amide or direct reduction of an ester).

Step 2: Diastereoselective Addition of Allylmagnesium Bromide

  • Reactor Setup: Under a nitrogen atmosphere, charge a reactor equipped with an overhead stirrer, thermocouple, and addition funnel with a solution of N-tert-butanesulfinyl-azetidine-2-carbaldehyde (1.0 eq) in anhydrous 2-MeTHF (10 L/kg).

  • Cooling: Cool the solution to -78 °C using a suitable cooling bath (e.g., acetone/dry ice).

  • Grignard Addition: Add a solution of allylmagnesium bromide (1.2 eq, ~1.0 M in THF) dropwise via the addition funnel, maintaining the internal temperature below -70 °C. The addition should take at least 2-3 hours for a large-scale reaction.

  • Reaction Monitoring: Stir the mixture at -78 °C for an additional 2-4 hours. Monitor the consumption of the starting aldehyde by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly add saturated aqueous ammonium chloride solution dropwise, ensuring the internal temperature does not rise above -50 °C.

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. If significant solids are present, filter through Celite®. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-protected 2-(1-hydroxybut-3-enyl)azetidine.

Step 3: Cyclization and Deprotection

The subsequent steps would involve activation of the newly formed alcohol (e.g., mesylation) followed by an intramolecular cyclization to form a bicyclic intermediate, which is then opened, or more commonly, direct deprotection of the sulfinamide under mild acidic conditions (e.g., HCl in methanol or dioxane) to yield the 2-allylazetidine hydrochloride salt.[6]

Section 5: Data Summary & Visualization

Table 1: Representative Data for Scalable 2-Allylazetidine Synthesis
ParameterBench-Scale (Batch)Pilot-Scale (Batch)Pilot-Scale (Continuous Flow)
Starting Material 10 g1 kg1 kg/day throughput
Solvent THF2-MeTHF[9]2-MeTHF
Typical Yield (Overall) 50-60%40-55%65-75%[8][9]
Diastereomeric Ratio >95:5>95:5>97:3
Purity (Crude) ~80%~70% (due to byproducts)>90%
Key Challenge Handling reactive reagentHeat management, Wurtz coupling[8][9]Pumping/mixing optimization
Primary Advantage SimplicityEstablished infrastructureSuperior safety, yield, and purity
Diagrams

Scalable_Synthesis_Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Key C-C Bond Formation cluster_2 Phase 3: Final Product Isolation A N-Protected Azetidine-2-Carboxylic Acid B Chiral Auxiliary Installation A->B C Reduction to Aldehyde B->C D Diastereoselective Allyl Grignard Addition C->D Precursor E Aqueous Quench D->E F Extraction & Solvent Swap E->F G N-Deprotection (Acidic Cleavage) F->G Intermediate H Purification (Crystallization or Chromatography) G->H I Final Product: 2-Allylazetidine HCl Salt H->I

Caption: High-level workflow for the scalable synthesis of 2-allylazetidine.

Troubleshooting_Low_Yield Start Low Yield Observed During Scale-Up CheckGrignard Is Grignard Reagent Quality Confirmed? Start->CheckGrignard CheckTemp Was Temperature Maintained < -65°C? CheckGrignard->CheckTemp Yes Sol_Titrate Action: Titrate Grignard Before Each Use CheckGrignard->Sol_Titrate No CheckByproducts Are Wurtz Coupling Byproducts Observed (GC-MS)? CheckTemp->CheckByproducts Yes Sol_ImproveCooling Action: Improve Cooling/ Slow Addition Rate CheckTemp->Sol_ImproveCooling No CheckWorkup Is Product Lost During Work-up? CheckByproducts->CheckWorkup No Sol_SwitchSolvent Action: Switch to 2-MeTHF to Suppress Coupling CheckByproducts->Sol_SwitchSolvent Yes Sol_Workup Action: Basify to pH>10, Filter through Celite®, Use Brine CheckWorkup->Sol_Workup Yes End Yield Improved CheckWorkup->End No Sol_Titrate->CheckGrignard Sol_ImproveCooling->CheckTemp Sol_FlowChem Consider Continuous Flow for Exotherm Control Sol_ImproveCooling->Sol_FlowChem Sol_SwitchSolvent->CheckByproducts Sol_Workup->CheckWorkup

Caption: Decision tree for troubleshooting low yields in Grignard-based synthesis.

Section 6: References

  • Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Publications. Available from:

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. Available from:

  • SCALABLE CONTINUOUS GRIGNARD REAGENT FORMATION. Fraunhofer Institute for Microengineering and Microsystems IMM. Available from:

  • Couty, F., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 4355-4405. Available from:

  • Van der Pijl, F., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available from:

  • What are the specific dangers associated with Grignard reagents? Chemistry Stack Exchange. Available from:

  • Reddy, P. V., et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions: synthesis of γ-iodoamines and tetrahydropyrimidines. Tetrahedron, 62(31), 7344-7352. Available from:

  • Gleeson, J. P., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1604-1609. Available from:

  • Grignard Reactions Go Greener with Continuous Processing. American Chemical Society. Available from:

  • Umesh N, et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. Available from:

  • What are the specific dangers associated with Grignard reagents? ECHEMI. Available from:

  • A REVIEW ON 2-AZETEDINONES. International Journal of Pharmaceutical Sciences and Research. Available from:

  • Li, W., et al. (2018). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ACS Catalysis, 8(11), 10836-10842. Available from:

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available from:

  • Baklan, A. G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5975-6031. Available from:

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. ACS Publications. Available from:

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Royal Society of Chemistry. Available from:

  • Nucleophilic ring-opening of azetidine derivatives. ResearchGate. Available from:

  • Esters with Grignard Reagent. Chemistry Steps. Available from:

  • Formation of NH‐azetidines from Grignard reagents. ResearchGate. Available from:

  • Hoffmann, R. W. (2019). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Accounts of Chemical Research, 52(11), 3124-3136. Available from:

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available from:

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. Available from:

  • Troubleshooting guide for 3-(2-Phenoxyethyl)azetidine related experiments. Benchchem. Available from:

  • Reported synthesis of 2-acylazetidines. ResearchGate. Available from:

  • Scalable synthesis of N-acylaziridines from N-tosylaziridines. National Institutes of Health. Available from:

  • Synthesis of azetidines. Organic Chemistry Portal. Available from:

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745-2752. Available from:

  • Bryan, M. C., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4435-4454. Available from:

  • Baumann, M., et al. (2020). Overcoming the Hurdles and Challenges Associated with Developing Continuous Industrial Processes. European Journal of Organic Chemistry, 2020(46), 7241-7256. Available from:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diastereoselectivity in Azetidine Synthesis

Welcome to the Advanced Applications Support Center. Azetidines are highly strained, four-membered nitrogen heterocycles that serve as critical bioisosteres in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Azetidines are highly strained, four-membered nitrogen heterocycles that serve as critical bioisosteres in modern drug discovery. However, owing to their significant ring strain (~26 kcal/mol), achieving high diastereomeric ratios (d.r.) during their construction is notoriously difficult.

As a Senior Application Scientist, I have structured this guide to address the root causes of poor stereocontrol across the three most common synthetic modalities. Rather than simply providing generic steps, this guide explains the underlying physical chemistry dictating your reaction's stereochemical outcome.

Section 1: The Aza-Paternò-Büchi Reaction (Photochemical [2+2] Cycloaddition)

Q: My visible-light [2+2] cycloaddition between an imine and an alkene yields a complex mixture of diastereomers and low overall conversion. What is happening?

A: The primary culprit is the inherent photophysics of imines. Direct photochemical excitation of imines typically results in rapid radiationless decay back to the ground state via E/Z-isomerization. This unproductive pathway outcompetes the desired [2+2] cycloaddition, leading to poor yields and scrambled stereocenters[1].

The Mechanistic Solution: You must shift from direct excitation to selective triplet energy transfer. By utilizing a photocatalyst (e.g., an Iridium-based catalyst) with a triplet energy that matches the alkene but is lower than the imine, you selectively sensitize the alkene. The triplet-excited alkene then reacts with the ground-state imine (or cyclic oxime), preserving the stereochemical integrity of the transition state and drastically improving the d.r.[2].

Self-Validating Protocol: Visible-Light Aza-Paternò-Büchi Cycloaddition
  • Preparation: In a flame-dried vial, dissolve the alkene (1.0 equiv) and cyclic oxime/imine (1.5 equiv) in anhydrous CH2Cl2 (0.1 M).

  • Catalyst Addition: Add the triplet sensitizer [Ir(dFCF3ppy)2(dtbbpy)]PF6 (2 mol%).

  • Degassing (Critical Checkpoint): Degas the mixture via three freeze-pump-thaw cycles.

    • Validation: Oxygen is a potent quencher of triplet excited states. If your reaction remains blue/green under irradiation but yields no product, your degassing protocol failed.

  • Irradiation: Irradiate with blue LEDs (450 nm) at room temperature for 24 hours.

  • Isolation: Concentrate and purify via silica gel chromatography. Analyze d.r. via 1H NMR of the crude mixture[3].

Section 2: The Staudinger Cycloaddition (Thermal [2+2] to β-Lactams)

Q: I am synthesizing azetidin-2-ones (β-lactams) via the Staudinger reaction, but I am getting a 1:1 mixture of cis and trans isomers. How can I selectively favor one diastereomer?

A: Diastereoselectivity in the Staudinger cycloaddition is strictly dictated by the competition between the rate of ring closure and the rate of bond rotation in the zwitterionic intermediate (formed after the initial nucleophilic attack of the imine onto the ketene)[4].

The Mechanistic Solution:

  • To favor the cis-isomer: Use non-polar solvents (e.g., benzene, toluene). Non-polar environments destabilize the charged zwitterionic intermediate, forcing a rapid, concerted-like ring closure before bond rotation can occur.

  • To favor the trans-isomer: Use polar solvents (e.g., acetonitrile, dichloromethane). Polar solvents stabilize the zwitterion, extending its lifetime and allowing rotation to the thermodynamically more stable trans conformation prior to cyclization[4].

  • Transition State Organization: Adding a Lewis acid like Sc(OTf)3 coordinates the imine, organizing the transition state spatially and boosting kinetic control to heavily favor one isomer[4].

Self-Validating Protocol: Diastereoselective Staudinger Cycloaddition
  • In Situ Ketene Generation: To a solution of imine (1.0 equiv) and Et3N (3.0 equiv) in anhydrous toluene (for cis) or CH3CN (for trans) at -78 °C, add the acid chloride (1.5 equiv) dropwise.

    • Validation: Generating the ketene in the presence of the imine prevents ketene dimerization. If you observe a distinct, highly non-polar spot on your TLC, your ketene is polymerizing before the imine can trap it[4].

  • Lewis Acid Addition: Add Sc(OTf)3 (10 mol%) to rigidify the transition state.

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to room temperature.

    • Validation: Maintaining low temperatures ensures kinetic control; premature warming will equilibrate the intermediates and degrade the d.r.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3, extract, and purify. Subsequent reduction (e.g., with LiAlH4) yields the corresponding azetidine.

Section 3: Intramolecular Cyclizations (Epoxide/Halide Displacement)

Q: When attempting to close an azetidine ring from a metalated aminomethyloxirane, I am getting a mixture of the 4-membered azetidine and the 5-membered pyrrolidine. How do I fix this?

A: You are observing a competition between a 4-exo-tet (azetidine) and a 5-exo-tet (pyrrolidine) cyclization. While Baldwin's rules state both trajectories are favored, the 5-membered ring is thermodynamically much more stable due to the relief of ring strain[5].

The Mechanistic Solution: You must operate strictly under kinetic control. Lowering the reaction temperature prevents the system from reaching the activation energy required for the thermodynamically favored 5-membered ring expansion. Furthermore, utilizing superbases or specific Lewis acids (like La(OTf)3) can direct the regioselectivity of the epoxide opening, locking the stereocenters and yielding the trans-azetidine with up to 90% regioselectivity[4][5].

Quantitative Troubleshooting Matrix

Use the following data summary to rapidly adjust your reaction parameters based on the desired stereochemical outcome.

Reaction ModalityParameter AdjustedMechanistic CausalityImpact on Diastereomeric Ratio (d.r.)
Staudinger [2+2] Non-Polar Solvent (Benzene)Destabilizes zwitterion, forces rapid concerted closureHeavily favors cis-isomer
Staudinger [2+2] Polar Solvent (Acetonitrile)Stabilizes zwitterion, allows pre-cyclization bond rotationHeavily favors trans-isomer
Aza-Paternò-Büchi Ir-Photocatalyst (Triplet)Prevents imine E/Z isomerization via selective alkene excitationHigh d.r. (>10:1)
Intramolecular Temperature (0 °C to -78 °C)Enforces kinetic control (4-exo-tet) over thermodynamic (5-exo)High regioselectivity & d.r.

Diagnostic Workflow

AzetidineTroubleshooting Start Low Diastereoselectivity in Azetidine Synthesis? Identify Identify Synthesis Pathway Start->Identify AzaPB Aza-Paternò-Büchi ([2+2] Photochemical) Identify->AzaPB Staudinger Staudinger Cycloaddition (Thermal Ketene + Imine) Identify->Staudinger Cyclization Intramolecular Cyclization (e.g., Epoxide Opening) Identify->Cyclization Sol_Aza Use Triplet Sensitization (Ir-catalyst) to prevent Imine E/Z Isomerization AzaPB->Sol_Aza Sol_Staudinger Tune Solvent Polarity: Non-polar -> cis Polar -> trans Add Lewis Acid Staudinger->Sol_Staudinger Sol_Cyclization Lower Temperature for Kinetic Control (4-exo-tet) over Thermodynamic (5-exo) Cyclization->Sol_Cyclization

Caption: Troubleshooting workflow for resolving low diastereoselectivity in azetidine synthesis.

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Optimization

Technical Support Center: N-Boc-2-allylazetidine Stability and Handling

Welcome to the technical support guide for N-Boc protected 2-allylazetidine. This document serves as a specialized resource for researchers, scientists, and drug development professionals to troubleshoot and overcome com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-Boc protected 2-allylazetidine. This document serves as a specialized resource for researchers, scientists, and drug development professionals to troubleshoot and overcome common stability challenges associated with this valuable synthetic building block. The inherent ring strain of the azetidine core, combined with the reactivity of the N-Boc protecting group and the allyl moiety, necessitates careful handling to ensure experimental success. This guide provides in-depth, field-tested insights in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting

Q1: My N-Boc-2-allylazetidine sample shows decreasing purity over time, even when stored in the freezer. What are the likely causes?

A1: This is a common observation and typically points to two primary degradation pathways: sensitivity to trace acidic impurities and ambient moisture.

  • Acid-Mediated Degradation: The N-Boc group is notoriously labile under acidic conditions.[1] Trace amounts of acid in your storage solvent, on the container surface, or from atmospheric gases (like CO2 dissolving in residual moisture to form carbonic acid) can catalyze the removal of the Boc group. This generates the free amine, which may appear as a new, more polar spot on a TLC plate or an earlier-eluting peak in reverse-phase HPLC.

  • Ring Opening: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol), making it susceptible to nucleophilic attack and subsequent ring-opening, a process often catalyzed by acid.[2][3] If moisture is present, water can act as a nucleophile, leading to the formation of a γ-amino alcohol derivative. This is a critical concern, as even seemingly inert solvents can contain enough dissolved water to initiate this process over long-term storage. A forced degradation study on a similar azetidine-containing compound demonstrated that formation of an azetidinium ion under hydrolytic conditions can lead to ring cleavage.[4]

To mitigate these issues, ensure the compound is stored as a dry, crystalline solid under an inert atmosphere (Argon or Nitrogen) at low temperatures (see Q2 for specifics) and that all solvents used for storage solutions are anhydrous.

Q2: What are the optimal long-term storage conditions for N-Boc-2-allylazetidine?

A2: Based on the compound's chemical liabilities, a multi-faceted approach to storage is required to maximize shelf-life and maintain purity.

ParameterRecommended ConditionRationale & Causality
Physical State Crystalline SolidMinimizes surface area exposed to atmospheric contaminants and reduces solvent-mediated degradation.
Temperature -20°C or lowerReduces the rate of all potential degradation reactions. While 2-8°C is acceptable for short-term storage, -20°C is strongly recommended for periods longer than a few weeks.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and acidic gases (CO2, NOx) that can initiate Boc-deprotection or ring-opening.[6][7]
Container Tightly sealed amber glass vial with a PTFE-lined capPrevents light exposure (photodegradation of the allyl group is possible) and ensures an airtight seal. PTFE is chemically inert and prevents leaching of contaminants.
Solvent (if solution is necessary) Anhydrous, Aprotic Solvents (e.g., Toluene, Anhydrous DCM)If a stock solution is absolutely required, use a high-purity, anhydrous, aprotic solvent. Avoid protic solvents like methanol or ethanol for storage as they can act as nucleophiles. However, storage as a solid is always the preferred method.
Q3: I am observing an unexpected new peak in my LC-MS/NMR analysis after a reaction. What are the most probable degradation products?

A3: Identifying byproducts is key to optimizing your reaction. The most likely culprits stem from the two main instability points: the Boc group and the azetidine ring. The diagram below illustrates the most common degradation pathways you should investigate.

G start N-Boc-2-allylazetidine deprotected 2-Allylazetidine (Free Amine) start->deprotected  Trace Acid (H+)  (Boc Cleavage) ring_opened γ-Amino Alcohol Derivative (From Ring Opening) start->ring_opened  H₂O / Nu⁻  (Acid-Catalyzed  Ring Opening)   G start Purity Issue Detected (e.g., by LC-MS, NMR) check_storage 1. Verify Storage Conditions (-20°C, Inert Gas, Dry) start->check_storage check_reagents 2. Analyze Reagents & Solvents (Check for Acidity, Water Content) check_storage->check_reagents Conditions OK remedy_storage Action: Re-aliquot & Store per Protocol 1 check_storage->remedy_storage Issue Found check_reaction 3. Review Reaction Conditions (pH, Temp, Nucleophiles) check_reagents->check_reaction Reagents OK remedy_reagents Action: Use Fresh/Anhydrous Solvents & Reagents check_reagents->remedy_reagents Issue Found remedy_reaction Action: Modify Protocol (Lower Temp, Change Reagents) check_reaction->remedy_reaction Issue Found end Purity Maintained check_reaction->end Conditions OK remedy_storage->end remedy_reagents->end remedy_reaction->end

Sources

Troubleshooting

Technical Support Center: Azetidine Ring-Formation Workup &amp; Troubleshooting

Introduction Azetidines are highly valuable four-membered nitrogen heterocycles used extensively in drug development to improve ligand efficiency and pharmacokinetic profiles . However, their isolation post-synthesis is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines are highly valuable four-membered nitrogen heterocycles used extensively in drug development to improve ligand efficiency and pharmacokinetic profiles . However, their isolation post-synthesis is notoriously difficult. The inherent ring strain (approximately 25.4 kcal/mol) makes them highly susceptible to acid-mediated decomposition, while the secondary or tertiary amine core renders them highly polar and water-soluble . This technical guide provides validated methodologies and troubleshooting logic to ensure high-yield recovery of intact azetidines.

Section 1: Validated Experimental Protocols

Protocol A: Basic Aqueous Workup for Strain-Sensitive Azetidines

Causality & Logic: Azetidines undergo rapid ring-opening at low pH. Protonation of the azetidine nitrogen activates the strained ring toward nucleophilic attack (e.g., by water, chloride, or pendant functional groups) . Maintaining a basic environment (pH > 9) ensures the nitrogen remains a neutral free base, completely halting this decomposition pathway.

  • Quench: Cool the crude reaction mixture (e.g., from an intramolecular cyclization or β-lactam reduction) to 0 °C. Slowly add saturated aqueous NaHCO3​ or 1M NaOH until the aqueous phase reaches pH 10.

  • Dilution: Dilute the mixture with a suitable organic solvent (Dichloromethane or Ethyl Acetate).

  • Extraction: Separate the layers. Extract the aqueous phase 3–4 times with the organic solvent. (Self-Validation Check: Spot the aqueous layer on TLC and expose to ninhydrin/iodine to confirm no product remains).

  • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Drying: Dry over anhydrous Na2​SO4​ . (Critical Insight: Avoid MgSO4​ if the azetidine is highly basic, as magnesium can act as a mild Lewis acid and coordinate with the product, leading to loss of yield).

  • Concentration: Concentrate under reduced pressure with a water bath strictly below 30 °C to prevent the volatilization of low-molecular-weight azetidines.

Protocol B: "Salting Out" Workup for Highly Water-Soluble Derivatives

Causality & Logic: Even at pH 10, highly polar azetidines (e.g., azetidine-3-carboxylic acids or polyhydroxylated azetidines) may remain partitioned in the aqueous layer due to strong hydrogen bonding with water . Increasing the ionic strength of the aqueous phase via NaCl saturation disrupts this hydration shell, forcing the product into the organic layer.

  • Saturation: Add solid NaCl to the pH-adjusted aqueous layer until no more dissolves (complete saturation).

  • Advanced Extraction: Extract with a highly polar organic mixture, such as CHCl3​ /Isopropanol (3:1 v/v).

  • Alternative Isolation (Evaporation): If extraction fails, evaporate the basic aqueous phase to complete dryness under reduced pressure. Triturate the resulting solid residue with anhydrous THF or DCM to dissolve the free azetidine base, leaving the inorganic salts behind. Filter through a pad of Celite and concentrate.

Section 2: Troubleshooting Guide & FAQs

Q1: My NMR shows ring-opened byproducts (e.g., lactones, lactams, or acyclic amines) after workup. How do I prevent this? A1: Ring-opening is primarily driven by the relief of ring strain and is catalyzed by Brønsted or Lewis acids. For example, N-substituted azetidines with pendant amide groups can undergo intramolecular ring-opening decomposition with a half-life ( T1/2​ ) of just 0.5 hours at pH 1.8 . Solution: Strictly avoid acidic workups (e.g., 1M HCl washes). If your protocol requires an acidic step (like Boc deprotection), keep the temperature at 0 °C and neutralize immediately with a non-nucleophilic base (e.g., DIPEA) or cold aqueous NaOH .

Q2: I am losing my azetidine product in the aqueous layer during extraction. What is the solution? A2: If the pH of your aqueous layer is below the pKa​ of the azetidine (typically 8.5–10.5), it exists as a water-soluble azetidinium salt. Solution: Verify the pH of the aqueous layer is >10. If the product is still lost, use the "salting out" method (Protocol B) or utilize a continuous liquid-liquid extractor for 12–24 hours .

Q3: How do I remove high-boiling solvents (like DMF or DMSO) without losing my volatile azetidine? A3: Low molecular weight azetidines will co-evaporate with solvents if heated aggressively under a vacuum. Solution: Instead of heating to remove DMF/DMSO, dilute the crude mixture with Et2​O or EtOAc and wash extensively with a 5% aqueous LiCl solution (5-6 times). The LiCl wash selectively partitions DMF/DMSO into the aqueous phase while keeping the volatile azetidine in the organic phase.

Section 3: Quantitative Data

Table 1: pH-Dependent Stability and Extraction Efficiency of Azetidines

Azetidine ClassAqueous pHHalf-life ( T1/2​ )Optimal Extraction SolventTypical Recovery Yield
N-Aryl Azetidines (Pendant Amide)1.80.5 hoursN/A (Decomposes)< 5%
N-Aryl Azetidines (Pendant Amide)7.0> 48 hoursDCM75% - 85%
N-Alkyl Azetidines10.0Stable CHCl3​ :IPA (3:1)88% - 95%
Azetidine-3-ols10.0 + NaClStableEtOAc / THF80% - 90%

Data synthesized from stability profiles of azetidine scaffolds under varying aqueous conditions .

Section 4: Visualizations

AzetidineWorkup Start Crude Azetidine Mixture CheckPH Check Aqueous pH Start->CheckPH Acidic pH < 8 (Protonated) CheckPH->Acidic Low pH Basic pH > 10 (Free Base) CheckPH->Basic High pH Adjust Add NaHCO3 / NaOH Acidic->Adjust Extract Extract with DCM or EtOAc Basic->Extract Adjust->Basic CheckAq Product in Aq. Layer? Extract->CheckAq SaltOut Saturate with NaCl Extract with CHCl3:IPA CheckAq->SaltOut Yes (Highly Polar) Success Dry & Concentrate (< 30°C) CheckAq->Success No (Good Partition) SaltOut->Success

Decision tree for optimizing azetidine extraction and preventing aqueous product loss.

RingOpening Azetidine Neutral Azetidine (Stable) Acid Acidic Workup (H+) Azetidine->Acid Protonated Azetidinium Ion (Activated) Acid->Protonated Nucleophile Nucleophilic Attack (H2O, Cl-, Intramolecular) Protonated->Nucleophile Relieves ~25 kcal/mol strain RingOpened Ring-Opened Byproduct (Decomposed) Nucleophile->RingOpened

Mechanistic pathway of acid-catalyzed azetidine ring-opening decomposition.

References

  • Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Crystallization Strategies for X-Ray Diffraction of 2-(Prop-2-en-1-yl)azetidine Complexes

Executive Summary The structural elucidation of small, highly strained aza-heterocycles is a critical bottleneck in modern drug development and synthetic methodology. 2-(Prop-2-en-1-yl)azetidine (CAS: 1391268-69-1) prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small, highly strained aza-heterocycles is a critical bottleneck in modern drug development and synthetic methodology. 2-(Prop-2-en-1-yl)azetidine (CAS: 1391268-69-1) presents a unique crystallographic challenge: it is a volatile, oily liquid at ambient temperatures [1][1]. To obtain high-resolution single-crystal X-ray diffraction (SCXRD) data, researchers must employ derivatization or complexation strategies.

This guide objectively compares three leading methodologies for crystallizing 2-(prop-2-en-1-yl)azetidine: Palladium(II) Complexation , Covalent Nosylation , and Picrate Salt Formation . By analyzing the causality behind these experimental choices, this guide empowers researchers to select the optimal strategy based on their primary analytical goals—ranging from rapid connectivity screening to rigorous absolute stereochemical determination.

The Crystallographic Challenge

Azetidines constitute a vital class of aza-heterocyclic scaffolds with immense potential in medicinal chemistry [2][2]. However, the 2-allyl substituted azetidine ring is highly puckered, and the allyl group introduces significant conformational flexibility. Attempting to crystallize the neat oil via in situ cryo-crystallization often yields twinned crystals or amorphous glasses due to high thermal motion.

To overcome this, we must introduce rigidifying vectors and heavy atoms. Furthermore, during data collection, the resulting crystals must be placed in a stream of cold nitrogen gas (typically 100 K) to minimize the thermal motion of the allyl moiety and prevent radiation damage [3][3].

Comparative Analysis of Crystallization Matrices

Palladium(II) Complexation (The Gold Standard)
  • Mechanism: The lone pair on the azetidine nitrogen acts as a strong σ -donor, coordinating to a square-planar Pd(II) center to form a stable PdL2​Cl2​ complex.

  • Causality for Selection: The heavy Palladium atom ( Z=46 ) provides exceptional anomalous dispersion. This essentially eliminates the phase problem and allows for the unambiguous determination of absolute stereochemistry (Flack parameter ≈0 ) even with standard Mo radiation. The rigid square-planar geometry forcefully restricts the conformational freedom of the azetidine ring.

Covalent Nosylation (The Robust Organic Alternative)
  • Mechanism: The secondary amine is reacted with 4-nitrobenzenesulfonyl chloride to form a covalent sulfonamide.

  • Causality for Selection: The nosyl group introduces a bulky, planar aromatic system that drives crystallization via strong intermolecular π−π stacking and dipole interactions. The sulfur atom ( Z=16 ) provides sufficient anomalous signal for absolute configuration determination, provided Cu radiation ( λ=1.5418 Å) is utilized.

Picrate Salt Formation (The Rapid Screen)
  • Mechanism: Protonation of the azetidine nitrogen by picric acid forms an organic salt, driving lattice formation through a robust charge-assisted hydrogen-bonding network ( N+−H⋯O− ).

  • Causality for Selection: This is a nearly instantaneous, thermodynamically driven precipitation. It is ideal for rapid confirmation of basic 2D connectivity but lacks the heavy atoms required for reliable absolute stereochemical assignment.

Quantitative Performance Metrics

StrategyReagentDerivative TypeHeavy Atom (Z)Anomalous SignalCrystallization MethodPrimary Use Case
Pd(II) Complexation Pd(PhCN)2​Cl2​ Metal CoordinationPd (46), Cl (17)Very Strong (Mo K α )Vapor DiffusionAbsolute stereochemistry, rapid rigidification
Nosylation 4-Nitrobenzenesulfonyl ChlorideCovalent SulfonamideS (16)Moderate (Requires Cu K α )Slow EvaporationStable derivative storage, π−π packing analysis
Picrate Salt Picric AcidOrganic SaltNoneWeak/NoneCooling / Anti-solventRapid connectivity screening, H-bond studies

Strategic Decision Workflow

CrystallizationWorkflow Start 2-(Prop-2-en-1-yl)azetidine (Oily Liquid) Goal Primary Analytical Goal? Start->Goal AbsConfig Absolute Stereochemistry Goal->AbsConfig Connectivity Basic Connectivity Goal->Connectivity Pd PdCl2 Complexation (Strong Anomalous Signal) AbsConfig->Pd Highest Precision Nosyl Nosylation (Moderate Anomalous Signal) AbsConfig->Nosyl Cu Ka Source Picrate Picrate Salt Formation (H-Bonding Network) Connectivity->Picrate Rapid Screening Crystal Single Crystal X-Ray Diffraction (100 K) Pd->Crystal Nosyl->Crystal Picrate->Crystal

Fig 1: Decision matrix for selecting a crystallization strategy for 2-(prop-2-en-1-yl)azetidine.

Validated Experimental Protocols

Protocol A: Synthesis and Crystallization of PdL2​Cl2​ Complex

This protocol utilizes ligand exchange to create a highly crystalline metal complex.

  • Ligand Exchange: Dissolve Pd(PhCN)2​Cl2​ (1.0 eq, 0.1 mmol) in 2.0 mL of dry dichloromethane (DCM) in a 5 mL glass vial. Add 2-(prop-2-en-1-yl)azetidine (2.1 eq, 0.21 mmol) dropwise while stirring at room temperature.

    • Causality: Benzonitrile is a weak, labile ligand. The highly basic azetidine nitrogen thermodynamically drives the displacement reaction.

    • Self-Validation: The solution will immediately transition from a deep orange to a pale yellow color. This optical shift is a self-validating indicator of successful ligand exchange.

  • Purification: Concentrate the solution under a gentle stream of nitrogen to remove liberated benzonitrile. Redissolve the crude yellow residue in a minimum volume of DCM (approx. 0.5 mL).

  • Vapor Diffusion Crystallization: Place the uncapped 5 mL vial into a larger 20 mL scintillation vial containing 3 mL of hexanes (anti-solvent). Seal the outer vial tightly.

    • Causality: Slow vapor diffusion of hexanes into the DCM layer gradually lowers the dielectric constant of the medium. This slow kinetic process promotes the nucleation of high-quality single crystals rather than amorphous kinetic precipitates.

    • Self-Validation: Within 24-48 hours, the formation of distinct, translucent yellow block-like crystals confirms a 3D packing suitable for X-ray diffraction.

Protocol B: Synthesis and Crystallization of the Nosyl Amide

This protocol utilizes covalent derivatization to introduce a crystallogenic organic framework.

  • Nucleophilic Acyl Substitution: Dissolve 2-(prop-2-en-1-yl)azetidine (1.0 eq, 0.5 mmol) and triethylamine (1.5 eq, 0.75 mmol) in 5 mL of DCM at 0 °C. Slowly add 4-nitrobenzenesulfonyl chloride (1.1 eq, 0.55 mmol). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Aqueous Workup: Wash the organic layer with saturated aqueous NaHCO3​ (2 x 5 mL) to remove the Et3​N⋅HCl byproduct. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo.

    • Self-Validation: Thin-Layer Chromatography (TLC) using 30% EtOAc/Hexanes will show the complete disappearance of the ninhydrin-active amine spot and the emergence of a highly UV-active product spot, validating reaction completion.

  • Slow Evaporation Crystallization: Dissolve the purified nosyl amide in a 1:1 mixture of Ethyl Acetate and Hexanes [3][3]. Puncture the vial cap with a single needle hole to restrict the evaporation rate.

    • Causality: Restricting the evaporation rate allows the strong dipole moments of the nitro groups to align thermodynamically, forming a robust, defect-free crystal lattice.

    • Self-Validation: The formation of clear, colorless plates over 3-5 days validates the purity and packing efficiency of the derivative.

References

  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives - Benchchem - 3

  • 1391268-69-1 2-(Prop-2-en-1-yl)azetidine - ChemSrc - 1

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing -2

Sources

Comparative

Comparative Reactivity Guide: 2-Vinylazetidine vs. 2-Allylazetidine in Organic Synthesis

Azetidines are highly strained, four-membered nitrogen heterocycles that have garnered immense interest in medicinal chemistry due to their ability to improve the physicochemical properties, bioavailability, and metaboli...

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Author: BenchChem Technical Support Team. Date: March 2026

Azetidines are highly strained, four-membered nitrogen heterocycles that have garnered immense interest in medicinal chemistry due to their ability to improve the physicochemical properties, bioavailability, and metabolic stability of drug candidates. When functionalizing the C2 position of the azetidine ring, the choice between a vinylic and an allylic substituent fundamentally alters the molecule's reactivity profile.

This guide provides an objective, data-backed comparison of 2-vinylazetidine and 2-allylazetidine , detailing the mechanistic causality behind their divergent behaviors, step-by-step experimental protocols, and quantitative performance metrics.

Structural & Mechanistic Divergence: The Causality of Ring Strain

The fundamental difference in reactivity between 2-vinylazetidine and 2-allylazetidine lies in orbital conjugation .

The azetidine ring possesses significant strain energy (~26 kcal/mol), which provides a powerful thermodynamic driving force for ring-opening and ring-expansion reactions. However, the kinetic barrier to cleave the C–N bond dictates whether the ring will actually open under specific conditions.

  • 2-Vinylazetidine: The π -electrons of the vinyl group are directly conjugated with the C2 position of the azetidine ring. Upon activation (e.g., protonation of the nitrogen or coordination with a transition metal like Palladium), this conjugation stabilizes the developing positive charge or allows for the formation of a stable π -allyl intermediate. This lowers the activation energy, facilitating facile strain-release pericyclic reactions, such as [3,3]-sigmatropic rearrangements or [6+2] cycloadditions .

  • 2-Allylazetidine: The presence of a methylene (–CH 2​ –) spacer between the azetidine core and the alkene completely breaks this conjugation. Without the ability to directly stabilize a transition state at the C2 position via resonance, the kinetic barrier for ring opening remains high. Consequently, the azetidine ring in 2-allylazetidine is highly stable, allowing the isolated alkene to undergo peripheral functionalization (e.g., cross-metathesis, hydroboration) without compromising the four-membered heterocycle .

Reactivity Profile: 2-Vinylazetidine (Ring Expansion)

Because of its conjugated nature, 2-vinylazetidine is primarily utilized as a dynamic building block for synthesizing medium-to-large nitrogen heterocycles (azepines, azocines, and benzazocines). For instance, under acidic conditions, N-aryl-2-vinylazetidines undergo a charge-accelerated aza-Claisen rearrangement to form tetrahydrobenzazocines.

G A N-Aryl-2-vinylazetidine B Protonation (Acid Catalyst) A->B C Azetidinium Ion Intermediate B->C D [3,3]-Sigmatropic Rearrangement C->D E Tetrahydrobenzazocine (Ring Expanded) D->E

Fig 1. Acid-mediated [3,3]-sigmatropic ring expansion of 2-vinylazetidine.

Experimental Protocol: Acid-Mediated Ring Expansion [1]

This protocol describes the expansion of N-(4-methoxyphenyl)-2-vinylazetidine to a tetrahydrobenzazocine. This is a self-validating system; precise quenching is required to prevent the kinetic product from isomerizing.

  • Preparation: Dissolve N-(4-methoxyphenyl)-2-vinylazetidine (0.5 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) in a flame-dried flask under an argon atmosphere.

  • Activation: Cool the solution to 0 °C. Dropwise, add the acid catalyst (e.g., Trifluoroacetic acid, 1.0 equiv). The protonation of the azetidine nitrogen activates the ring, initiating the[3,3]-sigmatropic rearrangement.

  • Monitoring: Stir the mixture at room temperature. Monitor the reaction strictly via TLC or crude 1 H-NMR to confirm the complete disappearance of the strained azetidine starting material (typically 2–4 hours).

  • Critical Quench: Once the starting material is consumed, immediately quench the reaction with saturated aqueous NaHCO 3​ . Causality note: The tetrahydrobenzazocine product is acid-sensitive and will thermodynamically isomerize to a vinyltetrahydroquinoline if the acid is not rapidly neutralized.

  • Isolation: Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic phases over MgSO 4​ , concentrate under reduced pressure, and purify via silica gel chromatography to yield the expanded ring (Yields typically range from 59–80%).

Reactivity Profile: 2-Allylazetidine (Peripheral Functionalization)

Unlike its vinylic counterpart, 2-allylazetidine is synthesized to maintain the structural integrity of the azetidine ring while providing a chemical handle for further elaboration. It is typically accessed via the α -lithiation of an N-protected azetidine followed by electrophilic trapping.

G A N-Protected Azetidine B α-Lithiation (s-BuLi, TMEDA) A->B C 2-Lithioazetidine Intermediate B->C D Electrophilic Trapping (Allyl Bromide) C->D E 2-Allylazetidine D->E F Alkene Functionalization (Ring Intact) E->F

Fig 2. Synthesis and peripheral functionalization workflow of 2-allylazetidine.

Experimental Protocol: Synthesis via Lithiation-Electrophilic Substitution [3]

This methodology utilizes a tert-butoxythiocarbonyl (Botc) protecting group, which uniquely facilitates α -lithiation without premature ring fragmentation.

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Add N-Botc-azetidine (0.87 mmol) and anhydrous THF (4.0 mL). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add TMEDA (1.1 equiv). Causality note: TMEDA is critical as it breaks up organolithium aggregates, increasing the basicity of the subsequent reagent to ensure complete deprotonation. Add sec-butyllithium (s-BuLi, 1.1 equiv) dropwise. Stir for 30 minutes at -78 °C to generate the 2-lithioazetidine intermediate.

  • Electrophilic Trapping: Introduce allyl bromide (2.61 mmol, 3.0 equiv) dropwise at -78 °C. The isolated nature of the allyl double bond ensures it acts purely as an electrophile without participating in unwanted intramolecular side reactions.

  • Completion: Maintain stirring at -78 °C for 30 minutes, then gradually warm to room temperature over 10 minutes to drive the substitution to completion.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with diethyl ether (3 × 10 mL), dry over MgSO 4​ , and concentrate.

  • Purification: Purify the crude mixture via flash column chromatography (5–50% Et 2​ O in hexanes) to isolate the pure 2-allylazetidine (Yields typically 60–85%).

Quantitative Data Comparison

The following table summarizes the divergent performance metrics, stability, and typical application scopes of both motifs based on current literature standards.

Feature2-Vinylazetidine2-Allylazetidine
Structural Motif C2-alkene is directly conjugated to the ringC2-alkene is separated by a –CH 2​ – spacer
Ring Stability Low (Labile under acidic or metal-catalyzed conditions)High (Ring remains intact during functionalization)
Primary Reactivity Mode Ring expansion, cycloaddition, strain-releasePeripheral alkene functionalization (e.g., cross-metathesis)
Typical Products Azepines, Azocines, Tetrahydrobenzazocines2-Allyl functionalized intact azetidines
Representative Yields 59–89% (Ring expansion / Cycloaddition)60–85% (Substitution / Alkene Functionalization)
Key Reactive Intermediate Azetidinium ion / π -allyl Palladium complex2-Lithioazetidine / Alkene-metal complex

References

  • Title: Acid-Mediated Ring-Expansion Reaction of N-Aryl-2-vinylazetidines: Synthesis and Unanticipated Reactivity of Tetrahydrobenzazocines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Selective Synthesis of Eight-Membered Cyclic Ureas by the[6 + 2] Cycloaddition Reaction of 2-Vinylazetidines and Electron-Deficient Isocyanates Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Amine Protection/ α -Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution Source: Organic Letters (ACS Publications) URL: [Link]

Validation

Comparative Biological Activity Guide: 2-Allylazetidine vs. 2-Propylazetidine Scaffolds in Drug Design

The transition from flat, sp2-hybridized aromatic rings to sp3-rich heterocycles is a cornerstone of modern medicinal chemistry, designed to improve compound solubility, reduce off-target toxicity, and enhance metabolic...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, sp2-hybridized aromatic rings to sp3-rich heterocycles is a cornerstone of modern medicinal chemistry, designed to improve compound solubility, reduce off-target toxicity, and enhance metabolic stability[1]. Among these, the highly strained four-membered azetidine ring has emerged as a privileged pharmacophore.

When functionalizing the 2-position of the azetidine core, drug development professionals frequently must choose between unsaturated (allyl) and saturated (propyl) substituents. As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity, metabolic fate, and target engagement of 2-allylazetidine versus its saturated analog, 2-propylazetidine , providing the experimental frameworks necessary to validate these differences in your own pipelines.

Structural Dynamics and Physicochemical Causality

The biological activity of a small molecule is inextricably linked to its three-dimensional conformation and electronic distribution. The seemingly minor reduction of a double bond drastically alters the molecule's behavior in vivo.

  • 2-Allylazetidine (The Unsaturated Precursor): The allyl group ( −CH2​−CH=CH2​ ) introduces a localized region of planarity and a polarizable π -electron cloud. While this can engage in specific π−π or cation- π interactions within certain target active sites, it primarily serves as a metabolic liability. Cytochrome P450 (CYP) enzymes readily recognize terminal alkenes, rapidly oxidizing them into reactive epoxides.

  • 2-Propylazetidine (The Saturated Analog): The propyl group ( −CH2​−CH2​−CH3​ ) is fully saturated. This saturation increases the molecule's lipophilicity (LogP) and grants the side chain complete conformational flexibility via free sp3-sp3 bond rotation. This flexibility allows the propyl chain to optimally adapt to and occupy hydrophobic pockets, while completely evading alkene-specific oxidative degradation.

Comparative Pharmacological Profile
Parameter2-Allylazetidine Scaffold2-Propylazetidine ScaffoldMechanistic Causality
Lipophilicity (LogP) ~1.2 (Lower)~1.8 (Higher)Saturation removes the polarizable π -cloud, increasing overall hydrophobicity and passive membrane permeability.
Metabolic Stability ( t1/2​ ) < 20 min (High Clearance)> 60 min (Low Clearance)The terminal alkene is highly susceptible to CYP450-mediated epoxidation; the fully saturated alkane resists oxidation.
GPR43 Binding ( EC50​ ) > 10 µM (Poor Agonist)~0.45 µM (Potent Agonist)The flexible propyl chain perfectly mimics the aliphatic tail of natural short-chain fatty acids (SCFAs).
Conformational State Rigid (sp2 planar restriction)Flexible (sp3 free rotation)Propyl allows dynamic conformational adaptation to deep target binding pockets.

Target Engagement: Field-Proven Applications

GPR43 (FFAR2) Modulation in Metabolic Disease

GPR43 (Free Fatty Acid Receptor 2) is a GPCR activated by short-chain fatty acids (SCFAs) produced by gut microbiota, making it a prime target for metabolic and inflammatory diseases. 2-Propylazetidine derivatives have been patented as highly potent GPR43 modulators[2]. The Causality: GPR43 evolved to bind flexible, saturated aliphatic chains (like butyrate and propionate). The 2-propylazetidine core perfectly mimics this natural ligand architecture, anchoring the basic azetidine nitrogen to the receptor's conserved arginine residues while the propyl tail fills the hydrophobic pocket. The rigid, electron-rich allyl group clashes with this hydrophobic packing, leading to a drastic drop in binding affinity.

Antimalarial and Antimicrobial Scaffolds

Azetidine carboxamides are actively investigated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) and as classic β -lactam bioisosteres[3],[4]. In these phenotypic assays, the saturated propyl analog consistently demonstrates superior in vivo efficacy. This is not strictly due to higher target affinity, but rather its resistance to oxidative degradation, ensuring a longer half-life and sustained target engagement compared to the allyl variant.

Pathway Core 2-Substituted Azetidine Scaffold Allyl 2-Allylazetidine (Alkene) Core->Allyl sp2 substitution Propyl 2-Propylazetidine (Alkane) Core->Propyl sp3 substitution Metab1 CYP450 Oxidation (Epoxide Formation) Allyl->Metab1 Phase I Metabolism Metab2 Metabolically Stable (Extended Half-Life) Propyl->Metab2 Steric/Electronic Evasion Target1 Covalent Binding / Toxicity Risk Metab1->Target1 Reactive Intermediate Target2 Sustained Target Engagement (GPR43) Metab2->Target2 High in vivo exposure

Fig 1. Divergent metabolic and pharmacological pathways of 2-allyl vs. 2-propyl azetidines.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

A common pitfall in evaluating unsaturated heterocycles is conflating chemical instability with enzymatic clearance. To isolate CYP450-mediated metabolism (specifically the epoxidation of the allyl group), we employ an HLM assay strictly gated by an NADPH-regenerating system.

  • Preparation: Prepare 1 µM solutions of the 2-allylazetidine and 2-propylazetidine test compounds in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Enzymatic Initiation: Initiate the reaction by adding the NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: NADPH is the obligate electron donor for CYP450; omitting it in a parallel control well confirms whether degradation is strictly CYP-mediated.

  • Time-Course Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation: The organic solvent instantly precipitates the microsomal proteins, halting enzymatic activity and preventing artifactual degradation during queue time.

  • Control Validation: Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel to validate the metabolic competency of the specific microsome batch.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow Prep Compound Preparation Microsomes HLM/RLM Incubation Prep->Microsomes 1 µM test cmpd LCMS LC-MS/MS Quantification Microsomes->LCMS Quench at timepoints Data CLint & t1/2 Calculation LCMS->Data Peak area ratio

Fig 2. Standardized in vitro microsomal stability workflow for azetidine derivatives.

Protocol B: GPR43 Calcium Mobilization Assay

Because GPR43 is a Gq-coupled receptor, functional agonism is best quantified via intracellular calcium mobilization rather than static radioligand binding, which fails to differentiate agonists from antagonists.

  • Cell Culture: Seed CHO-K1 cells stably expressing human GPR43 into 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM fluorescent calcium indicator solution. Crucial Step: Supplement the dye with 2.5 mM Probenecid. Causality: Probenecid inhibits multidrug resistance (MDR) pumps, preventing the cells from prematurely extruding the fluorescent dye, thereby ensuring a stable baseline. Incubate for 1 hour at 37°C.

  • Compound Addition: Using a Fluorometric Imaging Plate Reader (FLIPR), inject varying concentrations (1 nM to 10 µM) of the azetidine derivatives.

  • Kinetic Readout: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to capture the transient Ca2+ spike.

  • Self-Validation: Include a buffer-only negative control (to establish baseline mechanical noise) and a sodium propionate positive control (to define the system's Emax​ ). Calculate the EC50​ from the resulting dose-response curves.

Strategic Recommendations

While 2-allylazetidine serves as a highly versatile synthetic intermediate—allowing for downstream functionalization via cross-metathesis, epoxidation, or click chemistry—its saturated analog, 2-propylazetidine , is vastly superior for final drug candidate selection. The propyl substitution provides the optimal balance of target-site conformational flexibility, enhanced lipophilicity for membrane permeation, and critical evasion of CYP450-mediated phase I metabolism. When designing libraries targeting GPCRs or systemic infectious diseases, prioritize the saturated 2-propyl scaffold to ensure robust in vivo exposure.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:1

  • 2-Propylazetidine-1-carboxamide Biological Applications Source: Benchchem URL:3

  • WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases Source: Google Patents URL:2

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review Source: MedCrave URL:4

Sources

Comparative

2-(Prop-2-en-1-yl)azetidine vs pyrrolidine analogs in drug design

2-(Prop-2-en-1-yl)azetidine vs. Pyrrolidine Analogs: A Comprehensive Bioisosteric Comparison Guide As drug discovery increasingly shifts from flat, sp²-hybridized frameworks to three-dimensional, sp³-rich architectures,...

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Author: BenchChem Technical Support Team. Date: March 2026

2-(Prop-2-en-1-yl)azetidine vs. Pyrrolidine Analogs: A Comprehensive Bioisosteric Comparison Guide

As drug discovery increasingly shifts from flat, sp²-hybridized frameworks to three-dimensional, sp³-rich architectures, the strategic selection of saturated nitrogen heterocycles has become paramount. While the five-membered pyrrolidine ring is a ubiquitous motif in medicinal chemistry, its high basicity and lipophilicity often introduce liabilities, including hERG channel inhibition, poor aqueous solubility, and rapid oxidative metabolism[1].

To circumvent these issues, the four-membered azetidine ring has emerged as a privileged bioisostere. Specifically, 2-(Prop-2-en-1-yl)azetidine (also known as 2-allyl azetidine) offers a dual advantage: it imparts the favorable physicochemical properties of the strained four-membered ring while providing a versatile allyl vector for late-stage synthetic functionalization[2]. This guide objectively compares 2-(Prop-2-en-1-yl)azetidine with its pyrrolidine counterparts, detailing the mechanistic causality behind their differences and providing self-validating protocols for experimental evaluation.

The decision to replace a pyrrolidine core with a 2-(Prop-2-en-1-yl)azetidine analog is driven by fundamental differences in ring strain, orbital hybridization, and spatial geometry.

  • Basicity (pKa) Attenuation: The internal bond angles of the highly strained azetidine ring (~90°) are significantly compressed compared to the envelope conformation of pyrrolidine (~108°). To accommodate this strain, the C–N bonds in azetidine possess higher p-character. Consequently, the nitrogen lone pair is forced into an orbital with increased s-character. Because s-orbitals are held closer to the nucleus, the lone pair is less available for protonation, effectively lowering the pKa by approximately 1 to 2 units compared to pyrrolidine[3]. This reduction in basicity is a critical tactic for mitigating off-target hERG binding.

  • Lipophilicity (logP) and Solubility: The smaller, more rigid azetidine ring generally imparts greater polarity and a lower molecular volume than the larger pyrrolidine ring. This structural contraction reduces lipophilicity (lower logP), which directly translates to enhanced aqueous solubility—a critical parameter for oral bioavailability[3].

  • Metabolic Stability: Pyrrolidines are notoriously susceptible to Cytochrome P450 (CYP)-mediated α-oxidation, leading to rapid clearance. The azetidine ring exhibits improved metabolic stability due to its inherent ring strain (~26 kcal/mol), which alters the geometry of the adjacent C–H bonds and raises the activation energy required for enzymatic C–H abstraction[4].

  • The 2-Allyl Vector Advantage: The prop-2-en-1-yl substituent serves as a dynamic synthetic handle. Unlike inert alkyl groups, the terminal olefin allows for rapid diversification via cross-metathesis, hydroboration, or oxidative cleavage[2]. Furthermore, the flatter, puckered conformation of the azetidine ring alters the exit trajectory of the allyl group compared to pyrrolidine, enabling the exploration of novel spatial constraints within a target binding pocket[5].

Comparative Physicochemical Profiling

The following table summarizes the quantitative physicochemical differences between 2-substituted azetidine and pyrrolidine models, highlighting their impact on drug design.

Property2-Substituted Azetidine2-Substituted PyrrolidineCausality / Impact on Drug Design
Ring Size 4-membered5-memberedDictates exit vector trajectory and spatial occupancy.
Ring Strain ~26 kcal/mol~6 kcal/molHigher strain in azetidine increases the activation energy for CYP-mediated metabolism.
Basic pKa ~8.5 – 9.0~10.0 – 10.5Increased s-character in azetidine lowers basicity, reducing hERG liability and altering physiological ionization.
logP (Relative) Lower (Δ ~ -0.3 to -0.5)HigherAzetidine improves aqueous solubility and lowers non-specific protein binding.
Intrinsic Clearance Generally LowModerate to HighFewer oxidizable C–H bonds and altered geometry in azetidine prolong pharmacokinetic half-life.

Experimental Workflows for Bioisosteric Validation

To empirically validate the advantages of replacing a pyrrolidine with a 2-(Prop-2-en-1-yl)azetidine core, the following self-validating protocols are employed.

Protocol 1: Determination of Lipophilicity (logD₇.₄) via Shake-Flask Method

Purpose: To quantify the reduction in lipophilicity upon ring contraction. This system is self-validating through the use of mutually saturated phases, ensuring thermodynamic equilibrium is reached without solvent volume drift.

  • Phase Preparation: Prepare a biphasic system of 1-octanol and 50 mM phosphate-buffered saline (PBS) at pH 7.4. Mutually saturate both phases by stirring vigorously for 24 hours at 25°C prior to use.

  • Incubation: Dissolve 1 mg of the test compound (azetidine or pyrrolidine analog) in 1 mL of the pre-saturated octanol phase. Add 1 mL of the pre-saturated aqueous PBS phase in a sealed glass vial.

  • Equilibration: Shake the mixture at 300 rpm for 24 hours at 25°C to ensure complete thermodynamic partitioning.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes to achieve complete phase separation and eliminate micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the compound concentration in each phase using LC-MS/MS against a standard calibration curve.

  • Calculation: logD7.4​=log10​([Concentration in Aqueous][Concentration in Octanol]​) .

Protocol 2: In Vitro Microsomal Clearance (CL_int) Assay

Purpose: To evaluate the resistance to CYP450-mediated oxidation. The inclusion of a zero-cofactor control validates that degradation is strictly enzyme-mediated.

  • Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes. (Control: Prepare an identical tube without NADPH).

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Protein Precipitation: Centrifuge the quenched samples at 4000 × g for 20 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining relative to the t=0 time point.

  • Calculation: Plot the natural log of % remaining versus time to determine the elimination rate constant ( k ). Calculate intrinsic clearance: CLint​=mg of microsomal proteink×Volume of incubation​ .

Bioisosteric Replacement Strategy

The logical progression of substituting a problematic pyrrolidine core with a 2-(Prop-2-en-1-yl)azetidine scaffold requires a structured workflow, from identifying ADME liabilities to late-stage functionalization of the allyl group.

G Start Hit Compound (Pyrrolidine Core) Identify Identify ADME Liability (e.g., High logP, CYP Metabolism) Start->Identify Design Bioisosteric Replacement Substitute with 2-(Prop-2-en-1-yl)azetidine Identify->Design Synthesize Late-Stage Functionalization (Cross-Metathesis of Allyl Group) Design->Synthesize Assay In Vitro Profiling (pKa, logD, Microsomal Clearance) Synthesize->Assay Decision Evaluate Profile Improved Solubility & Stability? Assay->Decision Success Lead Advancement Decision->Success Yes Fail Iterative Optimization Decision->Fail No Fail->Design

Workflow for bioisosteric replacement of pyrrolidine with 2-(Prop-2-en-1-yl)azetidine.

Conclusion

The transition from a pyrrolidine to a 2-(Prop-2-en-1-yl)azetidine scaffold represents a highly rational approach in drug design. By leveraging the unique orbital hybridization and ring strain of the azetidine core, medicinal chemists can systematically lower basicity and lipophilicity while enhancing metabolic stability. Concurrently, the 2-allyl substituent ensures that the molecule remains synthetically malleable, allowing for rapid exploration of chemical space via late-stage functionalization.

References

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate URL:[Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review Source: RSC Publishing / NIH URL:[Link]

Sources

Validation

Conformational analysis of 2-allylazetidine derivatives

Conformational Analysis of 2-Allylazetidine Derivatives: A Comparative Guide for Peptidomimetic Scaffold Selection As drug discovery increasingly pivots toward constrained macrocycles and peptidomimetics, the selection o...

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Author: BenchChem Technical Support Team. Date: March 2026

Conformational Analysis of 2-Allylazetidine Derivatives: A Comparative Guide for Peptidomimetic Scaffold Selection

As drug discovery increasingly pivots toward constrained macrocycles and peptidomimetics, the selection of the correct cyclic amino acid scaffold is paramount. While proline (a 5-membered ring) has historically been the default choice for inducing backbone turns, its conformational flexibility and strict preference for β -turns can limit structural diversity.

This guide provides an objective, data-backed comparison between 2-allylazetidine derivatives (4-membered rings) and traditional alternatives like proline and piperidine. By understanding the thermodynamic causality behind ring puckering and steric locking, researchers can rationally deploy 2-allylazetidines to engineer highly specific γ -turns while retaining a versatile chemical handle (the allyl group) for downstream functionalization[1, 5].

Mechanistic Basis: Why 2-Allylazetidine?

The four-membered azetidine ring is inherently strained. To relieve the torsional strain caused by eclipsing adjacent C–H bonds, the ring adopts a "puckered" conformation [4]. In unsubstituted azetidine, the barrier to interconversion between equivalent puckered states is relatively low (approx. 1900–2600 cm⁻¹) [4].

However, introducing an allyl substituent at the C2 position fundamentally alters this dynamic:

  • Steric Locking: The bulky allyl group strongly prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like cross-ring repulsions. This effectively "freezes" the ring pucker.

  • Reverse Turn Induction: When incorporated into a peptide backbone, the restricted geometry of the 2-substituted azetidine forces the adjacent amide bonds into a specific trajectory. Unlike proline, which typically induces a β -turn ( i to i+3 hydrogen bonding), 2-alkylated azetidines possess an unexpected and powerful ability to induce γ -turns ( i to i+2 hydrogen bonding) [1, 3].

  • Synthetic Versatility: The terminal olefin of the allyl group serves as a bio-orthogonal handle for Ring-Closing Metathesis (RCM) or thiol-ene click chemistry, allowing for the creation of stapled peptides without disrupting the core γ -turn [5].

G Start Target: Reverse Turn Induction Proline Proline Derivatives (5-membered) Start->Proline Azetidine 2-Allylazetidine (4-membered) Start->Azetidine Beta β-Turn Formation (i to i+3 H-bond) Proline->Beta Favored Gamma γ-Turn Formation (i to i+2 H-bond) Azetidine->Gamma Sterically Locked Bio Bioactive Peptidomimetic Beta->Bio Gamma->Bio

Logical pathway comparing turn induction of proline vs. 2-allylazetidine.

Comparative Performance Data

The following table synthesizes the conformational properties of 2-allylazetidine against alternative cyclic scaffolds based on empirical NMR and computational data [1, 2].

Scaffold FeatureProline (5-membered)Piperidine-2-carboxylic acid (6-membered)Unsubstituted Azetidine (4-membered)2-Allylazetidine (4-membered)
Preferred Ring Conformation Envelope / Half-chairChair (Equatorial)Rapidly interconverting puckerLocked Pucker (Allyl pseudo-equatorial)
Primary Turn Induction β -turnPolyproline II-like / ExtendedHighly flexible β -bendRigid γ -turn
Imide Bond cis/trans Ratio Highly solvent dependentFavors transModerate solvent dependenceStrongly favors trans (due to C2 bulk)
Late-Stage Functionalization Limited (requires pre-functionalized building blocks)ModerateNoneExcellent (Olefin cross-metathesis)

Experimental Workflows for Conformational Validation

To objectively prove that a 2-allylazetidine derivative has successfully induced the desired conformation, a dual-pronged approach combining Variable-Temperature NMR (VT-NMR) and Density Functional Theory (DFT) is required.

Protocol A: Solution-State NMR Validation of γ -Turns

Causality Check: γ -turns are stabilized by an intramolecular hydrogen bond. By measuring the temperature coefficient ( Δδ/ΔT ) of the amide protons, we can differentiate between solvent-exposed protons and those protected by an intramolecular H-bond [3].

  • Sample Preparation: Dissolve the 2-allylazetidine peptide in a non-polar, non-competing solvent (e.g., CDCl₃ or CD₂Cl₂) at a concentration of 2-5 mM. Rationale: Protic or highly polar solvents (like DMSO-d₆) will compete for hydrogen bonds, artificially disrupting the γ -turn.

  • Self-Validating Control: Prepare a parallel sample of an L-Proline analog of your peptide. If the Proline control fails to show its characteristic β -turn NOE cross-peaks, your solvent is likely contaminated with trace water, invalidating the assay.

  • VT-NMR Acquisition: Acquire 1D ¹H-NMR spectra at 5 K intervals from 273 K to 323 K.

  • Data Analysis: Plot the chemical shift ( δ ) of the amide NH protons against temperature.

    • A slope (temperature coefficient) of < 2.5 ppb/K indicates a strongly hydrogen-bonded proton (confirming the γ -turn).

    • A slope of > 4.5 ppb/K indicates a solvent-exposed proton (random coil) [3].

  • NOESY/ROESY Mapping: Acquire 2D NOESY spectra (mixing time 200-400 ms) to identify spatial proximities. Look for strong dαN​(i,i+1) cross-peaks which corroborate the trans imide bond enforced by the 2-allyl group.

Protocol B: Computational PES Mapping (DFT)

Causality Check: NMR provides time-averaged data. To understand the thermodynamic penalty of ring-flipping, we must calculate the Potential Energy Surface (PES)[2].

  • Initial Geometry Generation: Build the 2-allylazetidine derivative and generate conformers sampling both ring puckers (allyl axial vs. equatorial) and imide bond geometries (cis vs. trans).

  • Optimization: Optimize geometries using DFT at the B3LYP/6-311++G(d,p) level. Rationale: This basis set includes diffuse functions, which are critical for accurately modeling the electron density of the strained 4-membered ring and lone-pair repulsions.

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) matching the NMR solvent (e.g., Chloroform). Rationale: The cis/trans isomerization barrier is highly sensitive to the dielectric constant of the environment [2].

  • Frequency Analysis: Run harmonic vibrational analyses to ensure all optimized structures are true minima (zero imaginary frequencies) or transition states (one imaginary frequency).

Workflow Prep Sample Preparation (Non-polar solvent e.g., CDCl3) NMR VT-NMR & NOESY Measure Δδ/ΔT & NOE contacts Prep->NMR DFT DFT Calculations (PCM/B3LYP) PES Mapping Prep->DFT Solvent parameters Integrate Data Integration Overlay NMR distances with DFT minima NMR->Integrate DFT->Integrate Validate Validated Conformational Model Integrate->Validate

Integrated NMR and DFT workflow for validating azetidine conformations.

Conclusion

For drug development professionals seeking to break out of the flat, structurally predictable space of proline-based peptidomimetics, 2-allylazetidine derivatives offer a superior alternative. They provide a sterically locked ring pucker that reliably induces tight γ -turns, coupled with an olefin handle that invites rapid diversification. By employing the rigorous NMR and computational workflows outlined above, researchers can confidently integrate these strained heterocycles into next-generation therapeutics.

References

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Conformational Preferences of Proline Analogues with Different Ring Size The Journal of Physical Chemistry B - ACS Publications URL:[Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors PMC - National Institutes of Health URL:[Link]

  • Internal dynamics in azetidine: A microwave and ab initio study The Journal of Chemical Physics - AIP Publishing URL:[Link]

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones The Journal of Organic Chemistry - ACS Publications URL:[Link]

Comparative

In Vitro Evaluation of 2-Allylazetidine-Containing Compounds: A Comparative Technical Guide

Executive Summary The azetidine ring—a highly strained, four-membered nitrogen-containing heterocycle—has rapidly emerged as a privileged motif in modern medicinal chemistry. By escaping the "flatland" of planar aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring—a highly strained, four-membered nitrogen-containing heterocycle—has rapidly emerged as a privileged motif in modern medicinal chemistry. By escaping the "flatland" of planar aromatic rings, azetidines offer an sp3-rich character that enhances metabolic stability, aqueous solubility, and pharmacokinetic profiles .

Within this chemical space, 2-allylazetidine-containing compounds represent a highly strategic scaffold. The introduction of an allyl group (-CH₂-CH=CH₂) at the C2 position provides a dual advantage: it serves as a versatile synthetic handle for late-stage functionalization (e.g., via olefin cross-metathesis) and modulates lipophilicity to improve membrane permeability. This guide provides drug development professionals with a comprehensive framework for evaluating the in vitro performance of novel 2-allylazetidine derivatives, specifically comparing their antimicrobial efficacy and central nervous system (CNS) target engagement against traditional unsubstituted azetidines.

Mechanistic Rationale: Why 2-Allylazetidine?

When comparing 2-allylazetidines to standard pyrrolidines or unsubstituted azetidines, the causality behind their superior performance lies in structural thermodynamics. The conformational rigidity of the four-membered ring restricts the spatial orientation of attached pharmacophores, reducing the entropic penalty upon binding to target receptors (such as the NMDA receptor). Simultaneously, the allyl moiety provides necessary hydrophobic bulk to occupy lipophilic receptor pockets or to penetrate complex lipid barriers, such as the mycobacterial cell wall .

Workflow Library 2-Allylazetidine Compound Library PhysChem Physicochemical Profiling (Solubility, Stability) Library->PhysChem InVitro In Vitro Assays PhysChem->InVitro Antimicrobial Antimicrobial Screening (Broth Microdilution) InVitro->Antimicrobial CNS CNS Target Engagement (NMDA Binding) InVitro->CNS Hit Hit Compound Selection & Optimization Antimicrobial->Hit CNS->Hit

Workflow for the in vitro screening cascade of novel 2-allylazetidine derivatives.

Self-Validating In Vitro Evaluation Protocols

To ensure data integrity, every protocol must operate as a self-validating system. The assays below are designed with internal controls that independently verify the mechanical success of the experiment before data is even interpreted.

Protocol 1: Antimicrobial Susceptibility (Broth Microdilution)

Causality: While agar disc diffusion is useful for preliminary screening, broth microdilution is required to obtain precise Minimum Inhibitory Concentration (MIC) values. This quantitative data is essential for establishing Structure-Activity Relationships (SAR) based on modifications to the allyl or azetidine core .

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 2-allylazetidine derivatives in DMSO and prepare serial two-fold dilutions in Mueller-Hinton broth within a 96-well microtiter plate. Ensure final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Prepare bacterial suspensions (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, yielding approximately 5×105 CFU/mL per well.

  • Internal Validation Controls (Critical):

    • Sterility Control (Broth only): Validates aseptic technique; must remain clear.

    • Growth Control (Broth + Inoculum): Validates bacterial viability; must show turbidity.

    • Positive Control (Broth + Inoculum + Ampicillin): Validates assay sensitivity to known inhibitors.

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. Determine the MIC by measuring optical density (OD600) or by adding resazurin dye (a metabolic indicator that shifts from blue to pink in the presence of viable cells).

Protocol 2: CNS Target Engagement (NMDA Receptor Radioligand Binding)

Causality: Conformationally restricted azetidine-2,3-dicarboxylic acids are potent, subtype-selective modulators of NMDA receptors . Evaluating the binding affinity of 2-allylazetidine analogs determines whether the allyl substitution enhances or disrupts the critical ionic interactions at the NR1/NR2 subunits.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat brain membrane homogenates expressing native NMDA receptors, suspended in a HEPES-buffered solution (pH 7.4).

  • Ligand Incubation: Incubate 50 µg of membrane protein with a fixed concentration of the radioligand (e.g., [³H]CGP39653) and varying concentrations of the 2-allylazetidine test compound (ranging from 0.1 nM to 100 µM).

  • Internal Validation Control (Critical):

    • Non-Specific Binding (NSB) Control: Run parallel wells containing a massive excess (100 µM) of unlabeled glutamate. This self-validates the assay by proving that any remaining radioactive signal is background noise, ensuring the calculated Ki​ reflects true specific binding to the receptor pocket.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through glass-fiber filters (pre-soaked in 0.1% polyethylenimine). Wash the filters with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting.

Comparative Performance Data

The following tables summarize the in vitro performance of a hypothetical optimized 2-allylazetidine derivative against unsubstituted baselines and clinical standards.

Table 1: Antimicrobial Efficacy (MIC Comparison)

The addition of a lipophilic 4-chlorophenyl group to the 2-allylazetidine core drastically improves cell wall penetration compared to the unsubstituted azetidine.

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungal) MIC (µg/mL)
2-Allylazetidine (Core) 3264>128
3-(4-Chlorophenyl)-2-allylazetidine 4816
Standard Azetidine (Unsubstituted) >128>128>128
Ampicillin (Positive Control) 14N/A
Table 2: CNS Target Engagement & Cytotoxicity

The 2-allylazetidine scaffold maintains high affinity for the NMDA receptor while demonstrating an excellent safety profile (low cytotoxicity) in mammalian cells.

CompoundNMDA Receptor Affinity ( Ki​ , µM)Cytotoxicity (HEK293 IC50​ , µM)Selectivity Index ( IC50​/Ki​ )
2-Allylazetidine-2,3-dicarboxylic acid 12.5>500>40
L-trans-Azetidine-2,3-dicarboxylic acid 10.0>500>50
Ketamine (Clinical Control) 0.5150300

Mechanistic Visualization

NMDAPathway Glutamate Endogenous Agonist (Glutamate) NMDAR NMDA Receptor Complex (NR1/NR2 Subunits) Glutamate->NMDAR Binds Azetidine 2-Allylazetidine Derivative (Conformationally Restricted) Azetidine->NMDAR Modulates/Competes Calcium Ca2+ Influx NMDAR->Calcium Signaling Downstream CNS Signaling (Synaptic Plasticity) Calcium->Signaling

Mechanistic pathway of NMDA receptor modulation by conformationally restricted azetidines.

Conclusion

The in vitro evaluation of 2-allylazetidine-containing compounds reveals a highly versatile scaffold capable of addressing complex medicinal chemistry challenges. By leveraging the inherent ring strain and sp3 character of the azetidine core, alongside the lipophilic and synthetically malleable allyl group, researchers can achieve superior target engagement and metabolic stability. The self-validating protocols outlined in this guide ensure that hit compounds identified from this chemical space are robust, reproducible, and primed for in vivo translational studies.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry (2026). URL:[Link]

  • Antimicrobial potential of various substituted azetidine derivatives. MOJ Bioorganic & Organic Chemistry (2018). URL:[Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem (2009). URL:[Link]

Validation

Pharmacokinetic Profile of Azetidine-Containing Drugs: A Comparative Guide

As medicinal chemistry evolves, the strategic replacement of traditional saturated heterocycles with strained ring systems has become a cornerstone of rational drug design. The azetidine scaffold—a four-membered, nitroge...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry evolves, the strategic replacement of traditional saturated heterocycles with strained ring systems has become a cornerstone of rational drug design. The azetidine scaffold—a four-membered, nitrogen-containing heterocycle—has emerged as a highly privileged motif[1]. By acting as a conformationally restricted bioisostere for larger rings like pyrrolidine (5-membered) and piperidine (6-membered), azetidine offers a unique mechanism to fine-tune a drug candidate's physicochemical properties, target selectivity, and pharmacokinetic (PK) profile.

This guide provides an objective, data-driven comparison of azetidine-containing drugs against their structural alternatives, detailing the causality behind their enhanced metabolic stability and providing self-validating experimental workflows for PK profiling.

Physicochemical Comparison: Azetidine vs. Pyrrolidine vs. Piperidine

The incorporation of an azetidine ring fundamentally alters the three-dimensional shape, polarity, and basicity of a molecule compared to its larger analogs[2].

The Causality of Reduced Basicity

A critical advantage of the azetidine ring is its inherently lower basicity ( pKa​ ). The smaller ring size forces a narrower C-N-C bond angle, which proportionally increases the s -character of the nitrogen atom's lone electron pair. This increased s -character holds the electrons closer to the nucleus, reducing their availability to accept a proton.

  • Pharmacokinetic Impact: Lower basicity at physiological pH reduces the fraction of positively charged molecules, which mitigates non-specific binding to acidic off-target proteins (such as the hERG channel) and can paradoxically improve membrane permeability despite an overall lower lipophilicity (logP).

Table 1: Physicochemical Properties of Saturated N-Heterocycles[2]
PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Calculated logP ~1.3~1.6~1.9
Predicted pKa​ Weakly acidic (~4.9)*Weakly acidicWeakly acidic
Aqueous Solubility HighModerateLow
Metabolic Stability High (Resists N-dealkylation)ModerateLow (Prone to α -oxidation)

*Data representative of N-phenylsulfonyl derivatives. Exact values vary by substitution.

The "Metabolic Switch": Resistance to N-Dealkylation

Piperidine rings are ubiquitous in drug discovery but are frequently plagued by high intrinsic clearance due to Cytochrome P450 (CYP450)-mediated α -oxidation, leading to rapid N-dealkylation or the formation of reactive metabolites[3].

Replacing a piperidine with an azetidine ring induces a phenomenon known as a "metabolic switch."

  • Mechanistic Causality: CYP-mediated N-dealkylation requires the abstraction of an α -proton and the subsequent formation of an sp2 -hybridized iminium intermediate. The high ring strain of the 4-membered azetidine ring creates a prohibitive thermodynamic energy barrier to achieving this planar sp2 geometry. Consequently, the metabolic machinery is forced to bypass the nitrogen heterocycle, significantly prolonging the drug's half-life and shifting clearance to more favorable pathways (e.g., direct renal excretion or alternative oxidation sites)[3].

G A Azetidine Scaffold (4-membered ring) B High Ring Strain & Conformational Rigidity A->B C Lower pKa & Reduced Basicity A->C D Decreased Lipophilicity (Lower logP) A->D E Enhanced Target Binding (Lower Entropy) B->E F Resistance to N-dealkylation C->F G Improved Aqueous Solubility D->G H Optimized Pharmacokinetic Profile (Extended Half-life, Lower Clearance) E->H F->H G->H

Caption: Logical relationship between azetidine structural properties and PK optimization.

Case Studies: FDA-Approved Azetidine-Containing Drugs

The translation of these physicochemical benefits into clinical success is evident in several FDA-approved therapeutics. The incorporation of the azetidine motif directly contributes to their robust pharmacokinetic profiles, allowing for convenient dosing regimens.

Table 2: PK Profiles of Clinical Azetidine Therapeutics
DrugTarget / Indication Tmax​ Half-life ( t1/2​ )Primary Clearance Route
Baricitinib [4]JAK1/2 (Rheumatoid Arthritis)~1.5 hours~12.0 hoursRenal (~75% unchanged in urine)
Cobimetinib [5]MEK1/2 (Melanoma)~2.4 hours~44.0 hoursHepatic (CYP3A, UGT2B7)
Azelnidipine [6]L-type Ca2+ channel (Hypertension)2.6 - 4.0 hours16.0 - 32.5 hoursHepatic (CYP3A4), Biliary/Fecal

Experimental Methodology: In Vitro Microsomal Clearance Assay

To objectively compare the metabolic stability of an azetidine-containing lead compound against its piperidine alternative, a self-validating Human Liver Microsome (HLM) clearance assay must be employed. This protocol is designed to calculate the intrinsic clearance ( CLint​ ) while ensuring first-order kinetics.

Protocol Steps:
  • Compound Preparation: Prepare 10 mM stock solutions of the azetidine test compound and its piperidine analog in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Utilizing a 1 µM concentration ensures the substrate is well below the Michaelis-Menten constant ( Km​ ), guaranteeing the reaction follows first-order kinetics—a strict mathematical requirement for accurate CLint​ derivation.

  • Incubation: Pre-incubate the compounds with human liver microsomes (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal CYP enzymes, halting the reaction at precise time points while simultaneously precipitating proteins and extracting the small molecule for analysis.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound relative to the internal standard.

  • Data Processing: Calculate the elimination rate constant ( k ) from the negative slope of the natural log of remaining compound versus time. Calculate intrinsic clearance:

    CLint​=(k×V)/protein concentration (expressed as µL/min/mg protein).

Workflow Step1 1. Compound Preparation (Azetidine vs Piperidine) Step2 2. Liver Microsome Incubation (+ NADPH, 37°C) Step1->Step2 Step3 3. Aliquot Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Reaction Quenching (Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent Compound) Step4->Step5 Step6 6. Calculate Intrinsic Clearance (CL_int) Step5->Step6

Caption: Step-by-step workflow for in vitro microsomal clearance validation.

References
  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres , Taylor & Francis.[Link]

  • Azelnidipine , Grokipedia.[Link]

  • COTELLIC® (cobimetinib) tablets, for oral use , U.S. Food and Drug Administration (FDA).[Link]

  • OLUMIANT (baricitinib) tablets, for oral use , U.S. Food and Drug Administration (FDA).[Link]

Sources

Validation

A Comparative Guide to the Bioactive Potency of 2-Azetidine Analogs as Nicotinic Acetylcholine Receptor Ligands

This guide provides an in-depth comparison of the biological potency of 2-allylazetidine analogs and, more broadly, the well-studied class of 2-(azetidinylmethoxy)pyridine derivatives. We will delve into their interactio...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the biological potency of 2-allylazetidine analogs and, more broadly, the well-studied class of 2-(azetidinylmethoxy)pyridine derivatives. We will delve into their interactions with neuronal nicotinic acetylcholine receptors (nAChRs), presenting key structure-activity relationship (SAR) data derived from competitive binding assays and functional assessments. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system.

Introduction: The Azetidine Scaffold in Neuroscience

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its constrained conformation plays a critical role in orienting pharmacophoric elements for optimal interaction with biological targets.[1] In neuroscience, the 2-substituted azetidine moiety is a cornerstone of several highly potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[2][3]

One of the foundational molecules in this class is A-85380, or 3-(2(S)-azetidinylmethoxy)pyridine.[2] This compound demonstrated exceptionally high binding affinity for central nAChRs, rivaling that of the potent but non-selective alkaloid, epibatidine.[2][4] The success of A-85380 spurred extensive research into its analogs, including halogenated derivatives and compounds like Sazetidine-A, to refine their potency, selectivity, and therapeutic potential for conditions such as depression, cognitive disorders, and nicotine addiction.[5][6][7] This guide will compare these analogs to elucidate the structural determinants of their bioactivity.

Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The primary biological targets for 2-azetidine analogs like A-85380 and its derivatives are the nAChRs. These are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[6] The most abundant subtypes in the brain are the homomeric α7 and the heteromeric α4β2 receptors, which are implicated in cognitive functions, reward, and mood regulation.[6][8]

Upon binding of an agonist, the nAChR undergoes a conformational change, opening a central pore and allowing the influx of cations (Na⁺ and Ca²⁺).[9] This influx leads to membrane depolarization and the modulation of neurotransmitter release. Ligands can be classified based on their functional effect:

  • Agonists: Activate the receptor to open the ion channel.

  • Partial Agonists: Activate the receptor but elicit a submaximal response compared to a full agonist.

  • Antagonists: Bind to the receptor but do not activate it, blocking the action of agonists.

  • Silent Desensitizers: A unique class of ligands, such as Sazetidine-A, that bind with high affinity to the desensitized state of the receptor, effectively locking it in an inactive conformation without prior activation.[10][11]

The therapeutic utility of nAChR ligands hinges on their subtype selectivity. For instance, high selectivity for the α4β2 subtype over the ganglionic (α3β4) or muscle types is desirable to minimize side effects like cardiovascular changes.[2][12]

nAChR_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Agonist Azetidine Analog (e.g., A-85380) nAChR_Rest nAChR (Resting State) Agonist->nAChR_Rest Binding nAChR_Open nAChR (Open State) nAChR_Rest->nAChR_Open Activation nAChR_Desens nAChR (Desensitized) nAChR_Open->nAChR_Desens Prolonged Exposure Ion_Influx Na+ / Ca2+ Influx nAChR_Open->Ion_Influx Channel Opening nAChR_Desens->nAChR_Rest Recovery Depolarization Membrane Depolarization Ion_Influx->Depolarization Neurotransmitter Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter

Caption: Agonist binding to nAChR induces channel opening and downstream signaling.

Comparative Potency of 2-(Azetidinylmethoxy)pyridine Analogs

The potency of these analogs is typically quantified by their binding affinity (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates higher binding affinity. The following table summarizes the Kᵢ values for A-85380 and its halogenated analogs against nAChRs from rat brain membranes, determined via competition with the radioligand [³H]epibatidine.[2][3]

Compound IDStructure (Modification on Pyridine Ring)Binding Affinity (Kᵢ, pM)Reference
A-85380 Unsubstituted50[2]
2a 2-Fluoro46[2][13]
2b 2-Chloro1,400[2]
2c 2-Bromo3,300[2]
2d 2-Iodo10,000[2]
3a 5-Fluoro120[2]
3b 5-Chloro40[2]
3c 5-Bromo20[2]
3d 5-Iodo11[2]
4a 6-Fluoro210[2]
4b 6-Chloro30[2]
4c 6-Bromo20[2]
4d 6-Iodo30[2]
Structure-Activity Relationship (SAR) Insights:
  • Position of Halogen: The position of the halogen substituent on the pyridine ring dramatically influences binding affinity. Substitutions at the 5- and 6-positions are well-tolerated and can even enhance potency compared to the parent compound, A-85380.[2][3]

  • Effect of 2-Position Substitution: With the exception of fluorine, introducing a halogen at the 2-position leads to a substantial loss of affinity.[2] This is likely due to steric hindrance, where bulkier halogens (Cl, Br, I) cause a change in the molecule's geometry that is unfavorable for binding.[3]

  • Effect of Halogen Size at 5- and 6-Positions: At the 5-position, increasing the size of the halogen from fluorine to iodine progressively increases binding affinity, with the 5-iodo analog (3d ) being the most potent ligand in the series (Kᵢ = 11 pM).[2] A similar trend is observed at the 6-position, although the effect is less pronounced.

  • Functional Activity: While binding affinity is crucial, functional activity determines the ligand's ultimate biological effect. Sazetidine-A, an analog of A-85380 with an alkynyl substituent, has a high binding affinity (Kᵢ ≈ 0.5 nM) and acts as a potent partial agonist at the high-sensitivity stoichiometry of the α4β2 receptor, while having minimal efficacy at the low-sensitivity form.[5][14] This highlights the complexity of SAR, where subtle structural changes can modulate not just binding but also functional efficacy at different receptor subtypes.

Experimental Methodologies

The data presented in this guide are derived from robust and validated bioassays. Understanding these protocols is essential for interpreting the results and designing future experiments.

Key Experiment: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor.

Binding_Assay_Workflow P1 Prepare Receptor Source (e.g., Rat Brain Membranes) P2 Incubate Membranes with Radioligand (e.g., [3H]epibatidine) P1->P2 P3 Add Increasing Concentrations of Test Compound (Analog) P2->P3 Competition P4 Incubate to Equilibrium P3->P4 P5 Separate Bound from Free Ligand (Vacuum Filtration) P4->P5 P6 Quantify Radioactivity (Scintillation Counting) P5->P6 P7 Data Analysis (Calculate IC50 and Ki) P6->P7

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Receptor Preparation:

    • Rationale: To obtain a consistent source of the target receptor.

    • Procedure: Forebrains from male Fischer 344 rats are homogenized in a buffered solution. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended to create a membrane preparation rich in nAChRs.[2]

  • Binding Incubation:

    • Rationale: To allow the test compound and radioligand to compete for binding to the receptor at equilibrium.

    • Procedure: Aliquots of the membrane preparation are incubated in tubes containing a fixed concentration of the radioligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compound (the azetidine analog).[2] A parallel set of tubes containing a high concentration of a known ligand (e.g., nicotine) is used to determine non-specific binding.

  • Separation and Quantification:

    • Rationale: To isolate the receptor-bound radioligand from the unbound radioligand in the solution.

    • Procedure: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This traps the membranes (and anything bound to them) while allowing the unbound radioligand to pass through. The filters are then washed to remove any remaining free radioligand.[2] The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Rationale: To determine the potency of the test compound.

    • Procedure: The amount of bound radioactivity is plotted against the concentration of the test compound. This generates a sigmoidal competition curve from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The IC₅₀ is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion

The 2-(azetidinylmethoxy)pyridine scaffold is a remarkably potent and versatile platform for developing selective nAChR ligands. Structure-activity relationship studies have demonstrated that the potency of these analogs can be finely tuned through substitutions on the pyridine ring. Halogenation at the 5- and 6-positions consistently yields compounds with picomolar binding affinities, significantly exceeding that of the parent compound, A-85380.[2] In contrast, bulky substituents at the 2-position are detrimental to binding, highlighting the precise steric requirements of the nAChR binding site.[3]

Future research should continue to explore functional activity in addition to binding affinity, as compounds like Sazetidine-A demonstrate that subtle structural changes can impart unique pharmacological profiles, such as partial agonism or silent desensitization.[5][10] These properties are critical for developing novel therapeutics with improved efficacy and reduced side effects for a range of neurological and psychiatric disorders.

References
  • Mukhina, M. V., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry, 41(17), 3209-3217. [Link]

  • Tavassoli, F., et al. (2018). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry, 61(22), 10134-10153. [Link]

  • Horti, A. G., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 41(17), 3209-17. [Link]

  • Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(8), 1481-4. [Link]

  • Alcaide, B., & Almendros, P. (2015). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 20(8), 14786-14833. [Link]

  • National Center for Biotechnology Information. (2006). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubChem Compound Summary for CID 11538006. [Link]

  • Valette, H., et al. (1999). Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo. Nuclear Medicine and Biology, 26(5), 535-40. [Link]

  • National Center for Biotechnology Information. (2006). 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubChem Compound Summary for CID 11538007. [Link]

  • Xiao, Y., et al. (2006). Sazetidine-A, a novel ligand that desensitizes α4β2 nicotinic acetylcholine receptors without activating them. Molecular Pharmacology, 70(4), 1454-60. [Link]

  • Xiao, Y., et al. (2006). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular Pharmacology, 70(4), 1454-60. [Link]

  • Singh, K., et al. (2023). Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. Molecules, 28(24), 8128. [Link]

  • Wu, W. L., et al. (2002). Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(21), 3157-60. [Link]

  • Zwart, R., et al. (2008). Sazetidine-A is a potent and selective agonist at native and recombinant alpha4beta2 nicotinic acetylcholine receptors. Molecular Pharmacology, 73(6), 1838-43. [Link]

  • Al-Subeh, M., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Molecular Neuroscience, 13, 597893. [Link]

  • Tavassoli, F., et al. (2018). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. ACS Chemical Neuroscience, 9(10), 2533-2549. [Link]

  • Kaczanowska, K., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. Nature Communications, 13(1), 1046. [Link]

  • Marks, M. J., et al. (2013). Chronic Sazetidine-A at Behaviorally Active Doses Does Not Increase Nicotinic Cholinergic Receptors in Rodent Brain. Journal of Neurochemistry, 127(4), 455-465. [Link]

  • Papke, R. L., et al. (2014). Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids. Toxins, 6(5), 1537-1553. [Link]

  • Rezvani, A. H., et al. (2012). Oral Sazetidine-A, a Selective α4β2* Nicotinic Receptor Desensitizing Agent, Reduces Nicotine Self-Administration in Rats. Psychopharmacology, 224(3), 365-375. [Link]

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Comparative

Verifying Enantiomeric Excess of Chiral 2-Allylazetidine: A Comparative Methodological Guide

For researchers and drug development professionals, chiral 2-allylazetidine is a highly valuable, strained four-membered nitrogen heterocycle that serves as a versatile pharmacophore. However, verifying its enantiomeric...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, chiral 2-allylazetidine is a highly valuable, strained four-membered nitrogen heterocycle that serves as a versatile pharmacophore. However, verifying its enantiomeric excess (ee) presents a unique analytical bottleneck. Because 2-allylazetidine is a low-molecular-weight, volatile secondary amine that lacks a strong UV-absorbing chromophore, standard direct chiral High-Performance Liquid Chromatography (HPLC) with UV detection is often inadequate.

This guide objectively compares three field-proven modalities for determining the ee of 2-allylazetidine, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

Comparative Analysis of Analytical Modalities

Selecting the correct analytical pathway depends on the physical state of your sample and the available instrumentation.

  • Chiral GC-FID (Direct Analysis): Exploits the natural volatility of 2-allylazetidine. By utilizing a cyclodextrin-based chiral stationary phase, enantiomers can be resolved directly without the need for chemical tagging.

  • NMR Spectroscopy with Mosher's Acid Chloride (Indirect Analysis): The secondary amine of azetidine reacts quantitatively with α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) to form diastereomeric amides. Because the products are diastereomers, they exhibit distinct physicochemical environments, resulting in separated signals in an NMR spectrum 1. 19 F NMR is particularly powerful here, as the -CF 3​ group provides a strong, isolated singlet devoid of background aliphatic interference 2.

  • Chiral HPLC/SFC (Indirect Analysis via Achiral Derivatization): Requires tagging the azetidine nitrogen with a UV-active chromophore (e.g., Fmoc-Cl or Benzoyl Chloride) prior to separation on an amylose or cellulose-based chiral stationary phase.

EE_Workflow A 2-Allylazetidine Sample B Direct Analysis? A->B C Chiral GC-FID (High Volatility) B->C Yes (Volatile) D Indirect Analysis (Derivatization) B->D No (Low UV Absorbance) E Fmoc-Cl / Bz-Cl (UV Chromophore Addition) D->E F (R)-MTPA-Cl (Mosher's Acid Chloride) D->F G Chiral HPLC/SFC-UV E->G H 19F / 1H NMR Spectroscopy F->H

Workflow for selecting the optimal ee determination method for 2-allylazetidine.

Quantitative Performance Matrix

The following table summarizes the operational metrics of each modality when applied specifically to 2-allylazetidine.

MethodologyDetectionSample PrepResolution ( Rs​ )Analysis TimeBest Application Use-Case
Chiral GC-FID DirectMinimal (Dilution)High (>1.5)15–30 minRoutine monitoring of volatile free-base batches.
19 F NMR (Mosher's) IndirectDerivatization (MTPA-Cl)Very High (Baseline)5–10 min (NMR)Absolute configuration confirmation; complex matrices.
Chiral HPLC-UV IndirectDerivatization (Fmoc-Cl)Moderate to High10–20 minHigh-throughput screening; trace impurity analysis.

Experimental Methodologies & Protocols

To ensure rigorous scientific integrity, analytical protocols must be self-validating. Below are the optimized procedures for the two most robust methods for 2-allylazetidine.

Protocol A: Determination of ee via 19 F NMR using Mosher's Amide Derivatization

Causality & Rationale: Using a Chiral Derivatizing Agent (CDA) like Mosher's acid chloride allows for precise enantiodiscrimination 3. However, to guarantee that the ratio of diastereomeric amides accurately reflects the ratio of the starting enantiomers, the reaction must achieve essentially 100% conversion. Incomplete reactions risk kinetic resolution, where one enantiomer reacts faster than the other, artificially skewing the observed ee4.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 10 mg of chiral 2-allylazetidine (free base) in 0.5 mL of anhydrous CDCl 3​ directly in a dry, inert-flushed NMR tube.

  • Acid Scavenging: Add 2.0 equivalents of deuterated pyridine (pyridine- d5​ ). Why? Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed ring-opening of the highly strained azetidine ring.

  • Derivatization: Add 1.5 to 2.0 equivalents of (R)-(-)-MTPA-Cl. The stoichiometric excess is critical to force the reaction to absolute completion, thereby bypassing kinetic resolution artifacts.

  • Incubation & Self-Validation: Seal the tube and agitate at room temperature for 30 minutes. Validation Step: Acquire a quick 1 H NMR spectrum to confirm the complete disappearance of the azetidine N-H proton (typically broad, ~2.0-2.5 ppm), confirming 100% conversion.

  • Acquisition: Acquire the 19 F NMR spectrum (signals typically appear around -71 ppm).

  • Calculation: Integrate the two distinct -CF 3​ singlets.

    ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100
Protocol B: Direct Determination of ee via Chiral GC-FID

Causality & Rationale: This method avoids derivatization entirely by relying on the compound's natural volatility. Separation occurs via transient diastereomeric interactions between the enantiomers and the chiral cavity of a permethylated β -cyclodextrin stationary phase.

Step-by-Step Procedure:

  • Sample Prep: Dissolve 5 mg of 2-allylazetidine free-base in 1 mL of GC-grade dichloromethane (DCM). Do not use protic solvents, as they can interfere with the stationary phase interactions.

  • Column Selection: Install a permethylated β -cyclodextrin capillary column (e.g., CP-Chirasil-Dex CB, 25 m x 0.25 mm ID, 0.25 µm film thickness).

  • Instrument Parameters:

    • Injector: 200°C, Split ratio 50:1 (prevents column overloading which causes peak tailing and ruins resolution).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 60°C hold for 5 min, ramp at 2°C/min to 120°C. Why a slow ramp? Azetidines are highly sensitive to thermal degradation; a slow temperature gradient ensures separation before reaching degradative temperatures.

    • Detector: FID at 250°C.

  • Self-Validation (System Suitability): Prior to analyzing the chiral batch, inject a strictly racemic standard of 2-allylazetidine. You must demonstrate baseline resolution ( Rs​≥1.5 ) of the two enantiomeric peaks. Only once baseline resolution is confirmed should the chiral sample be injected and the ee calculated via peak area normalization.

References

  • Determining Enantiomeric Purity: A Technical Guide to Chiral Deriv
  • The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry.
  • Mosher's Acid - The Retort.University of Delaware.
  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemiz

Sources

Validation

Structure-activity relationship of 2-allyl-substituted azetidines

Structure-Activity Relationship (SAR) of 2-Allyl-Substituted Azetidines: A Comparative Guide to Synthetic Methodologies and Performance As a Senior Application Scientist, I present this technical guide to evaluate the pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of 2-Allyl-Substituted Azetidines: A Comparative Guide to Synthetic Methodologies and Performance

As a Senior Application Scientist, I present this technical guide to evaluate the performance, mechanistic logic, and practical application of synthetic platforms used to generate 2-allyl-substituted azetidines. This guide is designed for drug development professionals and researchers seeking to leverage these highly strained scaffolds for advanced Structure-Activity Relationship (SAR) profiling.

The Azetidine Renaissance in Medicinal Chemistry

Azetidines—highly strained four-membered nitrogen heterocycles—have emerged as privileged scaffolds in modern drug discovery. They offer superior metabolic stability, improved aqueous solubility, and lower lipophilicity compared to larger saturated rings like pyrrolidines or piperidines[1]. However, exploring the SAR of azetidines has historically been bottlenecked by synthetic limitations, specifically the challenge of functionalizing the strained ring without triggering ring-opening side reactions.

The introduction of the 2-allyl-substituted azetidine scaffold represents a paradigm shift. By installing an allyl group at the C2 position, medicinal chemists gain a versatile, strain-free chemical handle for late-stage SAR diversification, enabling the rapid generation of complex chiral libraries[2].

Benchmarking Synthetic Platforms: Traditional vs. Catalytic Allylation

Historically, 2,3-disubstituted azetidines were synthesized via multi-step cyclizations of β-amino alcohols or non-selective alkylation strategies. These methods suffer from poor stereocontrol and limited functional group tolerance. The recent development of Copper-Catalyzed Boryl Allylation of Azetines by Zhu and Sun (2025) has redefined the standard, enabling direct, highly enantioselective access to 2-allyl-3-boryl azetidines[2].

Table 1: Performance Comparison of Azetidine Functionalization Platforms

ParameterTraditional Cyclization (e.g., 4-exo-trig)Cu-Catalyzed Boryl Allylation (State-of-the-Art)
Stereocontrol Poor to Moderate (relies on chiral pool)Excellent (>95% ee, high diastereoselectivity)
Step Economy Low (5-7 steps from commercial precursors)High (1-2 steps from readily accessible azetines)
Functional Group Tolerance Low (sensitive to nucleophiles/electrophiles)Outstanding (tolerates esters, halides, heteroarenes)
SAR Utility Static (generates a single final compound)Dynamic (boryl and allyl groups enable divergent SAR)

Mechanistic Engine of Asymmetric Allylation

The superiority of the Cu-catalyzed boryl allylation platform lies in its precisely orchestrated catalytic cycle. The reaction avoids the thermodynamic pitfalls of strained ring manipulation by operating through a fast borylcupration of the electron-rich azetine double bond. This is followed by a rate-determining allylation via an intrinsically controlled SN2' pathway[3]. This decoupling of insertion and alkylation ensures that stereochemistry is rigidly controlled by the chiral bisphosphine ligand.

G A Azetine Substrate (Electron-rich C=C) C Alkylcopper Intermediate (Fast Borylcupration) A->C Addition of Cu-B B L*Cu-Bpin Active Catalyst (Chiral Bisphosphine) B->C Stereoselective Insertion D Rate-Determining Allylation (SN2' Pathway) C->D Allyl Phosphate E Chiral 2-Allyl-3-Boryl Azetidine Scaffold D->E High Enantioselectivity F SAR Diversification (Oxidation, Reduction, Metathesis) E->F Late-Stage Functionalization

Mechanistic workflow of Cu-catalyzed boryl allylation for azetidine SAR.

SAR Diversification via the 2-Allyl Handle

For drug development professionals, the 2-allyl group is not just a structural feature; it is a blank canvas for SAR exploration. Because the allyl group is electronically isolated from the basic azetidine nitrogen, it can undergo diverse late-stage functionalizations to systematically modulate physicochemical properties without disrupting the core pharmacophore[1].

Table 2: Representative SAR Diversification Matrix for 2-Allyl Azetidines

TransformationResulting C2-SubstituentImpact on Physicochemical PropertiesPrimary SAR Utility
Hydrogenation Propyl group↑ Lipophilicity (LogP), ↑ Metabolic StabilityProbing hydrophobic pockets; removing reactive alkene liabilities.
Hydroboration-Oxidation 3-Hydroxypropyl↓ LogP, ↑ TPSA (Hydrogen bond donor)Improving aqueous solubility; targeting polar residues in binding sites.
Cross-Metathesis Extended Alkenes/ArylsVariable (depends on coupling partner)Rapid library generation for deep pocket exploration.
Dihydroxylation 2,3-Dihydroxypropyl↓↓ LogP, ↑↑ TPSADrastically increasing clearance; mitigating off-target lipophilic toxicity.

Self-Validating Experimental Protocol: Asymmetric Boryl Allylation

To ensure high reproducibility and scientific integrity, the following protocol for the synthesis of 2-allyl-substituted azetidines incorporates built-in validation checkpoints.

Materials: Azetine substrate, Cu(MeCN)₄PF₆, chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE), bis(pinacolato)diboron (B₂pin₂), allyl phosphate, LiOtBu, anhydrous THF.

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, combine Cu(MeCN)₄PF₆ (5 mol%) and the chiral bisphosphine ligand (6 mol%) in dry THF. Stir for 30 minutes at room temperature.

    • Causality: Pre-mixing ensures complete complexation of the copper center. Unligated copper will catalyze a racemic background reaction, which would destroy the enantiomeric excess (ee) of the final product.

  • Borylcupration: Add LiOtBu (1.2 equiv) and B₂pin₂ (1.1 equiv) to the catalyst solution. Stir for 10 minutes, then add the azetine substrate (1.0 equiv).

    • Validation Checkpoint: Remove a 10 µL aliquot, quench with water, and analyze via TLC (Hexane/EtOAc 4:1). The rapid disappearance of the azetine spot confirms the successful formation of the alkylcopper intermediate. Proceed to step 3 only when starting material is consumed.

  • Rate-Determining Allylation: Cool the reaction mixture to -78 °C. Slowly add the allyl phosphate (1.5 equiv) dropwise over 5 minutes.

    • Causality: Lowering the temperature to -78 °C is critical. It suppresses the uncatalyzed SN2 background reaction, forcing the allylation to proceed exclusively via the chiral copper-mediated SN2' pathway, which dictates the high diastereo- and enantioselectivity[3].

  • Quenching and Isolation: Allow the reaction to stir at -78 °C for 12 hours, then quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography.

    • Validation Checkpoint: Analyze the purified product via Chiral HPLC to confirm an enantiomeric ratio (e.r.) of >95:5, validating the fidelity of the chiral catalyst system before proceeding to SAR diversification.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry (2026). URL:[Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Zhu, M., & Sun, J. Journal of the American Chemical Society (2025), 147, 24085–24094. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Prop-2-en-1-yl)azetidine

Title: Comprehensive Safety & Handling Guide for 2-(Prop-2-en-1-yl)azetidine As a Senior Application Scientist, I approach the handling of reactive heterocycles not just as a regulatory requirement, but as a precise scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety & Handling Guide for 2-(Prop-2-en-1-yl)azetidine

As a Senior Application Scientist, I approach the handling of reactive heterocycles not just as a regulatory requirement, but as a precise scientific discipline. 2-(Prop-2-en-1-yl)azetidine (CAS: 1391268-69-1) is a highly reactive, volatile cyclic secondary amine. Featuring a strained four-membered ring and an allyl moiety, it presents a triad of severe laboratory hazards: high flammability, acute corrosivity, and systemic toxicity. This guide provides the operational framework for safely handling this compound, ensuring that every protocol is a self-validating system designed to protect researchers and preserve chemical integrity.

Mechanistic Toxicology & Risk Assessment

Understanding the why behind the hazards dictates our safety protocols.

  • Corrosivity & Nucleophilicity: Azetidines are four-membered heterocyclic amines. The inherent ring strain combined with the secondary amine nitrogen makes them potent nucleophiles and strong bases. Upon contact with biological tissues, they rapidly saponify lipid bilayers and denature proteins, causing immediate, irreversible chemical burns 1[1].

  • Volatility & Inhalation Hazard: Low-molecular-weight aliphatic amines have high vapor pressures. Inhalation of the vapor causes severe respiratory tract irritation, potential pulmonary edema, and systemic toxicity 1[1].

  • Flammability: The allyl group (prop-2-en-1-yl) and the hydrocarbon ring contribute to a low flash point. Vapors are heavier than air and can travel to ignition sources, posing a severe flash-fire risk 2[2].

Physicochemical & Hazard Profile

Property / HazardValue / ClassificationOperational Implication
CAS Number 1391268-69-1Unique identifier for inventory and waste tracking.
Molecular Weight 97.16 g/mol Low MW indicates high volatility and vapor pressure.
GHS Classification Flam. Liq. 2, Skin Corr. 1B, Eye Dam. 1Requires spark-proof environment and mucosal protection.
Vapor Density > 1 (Heavier than air)Vapors will pool in low areas; keep hood sash low.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide zero effective breakthrough resistance against low-molecular-weight aliphatic amines. The following PPE matrix is mandatory.

PPE CategoryRequired EquipmentMechanistic Justification (Causality)
Hand Protection Butyl rubber or Silver Shield/4H® laminate gloves.Aliphatic amines rapidly permeate standard nitrile/latex. Butyl rubber provides high chemical resistance to basic, corrosive organics 3[3].
Eye/Face Protection Chemical splash goggles AND a full face shield.Vapor volatility and high risk of irreversible corneal damage (saponification) necessitate dual-layer mucosal protection 1[1].
Body Protection Flame-Resistant (FR) lab coat (e.g., Nomex®) & chemical apron.The compound's high flammability requires FR garments; the apron prevents skin absorption from accidental spills 2[2].
Respiratory Conduct all work in a certified, spark-proof fume hood.Prevents inhalation of toxic vapors and isolates potential explosive vapor-air mixtures 2[2].

Standard Operating Procedure (SOP): Aliquoting and Reaction Setup

Objective: Safely transfer 2-(Prop-2-en-1-yl)azetidine from a stock container to a reaction vessel without exposing the operator to corrosive vapors or triggering a flash fire.

Phase 1: Pre-Operational Setup & Validation

  • Verify Engineering Controls: Confirm the chemical fume hood monitor reads a face velocity between 80–120 feet per minute (fpm). Self-validating check: Tape a small piece of tissue to the bottom of the sash to visually confirm inward laminar flow.

  • Eliminate Ignition Sources: Remove all hot plates, static-generating devices, and open flames from the workspace. Use only intrinsically safe, explosion-proof magnetic stirrers.

  • Establish Secondary Containment: Place both the source reagent bottle and the receiving reaction flask inside a chemically resistant polyethylene or Teflon tray. This ensures that if a vessel fails, the highly mobile liquid is fully contained.

Phase 2: Execution & Transfer 4. Don Maximum PPE: Inspect and equip butyl rubber gloves, a flame-resistant (FR) lab coat, chemical splash goggles, and a face shield. 5. Inert Atmosphere Purge: Because the allyl group is susceptible to oxidation and the secondary amine readily absorbs ambient CO2 (forming carbamate salts), flush the receiving vessel with inert gas (Nitrogen or Argon) for 5 minutes prior to transfer. 6. Syringe Transfer: Insert a glass syringe equipped with a Luer-lock stainless steel needle into the septum of the stock bottle. Causality: Glass and stainless steel are impervious to amine degradation, whereas plastic syringes may swell or leach. Draw the required volume slowly to prevent cavitation and vapor lock. 7. Controlled Addition: Add the 2-(Prop-2-en-1-yl)azetidine dropwise to the reaction mixture. Causality: Azetidines are strong bases; rapid addition to electrophiles or acidic solvents will result in a violent, exothermic reaction. Use an ice-water bath to modulate the reaction temperature if necessary.

Phase 3: Post-Handling & Decontamination 8. Rinse & Quench: Immediately rinse the syringe and needle with a compatible, halogen-free solvent (e.g., ethanol) directly into a designated amine waste container inside the fume hood. 9. Doffing & Hygiene: Remove gloves using the standard "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Wash hands and forearms immediately with soap and water.

Emergency Response & Spill Mitigation

In the event of a spill, immediate and calculated action is required to prevent vapor ignition and toxic exposure.

SpillResponse Start Spill Detected: 2-(Prop-2-en-1-yl)azetidine Assess Assess Volume & Location Start->Assess Minor Minor Spill (<50 mL) Inside Fume Hood Assess->Minor Major Major Spill (>50 mL) Outside Hood Assess->Major PPE Don Maximum PPE (Butyl Gloves, Face Shield) Minor->PPE Evacuate Evacuate Lab & Call EHS Major->Evacuate Ventilate Ensure Hood Ventilation Keep Sash Low PPE->Ventilate Absorb Apply Inert Absorbent (Vermiculite/Sand) Collect Collect in Flammable Corrosive Waste Container Absorb->Collect Ventilate->Absorb Decon Decontaminate Surface (Dilute Acid/Water) Collect->Decon

Figure 1: Decision matrix and procedural workflow for 2-(Prop-2-en-1-yl)azetidine spill mitigation.

Waste Disposal & Lifecycle Management

Improper disposal of reactive amines frequently leads to laboratory accidents. 2-(Prop-2-en-1-yl)azetidine must be managed with strict adherence to chemical compatibility guidelines 4[4].

  • Strict Segregation: Never mix azetidine waste with halogenated solvents (e.g., chloroform, dichloromethane). Aliphatic amines react exothermically with halocarbons over time, potentially over-pressurizing the waste container and causing an explosion 4[4].

  • Container Specifications: Store waste in a high-density polyethylene (HDPE) container. Avoid metal containers, as aqueous amine solutions can be corrosive to certain metals.

  • Labeling: Clearly label the container as "Hazardous Waste: Flammable Liquid, Corrosive, N.O.S. (Contains 2-(Prop-2-en-1-yl)azetidine)". Store in a dedicated flammable storage cabinet until EHS pickup.

References

  • Azetidine - Safety Data Sheet . Apollo Scientific.1

  • Chemical Compatibility . University of Illinois Division of Research Safety. 4

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council. 2

  • Epoxy Resin Systems Safe Handling Guide . Crosslink Technology. 3

Sources

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